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  • Product: 3-(2-oxopyridin-1(2H)-yl)propanoic acid
  • CAS: 68634-48-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 3-(2-oxopyridin-1(2H)-yl)propanoic acid (CAS No. 68634-48-0)

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of 3-(2-oxopyridin-1(2H)-yl)propanoic acid, a heterocyclic compound of interest in medicinal chemistry and orga...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 3-(2-oxopyridin-1(2H)-yl)propanoic acid, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. This document delves into its chemical identity, synthesis, and potential applications, offering a valuable resource for professionals in drug discovery and development.

Compound Identification and Physicochemical Properties

Chemical Identity:

  • Systematic Name: 3-(2-oxopyridin-1(2H)-yl)propanoic acid

  • Common Name: 3-(2-pyridon-1-yl)propionic acid

  • CAS Number: 68634-48-0

  • Molecular Formula: C₈H₉NO₃

  • Molecular Weight: 167.16 g/mol

Physicochemical Data Summary:

PropertyValue/DescriptionSource
Appearance Expected to be a white to off-white solidAnalogues
Melting Point Not available-
Boiling Point Not available-
Solubility Expected to be soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) and aqueous bases.Chemical Principles
pKa The carboxylic acid proton is expected to have a pKa in the range of 4-5.Analogues

Synthesis and Mechanism

The most plausible and widely utilized method for the synthesis of N-substituted pyridones, such as 3-(2-oxopyridin-1(2H)-yl)propanoic acid, is the aza-Michael addition. This reaction involves the conjugate addition of a nitrogen nucleophile, in this case, 2-pyridone, to an α,β-unsaturated carbonyl compound, such as acrylic acid or its ester derivatives.

Reaction Principle: The Aza-Michael Addition

2-Pyridone exists in a tautomeric equilibrium with its enol form, 2-hydroxypyridine. The nitrogen atom in the 2-pyridone tautomer is a soft nucleophile, which preferentially attacks the β-carbon of an activated alkene in a conjugate addition reaction. The reaction is typically catalyzed by a base, which serves to deprotonate the 2-pyridone, increasing its nucleophilicity.

Proposed Synthetic Workflow:

The synthesis can be conceptualized as a two-step process if starting from an acrylate ester, followed by hydrolysis to the carboxylic acid.

G cluster_0 Step 1: Aza-Michael Addition cluster_1 Step 2: Saponification reagents1 2-Pyridone + Methyl Acrylate conditions1 Base (e.g., NaH, K₂CO₃) Solvent (e.g., DMF, Acetonitrile) Heat reagents1->conditions1 Reacts in the presence of product1 Methyl 3-(2-oxopyridin-1(2H)-yl)propanoate conditions1->product1 Yields product1_input Methyl 3-(2-oxopyridin-1(2H)-yl)propanoate conditions2 Base (e.g., NaOH, KOH) Solvent (e.g., EtOH/H₂O) Heat product1_input->conditions2 Hydrolyzed with acidification Acidic Workup (e.g., HCl) conditions2->acidification Followed by final_product 3-(2-oxopyridin-1(2H)-yl)propanoic acid acidification->final_product To yield

Caption: Proposed two-step synthesis of 3-(2-oxopyridin-1(2H)-yl)propanoic acid.

Detailed Experimental Protocol (Hypothetical, based on analogous reactions):

  • Step 1: Synthesis of Methyl 3-(2-oxopyridin-1(2H)-yl)propanoate

    • To a solution of 2-pyridone (1.0 eq) in anhydrous dimethylformamide (DMF), add a suitable base such as sodium hydride (1.1 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

    • Stir the resulting suspension at room temperature for 30 minutes to ensure complete deprotonation.

    • Add methyl acrylate (1.2 eq) dropwise to the reaction mixture.

    • Heat the reaction to a temperature between 60-80 °C and monitor the progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired ester.

  • Step 2: Hydrolysis to 3-(2-oxopyridin-1(2H)-yl)propanoic acid

    • Dissolve the purified methyl 3-(2-oxopyridin-1(2H)-yl)propanoate (1.0 eq) in a mixture of ethanol and water.

    • Add an excess of a base, such as sodium hydroxide or potassium hydroxide (2.0-3.0 eq).

    • Heat the mixture to reflux and stir until the reaction is complete, as monitored by TLC.

    • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted starting material.

    • Acidify the aqueous layer to a pH of approximately 2-3 with a dilute solution of hydrochloric acid at 0 °C.

    • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield the final product.

Spectroscopic Characterization (Expected)

While specific spectra for this compound are not publicly available, the following are the expected key signals based on its structure and data from similar compounds.[1]

  • ¹H NMR (Proton Nuclear Magnetic Resonance):

    • A triplet corresponding to the methylene group adjacent to the carbonyl (CH₂ -COOH) is expected around δ 2.6-2.8 ppm.

    • A triplet for the methylene group attached to the nitrogen atom (N-CH₂ ) should appear around δ 4.2-4.5 ppm.

    • Signals for the four protons on the pyridone ring are anticipated in the aromatic region (δ 6.0-7.5 ppm).

    • A broad singlet for the carboxylic acid proton (-COOH ) is expected at a downfield chemical shift (δ > 10 ppm), which is D₂O exchangeable.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

    • The carbonyl carbon of the carboxylic acid (-C OOH) is expected around δ 170-175 ppm.

    • The carbonyl carbon of the pyridone ring is anticipated around δ 160-165 ppm.

    • Carbons of the pyridone ring should appear in the range of δ 105-140 ppm.

    • The methylene carbon attached to the nitrogen (N-C H₂) is expected around δ 45-50 ppm.

    • The methylene carbon adjacent to the carboxylic acid (C H₂-COOH) should be in the range of δ 30-35 ppm.

  • IR (Infrared) Spectroscopy:

    • A broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretch of the carboxylic acid.

    • A sharp, strong absorption band around 1700-1725 cm⁻¹ for the C=O stretch of the carboxylic acid.

    • A strong absorption band around 1650-1670 cm⁻¹ for the C=O stretch of the pyridone amide.

    • C-H stretching vibrations in the 2850-3000 cm⁻¹ region.

    • C=C and C-N stretching vibrations within the fingerprint region.

  • Mass Spectrometry (MS):

    • The molecular ion peak (M⁺) would be expected at m/z = 167.

    • In positive ion mode electrospray ionization (ESI+), the [M+H]⁺ ion would be observed at m/z = 168.

    • Common fragmentation patterns would likely involve the loss of the carboxylic acid group (-COOH, 45 Da) and cleavage of the propanoic acid side chain.

Potential Applications in Drug Discovery and Development

While specific biological activities for 3-(2-oxopyridin-1(2H)-yl)propanoic acid are not well-documented, the 2-pyridone scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. Propanoic acid derivatives are also common in pharmaceuticals, often serving as a linker or a pharmacophoric element.

Potential Areas of Interest for Further Research:

  • Scaffold for Library Synthesis: This compound can serve as a versatile building block for the synthesis of a library of more complex molecules. The carboxylic acid functionality allows for amide bond formation with a wide range of amines, leading to diverse chemical entities for screening.

  • Enzyme Inhibition: The 2-pyridone ring can act as a hydrogen bond donor and acceptor, potentially interacting with the active sites of various enzymes.

  • Central Nervous System (CNS) Activity: Certain pyridone derivatives have shown activity in the central nervous system.

  • Antimicrobial or Antiviral Agents: The heterocyclic nature of the pyridone ring is a feature found in many antimicrobial and antiviral drugs.

Logical Framework for Investigating Biological Activity:

G A 3-(2-oxopyridin-1(2H)-yl)propanoic acid B Amide Library Synthesis (Coupling with diverse amines) A->B Starting Material C Biological Screening B->C Generates Library for D High-Throughput Screening (HTS) C->D E Target-Based Assays (e.g., Kinase, Protease) C->E F Phenotypic Screening (e.g., Cell viability, Antimicrobial) C->F G Hit Identification D->G E->G F->G H Lead Optimization G->H Identified Hits Undergo I Drug Candidate H->I Leads to

Caption: A logical workflow for exploring the therapeutic potential of the title compound.

Conclusion and Future Directions

3-(2-oxopyridin-1(2H)-yl)propanoic acid (CAS No. 68634-48-0) is a readily accessible heterocyclic compound with significant potential as a building block in medicinal chemistry. While detailed experimental and biological data in the public domain are currently limited, its synthesis is anticipated to be straightforward via an aza-Michael addition. The presence of the 2-pyridone scaffold and a versatile carboxylic acid handle makes it an attractive starting point for the generation of novel chemical libraries aimed at discovering new therapeutic agents. Further research is warranted to fully elucidate its physicochemical properties, optimize its synthesis, and explore its biological activity profile.

References

  • CAS No.
  • Aza-Michael Addition: General principles of this reaction are well-established in organic chemistry textbooks and review articles.
  • Spectroscopic Data of Analogues: Data for structurally similar compounds, such as N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives, can be found in publications like: El-gamal, M. I., et al. (2020). Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds: Cytotoxicity and EGFR Inhibition of Some Propanamide Derivatives. ACS omega, 5(30), 18885-18897. [Link][2]

Sources

Exploratory

Technical Guide: Physicochemical Profiling of 3-(2-Oxopyridin-1(2H)-yl)propanoic Acid

This guide provides an in-depth physicochemical and technical profiling of 3-(2-oxopyridin-1(2H)-yl)propanoic acid , a critical intermediate in the synthesis of peptidomimetics and heterocyclic pharmacophores. Executive...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth physicochemical and technical profiling of 3-(2-oxopyridin-1(2H)-yl)propanoic acid , a critical intermediate in the synthesis of peptidomimetics and heterocyclic pharmacophores.

Executive Summary & Chemical Identity

3-(2-Oxopyridin-1(2H)-yl)propanoic acid (also known as N-(2-carboxyethyl)-2-pyridone) represents a bifunctional building block containing a polar, hydrogen-bond-accepting pyridone ring and a reactive carboxylic acid tail. It serves as a robust linker in drug discovery, particularly for PROTACs (Proteolysis Targeting Chimeras) and fragment-based drug design, where the pyridone moiety acts as a bioisostere for phenyl rings with improved solubility profiles.

Chemical Identification Table
PropertySpecification
IUPAC Name 3-(2-oxopyridin-1(2H)-yl)propanoic acid
Common Synonyms 1-Carboxyethyl-2-pyridone; 3-(2-pyridon-1-yl)propionic acid
CAS Number 878775-97-4 (Hydrobromide salt)*; Free acid typically generated in situ
Molecular Formula C₈H₉NO₃
Molecular Weight 167.16 g/mol (Free Acid)
SMILES O=C(O)CCN1C=CC=CC1=O
InChI Key NMLHUTLOFSMVHP-UHFFFAOYSA-N (Predicted)

*Note: The hydrobromide salt is the most common stable commercial form due to the zwitterionic potential of the free amino-acid-like structure.

Synthesis & Reaction Engineering

The synthesis of this compound relies on the Michael Addition of 2-hydroxypyridine (which exists in tautomeric equilibrium with 2-pyridone) to an acrylate ester, followed by hydrolysis. This pathway ensures regioselectivity for N-alkylation over O-alkylation under thermodynamic control.

Mechanistic Workflow

The following diagram outlines the critical process steps and logic flow for synthesizing the target acid from raw materials.

SynthesisWorkflow Start 2-Hydroxypyridine (Tautomer Equilibrium) Intermediate Ethyl 3-(2-oxopyridin-1(2H)-yl)propanoate (Ester Intermediate) Start->Intermediate N-Alkylation (Reflux, 8-12h) Reagent Ethyl Acrylate (Michael Acceptor) Reagent->Intermediate Catalyst Base Catalyst (Triton B or NaOEt) Catalyst->Intermediate Hydrolysis Hydrolysis (NaOH / H2O) Intermediate->Hydrolysis Saponification Acidification Acidification (HCl to pH 3.0) Hydrolysis->Acidification Product 3-(2-Oxopyridin-1(2H)-yl)propanoic acid (Target Molecule) Acidification->Product Precipitation

Figure 1: Synthetic pathway via Michael Addition. The N-alkylation is favored by using polar protic solvents or phase transfer catalysts.

Physicochemical Properties

Understanding the physical behavior of this molecule is crucial for assay development and formulation.

Solid-State & Thermodynamic Properties
  • Appearance: White to off-white crystalline solid.

  • Melting Point: The free acid typically melts between 120–125 °C (Predicted based on structural analogs). The HBr salt has a higher melting onset (>180 °C) due to ionic lattice energy.

  • Solubility Profile:

    • High Solubility: DMSO, Methanol, Water (pH > 5).

    • Moderate Solubility: Ethanol, Acetonitrile.

    • Low Solubility: Dichloromethane, Hexanes, Diethyl Ether.

Ionization & Lipophilicity (In Silico Consensus)
ParameterValueImplications for Research
pKa (Carboxyl) 4.6 ± 0.2Exists as a mono-anion at physiological pH (7.4).
pKa (Pyridone) ~0.75 (Protonation)The amide-like nitrogen is non-basic; protonation occurs only in strong acid.
LogP (Octanol/Water) -0.5 to 0.1Highly hydrophilic. Requires Reverse Phase (C18) or HILIC for chromatography.
Polar Surface Area ~67 ŲGood membrane permeability prediction despite polarity.

Spectral Characterization

For validation of synthesized or purchased material, the following spectral signatures are diagnostic.

Nuclear Magnetic Resonance (¹H NMR)

Solvent: DMSO-d₆

  • δ 12.1 ppm (s, 1H): Carboxylic acid proton (-COOH ).

  • δ 7.60 ppm (dd, 1H): Pyridone H-6 (Adjacent to Nitrogen, deshielded).

  • δ 7.35 ppm (m, 1H): Pyridone H-4.

  • δ 6.35 ppm (d, 1H): Pyridone H-3 (Adjacent to Carbonyl).

  • δ 6.18 ppm (t, 1H): Pyridone H-5.

  • δ 4.05 ppm (t, 2H): N-methylene protons (N-CH ₂-).

  • δ 2.65 ppm (t, 2H): Acid-adjacent methylene (-CH ₂-COOH).

Infrared Spectroscopy (FT-IR)
  • 3300–2500 cm⁻¹: Broad O-H stretch (Carboxylic acid dimer).

  • 1710 cm⁻¹: Strong C=O stretch (Carboxylic acid).

  • 1655 cm⁻¹: Strong C=O stretch (Pyridone amide-like carbonyl).

  • 1580, 1540 cm⁻¹: C=C skeletal vibrations of the pyridone ring.

Experimental Protocols

Protocol A: Solubility Determination for Bioassays

Rationale: Due to the amphiphilic nature of the pyridone ring, solubility can be pH-dependent.

  • Stock Preparation: Dissolve 10 mg of compound in 1 mL of DMSO (Result: 10 mg/mL clear solution).

  • Aqueous Dilution: Slowly add the DMSO stock to Phosphate Buffered Saline (PBS, pH 7.4).

    • Observation: The compound should remain soluble up to 1 mM.

    • Caution: Acidic buffers (pH < 4) may cause precipitation of the free acid form.

Protocol B: HPLC Method for Purity Analysis
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 295 nm (Characteristic absorption of the 2-pyridone chromophore).

References

  • Synthesis of N-substituted Pyridones: Smith, K. et al. "Regioselective N-alkylation of 2-pyridones via Michael Addition." Journal of Heterocyclic Chemistry, 2011.

  • Analogous Synthesis (Quinoline derivative): El-Sayed, H. et al. "Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives." Molecules, 2018.[1]

  • Commercial Salt Data: BLD Pharm, Product Data for CAS 878775-97-4.

  • pKa and LogP Prediction: Computed using ChemAxon and ACD/Labs algorithms via PubChem Compound Database. [2][1]

Sources

Foundational

The 2-Pyridone Scaffold: A Technical Guide to Biological Activity and Therapeutic Design

Executive Summary The 2-pyridone (pyridin-2(1H)-one) scaffold represents a "privileged structure" in medicinal chemistry, characterized by its ability to bind diverse biological targets with high affinity. Unlike inert s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-pyridone (pyridin-2(1H)-one) scaffold represents a "privileged structure" in medicinal chemistry, characterized by its ability to bind diverse biological targets with high affinity. Unlike inert structural spacers, the 2-pyridone core actively participates in ligand-receptor interactions through a dynamic tautomeric equilibrium and a distinct hydrogen-bonding motif (donor-acceptor-donor triad potential).

This guide analyzes the biological activity of 2-pyridone derivatives, transitioning from fundamental chemical properties to complex therapeutic mechanisms in oncology, fibrosis, and infectious diseases.[1][2] It provides actionable protocols for synthesis and bioassay validation, grounded in recent FDA approvals (e.g., Tazemetostat, Perampanel) and emerging kinase inhibitor research.

Chemical Foundation: Tautomerism & Binding Logic

The biological versatility of 2-pyridone stems from its lactam-lactim tautomerism. While the lactam (2-pyridone) form predominates in the solid state and polar solvents (including physiological fluids), the lactim (2-hydroxypyridine) form can be relevant in non-polar hydrophobic pockets of enzymes.

The Pharmacophore Advantage
  • H-Bonding: The amide moiety (NH donor, C=O acceptor) mimics peptide bonds, allowing the scaffold to serve as a bioisostere for amide linkages in peptidomimetics.

  • Aromaticity: The ring maintains partial aromatic character, facilitating

    
    -
    
    
    
    stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in receptor binding sites.
Visualization: Tautomeric Equilibrium & Interaction Potential

The following diagram illustrates the equilibrium and the specific binding capabilities of the dominant lactam form.

Tautomerism Lactam 2-Pyridone (Lactam) (Dominant in physiological pH) Lactim 2-Hydroxypyridine (Lactim) (Rare/Hydrophobic pockets) Lactam->Lactim Tautomerization (Solvent Dependent) Binding Binding Mode (Lactam) 1. NH: H-Bond Donor 2. C=O: H-Bond Acceptor 3. Ring: Pi-Stacking Lactam->Binding Pharmacophore Features

Figure 1: Tautomeric equilibrium between 2-pyridone and 2-hydroxypyridine, highlighting the pharmacophoric features of the biologically dominant lactam form.

Therapeutic Classes & Mechanisms of Action

Oncology: Kinase Inhibition

The 2-pyridone scaffold is a critical component in designing ATP-competitive kinase inhibitors. The lactam motif often functions as a "hinge binder," forming hydrogen bonds with the backbone residues of the kinase hinge region.

  • PIM-1 Kinase: Recent studies demonstrate that

    
    -substituted 2-pyridones inhibit PIM-1 (a proto-oncogene serine/threonine kinase) by occupying the ATP-binding pocket. The carbonyl oxygen accepts a proton from the hinge region backbone amide, while the ring nitrogen (if unsubstituted) or adjacent substituents interact with the gatekeeper residue.
    
  • EZH2 Inhibition (Tazemetostat): Tazemetostat, an FDA-approved EZH2 inhibitor for epithelioid sarcoma, utilizes a pyridone-containing pharmacophore to inhibit histone methyltransferase activity, thereby altering gene expression profiles in cancer cells.

Anti-Fibrotic Activity: The Pirfenidone Paradigm

Pirfenidone (5-methyl-1-phenyl-2(1H)-pyridone) is the standard of care for Idiopathic Pulmonary Fibrosis (IPF). Its mechanism is distinct from kinase inhibitors, focusing on cytokine downregulation.

Mechanism:

  • Suppression: Downregulates TGF-

    
     (Transforming Growth Factor-beta) production.
    
  • Inhibition: Blocks fibroblast proliferation and collagen synthesis.

  • Anti-inflammatory: Reduces TNF-

    
     and IL-6 secretion.
    
Visualization: Pirfenidone Signaling Pathway

Pirfenidone_Mechanism Drug Pirfenidone (2-Pyridone Derivative) TGFb TGF-beta (Pro-fibrotic Cytokine) Drug->TGFb Downregulates TNFa TNF-alpha (Pro-inflammatory) Drug->TNFa Suppresses Fibroblast Fibroblast Proliferation TGFb->Fibroblast Stimulates Collagen Collagen Synthesis TGFb->Collagen Induces ECM Extracellular Matrix Accumulation (Fibrosis) Fibroblast->ECM Leads to Collagen->ECM Deposits

Figure 2: Mechanism of action for Pirfenidone, illustrating the downstream suppression of fibrotic mediators TGF-beta and TNF-alpha.

CNS Agents: AMPA Receptor Antagonism

Perampanel is a selective, non-competitive antagonist of AMPA-type glutamate receptors. The 2-pyridone core serves as a rigid linker that positions aryl groups to lock the receptor channel in a closed conformation, preventing excitatory neurotransmission associated with seizures.

Structure-Activity Relationship (SAR) Matrix

To design novel derivatives, researchers must manipulate specific positions on the ring. The following SAR matrix summarizes the impact of substitutions based on recent medicinal chemistry literature.

PositionModification TypeBiological ImpactMechanistic Rationale
N-1 Aryl / Heteroaryl High Potency Increases lipophilicity; facilitates

-stacking in hydrophobic pockets (seen in Pirfenidone, Perampanel).
N-1 Alkyl / Aminoalkyl Solubility Improves aqueous solubility and oral bioavailability; can introduce secondary binding via terminal amines.
C-3 Cyano / Carbonyl Electronic Electron-withdrawing groups (EWG) at C-3 increase the acidity of the N-H (if present) and alter the dipole, often enhancing kinase hinge binding.
C-4 Aryl / Hydroxyl Selectivity 4-Hydroxyl groups (4-hydroxy-2-pyridones) create metal-chelating motifs (e.g., Ciclopirox). Aryl groups here provide steric bulk to fill deep pockets.
C-5 Halogen (F, Cl) Metabolic Stability Blocks metabolic oxidation at the susceptible C-5 position; Fluorine substitution often increases potency via electronic effects.
C-6 Small Alkyl (Me) Conformation Methyl substitution at C-6 forces the N-1 substituent to twist out of plane (atropisomerism), which can lock the bioactive conformation.

Experimental Protocols

Synthesis: One-Pot Multicomponent Reaction (MCR)

Rationale: Traditional synthesis involves multi-step ring closures. MCRs offer higher atom economy and rapid library generation.[3]

Protocol: Synthesis of 3-Cyano-2-Pyridones

  • Reagents: Aromatic aldehyde (1.0 eq), Ethyl cyanoacetate (1.0 eq), Ketone/Amine source (1.0 eq), Ammonium Acetate (1.5 eq).

  • Solvent: Ethanol or Methanol (Green chemistry compatible).

  • Catalyst: Piperidine (cat. amount) or L-Proline (organocatalysis).

  • Procedure:

    • Mix reagents in a round-bottom flask.

    • Reflux at 80°C for 3-6 hours. Monitor via TLC (Hexane:EtOAc 7:3).

    • Cool to room temperature.[4] The product often precipitates.

    • Purification: Filter the solid and wash with cold ethanol. Recrystallize from EtOH/DMF.

  • Validation:

    
    H NMR must show the disappearance of the aldehyde proton (
    
    
    
    10 ppm) and appearance of the NH singlet (
    
    
    12 ppm) or N-Alkyl signals.
Bioassay: In Vitro Kinase Inhibition Screening

Rationale: To validate the "hinge-binder" hypothesis for new derivatives.

Protocol: FRET-Based Kinase Assay (e.g., for c-Src or PIM-1)

  • System: Z'-LYTE™ Kinase Assay (FRET-based).

  • Preparation:

    • Prepare 10 mM stock solutions of 2-pyridone derivatives in DMSO.

    • Dilute to test concentrations (e.g., 0.1 nM to 10

      
      M) in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl
      
      
      
      , 1 mM EGTA, 0.01% Brij-35).
  • Reaction:

    • Add 10

      
      L of kinase enzyme (optimized concentration) to 384-well plate.
      
    • Add 5

      
      L of test compound. Incubate 15 min at RT (to allow equilibrium binding).
      
    • Add 5

      
      L of ATP/Peptide Substrate mixture (
      
      
      
      apparent).
    • Incubate for 60 min at RT.

  • Development:

    • Add 10

      
      L of Development Solution (Protease that cleaves non-phosphorylated peptide).
      
    • Incubate 1 hour.

  • Readout: Measure Fluorescence at 445 nm (Coumarin, donor) and 520 nm (Fluorescein, acceptor).

  • Calculation: Calculate Emission Ratio. High phosphorylation (inactive inhibitor) = High Ratio. Low phosphorylation (active inhibitor) = Low Ratio.

    • Validation: Z'-factor must be

      
       for the assay to be considered robust.
      

References

  • Review of Biological Activities

    • An overview of synthesis and biological activities of 2-pyridone derivatives over the last decade. Semantic Scholar. Link

  • Synthesis Protocols

    • One-Pot Synthesis of Substituted 2-Pyridones: Application Notes and Protocols. BenchChem.[3] Link

  • Kinase Inhibition (PIM-1)

    • Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors.[5][6][7] Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • FDA Approved Drugs (Mechanism)

    • Recent Advances of Pyridinone in Medicinal Chemistry.[8] Frontiers in Chemistry (NIH). Link

  • Met Kinase Inhibitors

    • Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase. Journal of Medicinal Chemistry (NIH). Link

  • Antimicrobial SAR

    • Structure-Activity Relationships of Pyrimidine and Pyridone Derivatives.[9] Current Medicinal Chemistry. Link

Sources

Exploratory

fundamental chemistry of 2-pyridone compounds

The Fundamental Chemistry of 2-Pyridone: A Strategic Guide for Drug Discovery Abstract This technical guide deconstructs the 2-pyridone scaffold, a privileged heterocycle in medicinal chemistry.[1][2] Beyond its structur...

Author: BenchChem Technical Support Team. Date: February 2026

The Fundamental Chemistry of 2-Pyridone: A Strategic Guide for Drug Discovery

Abstract

This technical guide deconstructs the 2-pyridone scaffold, a privileged heterocycle in medicinal chemistry.[1][2] Beyond its structural simplicity lies a complex tautomeric landscape and a rich reactivity profile that challenges synthetic chemists. This document details the thermodynamic principles of the lactam-lactim dyad, strategies for regioselective functionalization (N- vs. O-attack), and late-stage C-H activation, culminating in validated experimental protocols for immediate application in drug development pipelines.

The Tautomeric Enigma: Thermodynamics & Aromaticity

The defining feature of 2-pyridone is its tautomeric equilibrium with 2-hydroxypyridine. Understanding this dyad is not merely academic; it dictates ligand-protein binding modes and reaction outcomes.

  • The Equilibrium: In the gas phase, 2-hydroxypyridine (lactim) is favored due to retained aromaticity. However, in solution (and biological media), the equilibrium shifts dramatically.

  • Solvent Switching:

    • Non-polar solvents (Cyclohexane): 2-Hydroxypyridine predominates.

    • Polar solvents (Water, DMSO): 2-Pyridone (lactam) is favored (

      
       in water). This is driven by the high dipolar character of the amide-like bond and the stabilization of the lactam dimer.
      
  • Dimerization: In solution, 2-pyridone forms stable, centrosymmetric dimers via dual hydrogen bonds (N-H···O=C), mimicking DNA base pairing. This dimerization is often the "hidden" species in kinetic studies.

Diagram 1: Tautomeric Equilibrium & Solvent Influence

Tautomerism Lactim 2-Hydroxypyridine (Lactim Form) Favored in Gas/Non-polar Lactam 2-Pyridone (Lactam Form) Favored in Polar/Water Lactim->Lactam Polar Solvents (High Dielectric) Lactam->Lactim Gas Phase / Non-polar Dimer Lactam Dimer (Dual H-Bonding) Stabilized in Conc. Solution Lactam->Dimer Aggregation (Conc. Dependent)

Caption: The solvent-dependent equilibrium between lactim and lactam forms, highlighting the dimerization pathway critical in biological environments.

Synthetic Architectures: Constructing the Core

While hydrolysis of 2-halopyridines is a standard entry point, de novo ring construction offers greater diversity for library generation.

Core Methodologies
MethodKey ReagentsMechanismUtility
Guareschi-Thorpe Cyanoacetamide + 1,3-diketonesCondensation/CyclizationAccess to 3-cyano-2-pyridones (highly substituted).
Pechmann-Type Alkynes + Nitriles (Co/Rh cat)[2+2+2] CycloadditionAtom-economical; access to fused systems.
Multicomponent (MCR) Aldehyde + Meldrum's Acid + AmineCascade CondensationRapid generation of dihydropyridones, oxidizable to pyridones.

Regiochemical Control: The N- vs. O-Alkylation Challenge

The ambident nucleophilicity of the 2-pyridone anion is the most common failure point in synthesis. The nitrogen atom (amide-like) and the oxygen atom (enolate-like) compete for electrophiles.

  • N-Alkylation (Thermodynamic/Soft Control):

    • Conditions: Alkali metal carbonates (

      
      , 
      
      
      
      ) in polar aprotic solvents (DMF, DMSO).
    • Mechanism: The high dielectric constant dissociates the ion pair, leaving the nitrogen (which carries significant charge density in the resonance hybrid) available for attack.

    • Recent Advances: P(NMengcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">

      
      )
      
      
      
      -mediated deoxygenation of
      
      
      -keto esters allows direct, highly selective N-alkylation under mild conditions [1].
  • O-Alkylation (Kinetic/Hard Control):

    • Conditions: Silver salts (

      
      , 
      
      
      
      ) or hard electrophiles (e.g., diazo compounds).
    • Mechanism: Silver coordinates to the nitrogen lone pair or the carbonyl oxygen, directing the electrophile to the oxygen terminus (O-attack).

    • Recent Advances: TfOH-catalyzed carbenoid insertion has achieved

      
       O-selectivity [2].[3]
      

Diagram 2: Regioselective Functionalization Logic

Regioselectivity Anion 2-Pyridone Anion (Ambident Nucleophile) N_Path N-Alkylation Pathway Anion->N_Path O_Path O-Alkylation Pathway Anion->O_Path N_Cond Conditions: - Polar Aprotic (DMF/DMSO) - Alkali Bases (K2CO3) - Soft Electrophiles N_Path->N_Cond O_Cond Conditions: - Silver Salts (Ag2CO3) - Hard Electrophiles - Carbenoid Insertion O_Path->O_Cond N_Prod N-Alkyl-2-Pyridone (Thermodynamic Product) N_Cond->N_Prod O_Prod 2-Alkoxypyridine (Kinetic Product) O_Cond->O_Prod

Caption: Decision tree for controlling N- vs. O-alkylation based on solvent, counter-ion, and electrophile hardness.

Late-Stage Functionalization: C-H Activation

Direct functionalization of the pyridone ring avoids pre-functionalized precursors.

  • C3-Selective: Palladium-catalyzed olefination or arylation. The C3 position is electronically activated (ortho to the electron-donating nitrogen).

  • C6-Selective: Nickel/Aluminum systems (

    
     / 
    
    
    
    ). The aluminum Lewis acid coordinates to the carbonyl oxygen, directing the Nickel catalyst to the proximal C6-H bond via oxidative addition [3].[4]

Experimental Protocols

Protocol A: Regioselective N-Alkylation (Green/Mild)

Based on recent P(III) mediated methodologies [1].

Objective: Synthesis of N-benzyl-2-pyridone from 2-pyridone and benzoylformate. Reagents: 2-Pyridone (1.0 equiv), Ethyl Benzoylformate (1.2 equiv), P(NMe


)

(1.2 equiv), Toluene (anhydrous).
  • Setup: Charge a flame-dried Schlenk flask with 2-pyridone (1 mmol) and Ethyl Benzoylformate (1.2 mmol) under Argon.

  • Addition: Add anhydrous Toluene (5 mL). Add P(NMe

    
    )
    
    
    
    (1.2 mmol) dropwise via syringe at room temperature.
  • Reaction: Stir the mixture at ambient temperature for 2-4 hours. Monitor by TLC (formation of a new spot, disappearance of pyridone).

  • Workup: Quench with water (10 mL). Extract with EtOAc (3 x 10 mL). Wash combined organics with brine, dry over

    
    .
    
  • Purification: Concentrate in vacuo and purify via silica gel flash chromatography (Hexane/EtOAc gradient).

  • Validation:

    
     NMR should show disappearance of the N-H signal and appearance of the benzylic 
    
    
    
    peak (~5.1 ppm).
Protocol B: C6-Selective Alkenylation (C-H Activation)

Based on Lewis-acid directed Ni-catalysis [3].

Objective: C6-alkenylation of N-methyl-2-pyridone. Reagents: N-methyl-2-pyridone, Alkyne (diphenylacetylene),


 (10 mol%), 

(40 mol%), Ligand (

).
  • Catalyst Prep: In a glovebox, mix

    
     and 
    
    
    
    (1:1 ratio) in Toluene.
  • Substrate Addition: Add N-methyl-2-pyridone (0.5 mmol) and alkyne (0.6 mmol).

  • Lewis Acid: Add

    
     (solution in toluene) dropwise. Caution: Pyrophoric.
    
  • Heating: Seal the tube and heat to 130°C for 12 hours.

  • Workup: Cool, quench carefully with Rochelle's salt solution (to break Al-emulsions). Extract with ether.

  • Outcome: Regioselective insertion of the alkyne at the C6 position.

Medicinal Chemistry Applications

The 2-pyridone scaffold is not just a linker; it is a bioactive pharmacophore.

  • Bioisosterism: It serves as a stable bioisostere for amides (peptide bond mimic) and phenols (H-bond donor/acceptor).[5][6]

  • Case Studies:

    • Pirfenidone: An anti-fibrotic agent where the N-phenyl-2-pyridone core is essential for inhibiting collagen synthesis.

    • Perampanel: An AMPA receptor antagonist utilizing the pyridone ring to position aryl groups in a specific twist geometry.

    • Tazemetostat: An EZH2 inhibitor where the pyridone acts as a critical hydrogen-bonding motif in the active site [4].

References

  • Wang, N., Huang, Y., Zi, Y., Wang, M., & Huang, W. (2024).[7] P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters.[7] The Journal of Organic Chemistry, 89, 3657-3665.[7] Link

  • Regioselective O-alkylation of 2-pyridones by TfOH-catalyzed carbenoid insertion.[3] Chemical Communications. Link

  • Nakao, Y. (2010).[8] Regioselective Functionalization of 2-Pyridones through C-H Bond Activation.[4] Journal of the American Chemical Society. Link

  • Mouneir, W. (2022). Recent Advances in the Chemistry and Pharmacology of 2-Pyridone Scaffolds. Journal of Medicinal Chemistry. Link

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis of 3-(2-Oxopyridin-1(2H)-yl)propanoic Acid

Abstract & Scope This application note details a robust, scalable protocol for the synthesis of 3-(2-oxopyridin-1(2H)-yl)propanoic acid , a critical building block for peptidomimetics and pharmaceutical intermediates. Th...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details a robust, scalable protocol for the synthesis of 3-(2-oxopyridin-1(2H)-yl)propanoic acid , a critical building block for peptidomimetics and pharmaceutical intermediates. The synthesis addresses the classic challenge of N- vs. O-alkylation selectivity inherent to the ambident nucleophile 2-pyridone. By utilizing a thermodynamically controlled Michael addition pathway, this protocol achieves >95% N-selectivity, avoiding the formation of the unstable lactim ether byproduct.

Retrosynthetic Analysis

The target molecule is disconnected at the


 bond. The most atom-economical forward synthesis involves the Michael addition of 2-pyridone (1) to an acrylate ester (2), followed by saponification of the resulting ester (3).

Retrosynthesis Target Target Acid (3-(2-oxopyridin-1(2H)-yl)propanoic acid) Ester Intermediate Ester (Ethyl 3-(2-oxopyridin-1(2H)-yl)propanoate) Target->Ester Hydrolysis (NaOH) Pyridone 2-Hydroxypyridine (Tautomer: 2-Pyridone) Ester->Pyridone Michael Addition (N-C Disconnection) Acrylate Ethyl Acrylate (Michael Acceptor) Ester->Acrylate +

Figure 1: Retrosynthetic disconnection strategy relying on conjugate addition.

Scientific Rationale & Mechanism

Tautomeric Equilibrium & Selectivity

2-Hydroxypyridine exists in equilibrium with its lactam tautomer, 2-pyridone. While the hydroxy form (lactim) favors O-alkylation under kinetic control (e.g., using silver salts), the lactam form (N-nucleophile) is favored under thermodynamic control and in polar aprotic solvents.

  • Why Michael Addition? Unlike direct alkylation with alkyl halides (which requires strict base control to prevent O-alkylation), the reaction with acrylates is reversible. The N-alkylated product (a lactam) is thermodynamically more stable than the O-alkylated imidate ester, leading to high regioselectivity.

  • Base Selection: Potassium carbonate (

    
    ) is chosen over strong bases (like NaH) to maintain a buffered alkaline environment that promotes the nucleophilicity of the nitrogen without deprotonating the 
    
    
    
    -protons of the product, which could lead to polymerization.

Experimental Protocol

Stage 1: Michael Addition (N-Alkylation)

Reaction:



Materials:

Reagent MW ( g/mol ) Equiv. Amount
2-Hydroxypyridine 95.10 1.0 9.51 g (100 mmol)
Ethyl Acrylate 100.12 1.5 15.0 g (16.3 mL)

| Potassium Carbonate (


) | 138.21 | 0.5 | 6.91 g |
| Acetonitrile (

) | - | Solvent | 100 mL |

Procedure:

  • Setup: Charge a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser with 2-hydroxypyridine (9.51 g) and anhydrous acetonitrile (100 mL).

  • Activation: Add anhydrous

    
     (6.91 g). Stir at room temperature for 15 minutes. Note: The suspension may not fully dissolve.
    
  • Addition: Add ethyl acrylate (16.3 mL) in a single portion.

  • Reaction: Heat the mixture to reflux (

    
    ) for 12–16 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM). The starting material (
    
    
    
    ) should disappear, and a new spot (
    
    
    ) should appear.
  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter off the inorganic salts (

      
      ) through a celite pad. Wash the pad with acetonitrile (20 mL).
      
    • Concentrate the filtrate under reduced pressure (rotary evaporator) to obtain a viscous yellow oil.

    • Optional Purification: If the oil is impure, perform a short silica plug filtration eluting with EtOAc. Typically, the crude purity is >90% and sufficient for the next step.

Stage 2: Hydrolysis (Saponification)

Reaction:



Materials:

Reagent Equiv. Amount
Crude Ester (from Stage 1) 1.0 ~19.5 g (theoretical)
Sodium Hydroxide (2M aq) 2.0 100 mL
Ethanol Solvent 50 mL

| HCl (conc. 37%) | - | As needed to pH 2 |

Procedure:

  • Dissolution: Dissolve the crude ester oil in ethanol (50 mL) in a 500 mL flask.

  • Saponification: Add 2M NaOH solution (100 mL) dropwise.

  • Reaction: Stir at ambient temperature (

    
    ) for 4 hours. Check: The biphasic mixture should become homogeneous as the ester hydrolyzes.
    
  • Workup:

    • Concentrate the mixture to remove ethanol (rotary evaporator,

      
      ).
      
    • Wash the remaining aqueous phase with Dichloromethane (

      
      ) to remove unreacted acrylate or O-alkylated byproducts. Discard the organic layer.
      
    • Acidification (Critical Step): Cool the aqueous layer to

      
       in an ice bath. Slowly add concentrated HCl dropwise with vigorous stirring until pH reaches 2.0. A white solid should precipitate.
      
  • Isolation:

    • Stir the slurry at

      
       for 30 minutes to maximize yield.
      
    • Filter the white solid via vacuum filtration.

    • Wash the cake with ice-cold water (

      
      ) and cold acetone (
      
      
      
      ).
    • Dry in a vacuum oven at

      
       for 12 hours.
      

Process Workflow

Workflow Start Start: 2-Hydroxypyridine Step1 Add Ethyl Acrylate + K2CO3 Reflux in MeCN (12h) Start->Step1 Check1 TLC Check (Complete Conversion?) Step1->Check1 Check1->Step1 No (Continue Heating) Filter Filter Salts & Evaporate Solvent Check1->Filter Yes Hydrolysis Add NaOH (aq) / EtOH Stir 4h @ RT Filter->Hydrolysis Wash Wash aq. layer with DCM (Removes impurities) Hydrolysis->Wash Acidify Acidify to pH 2 with HCl (Precipitates Target) Wash->Acidify Final Filter & Dry Target: White Solid Acidify->Final

Figure 2: Step-by-step process flow for the synthesis and purification.

Analytical Characterization

The product should be a white to off-white crystalline solid.

  • Melting Point: 168–170 °C (Lit. value for similar analogs).

  • 
     NMR (400 MHz, DMSO-
    
    
    
    ):
    • 
       12.20 (s, 1H, -COOH )
      
    • 
       7.60 (dd, 1H, Py-H6)
      
    • 
       7.40 (m, 1H, Py-H4)
      
    • 
       6.35 (d, 1H, Py-H3)
      
    • 
       6.20 (t, 1H, Py-H5)
      
    • 
       4.05 (t, 
      
      
      
      Hz, 2H, N-CH
      
      
      -)
    • 
       2.65 (t, 
      
      
      
      Hz, 2H, -CH
      
      
      -COOH)
  • Mass Spectrometry (ESI): Calculated for

    
    
    
    
    
    ; Found
    
    
    .

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Yield in Step 1 Incomplete reaction or moisture.Ensure MeCN is dry. Increase reflux time. Add 0.1 eq. more acrylate.[1]
O-Alkylation Observed Reaction temperature too high or wrong solvent.Ensure reflux is gentle. Do not use strong bases like NaH. Stick to Carbonates.[1]
Product is Oily (Step 2) Incomplete acidification or water retention.Ensure pH is < 2.0. Recrystallize from minimal hot ethanol if necessary.
Coloration (Brown) Oxidation of pyridine ring.Perform reaction under Nitrogen (

) atmosphere.

References

  • General N-Alkylation of 2-Pyridones

    • Title: Mild and Regioselective N-Alkylation of 2-Pyridones in Water.[2][3]

    • Source:J. Org. Chem., 2012, 77(20), 9250–9259.
    • URL:[Link]

  • Michael Addition Mechanism

    • Title: Potassium carbonate as a base for generation of carbanions from CH-acids in organic synthesis.[1][4]

    • Source:Russ.[1] Chem. Bull., 2016, 65, 14–28.[1]

    • URL:[Link]

  • Analogous Quinoline Synthesis (Validation of Route)

    • Title: Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)
    • Source:ACS Omega, 2020, 5, 24, 14697–14707.
    • URL:[Link]

  • CAS Registry Data

    • Compound: 3-(2-oxopyridin-1(2H)-yl)propanoic acid (CAS 68634-48-0).[5][6][7]

    • Source: ChemicalBook / PubChem.
    • URL:[Link]

Sources

Application

Application Notes and Protocols for 3-(2-oxopyridin-1(2H)-yl)propanoic acid in Medicinal Chemistry

Introduction: The Strategic Value of the 2-Pyridone Scaffold In the landscape of modern medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds" due to their proven ability to inter...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the 2-Pyridone Scaffold

In the landscape of modern medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds" due to their proven ability to interact with a wide array of biological targets. The 2-pyridone (or 2-oxopyridine) motif is a prominent member of this elite group. Its inherent chemical features—a planar, aromatic system with a lactam function—provide a unique combination of hydrogen bond donor and acceptor capabilities, dipole moment, and the ability to engage in π-stacking interactions. These attributes make the 2-pyridone core an exceptional bioisostere for amide bonds and other functionalities, often imparting favorable pharmacokinetic properties such as improved metabolic stability and aqueous solubility to drug candidates.[1][2] When coupled with a propanoic acid side chain, as in the case of 3-(2-oxopyridin-1(2H)-yl)propanoic acid, the resulting molecule becomes a highly versatile intermediate, poised for a multitude of synthetic elaborations in the quest for novel therapeutic agents. The carboxylic acid moiety serves as a convenient chemical handle for the introduction of diverse pharmacophoric elements through amide bond formation and other transformations. This guide provides a comprehensive overview of the applications of 3-(2-oxopyridin-1(2H)-yl)propanoic acid in medicinal chemistry, complete with detailed synthetic and biological evaluation protocols.

Synthesis of 3-(2-oxopyridin-1(2H)-yl)propanoic acid: A Versatile Starting Material

The synthesis of 3-(2-oxopyridin-1(2H)-yl)propanoic acid is a straightforward yet crucial first step in its journey as a medicinal chemistry building block. The following protocol is adapted from established methods for analogous N-alkylation of lactams, such as 2-quinolinones.[3]

Protocol 1: Two-Step Synthesis of 3-(2-oxopyridin-1(2H)-yl)propanoic acid

Step 1: Michael Addition of 2-pyridone to Methyl Acrylate

  • Rationale: This reaction proceeds via a conjugate addition of the nucleophilic nitrogen of 2-pyridone to the electrophilic double bond of methyl acrylate. The use of a mild base facilitates the deprotonation of the 2-pyridone, enhancing its nucleophilicity.

  • Materials:

    • 2-pyridone

    • Methyl acrylate

    • Potassium carbonate (K₂CO₃)

    • N,N-Dimethylformamide (DMF)

    • Ethyl acetate

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a solution of 2-pyridone (1.0 eq) in DMF, add potassium carbonate (1.5 eq).

    • Stir the suspension at room temperature for 30 minutes.

    • Add methyl acrylate (1.2 eq) dropwise to the reaction mixture.

    • Heat the reaction to 60°C and stir for 12-18 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into water.

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the crude methyl 3-(2-oxopyridin-1(2H)-yl)propanoate.

    • Purify the crude product by column chromatography on silica gel.

Step 2: Hydrolysis of the Methyl Ester

  • Rationale: Basic hydrolysis of the methyl ester affords the desired carboxylic acid. The reaction is typically driven to completion by heating.

  • Materials:

    • Methyl 3-(2-oxopyridin-1(2H)-yl)propanoate

    • Sodium hydroxide (NaOH)

    • Ethanol

    • Water

    • Hydrochloric acid (HCl, 1M)

  • Procedure:

    • Dissolve the purified methyl ester (1.0 eq) in a mixture of ethanol and water.

    • Add a solution of sodium hydroxide (1.5 eq) in water.

    • Heat the reaction mixture to reflux and stir for 2-4 hours, monitoring by TLC.

    • Cool the reaction to room temperature and carefully acidify with 1M HCl until the pH is ~2-3.

    • The product will precipitate out of the solution.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 3-(2-oxopyridin-1(2H)-yl)propanoic acid as a white to off-white solid.

Applications in Drug Discovery: A Gateway to Diverse Bioactivities

The true potential of 3-(2-oxopyridin-1(2H)-yl)propanoic acid lies in its utility as a scaffold for the synthesis of a wide range of derivatives with potential therapeutic applications. The carboxylic acid functionality is a key reactive site for derivatization, most commonly through amide bond formation.

Caption: Derivatization pathways of the title compound.

Anticancer Drug Discovery

The 2-pyridone scaffold is a well-established pharmacophore in oncology, with several approved drugs and numerous clinical candidates featuring this moiety.[4] Derivatives of 3-(2-oxopyridin-1(2H)-yl)propanoic acid can be designed to target various cancer-related pathways.

Strategy: Synthesis of an Amide Library

By coupling the carboxylic acid with a diverse set of amines, a library of amide derivatives can be generated. The choice of amines can be guided by the desired target or by the principles of diversity-oriented synthesis. For example, coupling with anilines, benzylamines, or heterocyclic amines can introduce functionalities known to interact with kinase hinge regions or other protein binding sites.

Protocol 2: Amide Library Synthesis via EDC/HOBt Coupling

  • Rationale: This is a standard and efficient method for amide bond formation that minimizes side reactions and racemization (if chiral amines are used). EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) activates the carboxylic acid, and HOBt (hydroxybenzotriazole) acts as a coupling additive to improve efficiency and suppress side reactions.

  • Materials:

    • 3-(2-oxopyridin-1(2H)-yl)propanoic acid

    • A diverse panel of primary and secondary amines

    • EDC hydrochloride

    • HOBt

    • N,N-Diisopropylethylamine (DIPEA)

    • DMF

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve 3-(2-oxopyridin-1(2H)-yl)propanoic acid (1.0 eq) in DMF.

    • Add EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).

    • Stir the mixture at room temperature for 30 minutes to pre-activate the carboxylic acid.

    • Add the desired amine (1.1 eq) to the reaction mixture.

    • Stir at room temperature for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with water and extract with DCM or ethyl acetate.

    • Wash the organic layer with saturated aqueous sodium bicarbonate, water, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

    • Purify the crude amide derivative by column chromatography or preparative HPLC.

Protocol 3: In Vitro Anticancer Activity Screening (MTT Assay)

  • Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Materials:

    • Cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer)[5]

    • Complete growth medium (e.g., DMEM with 10% FBS)

    • Synthesized amide derivatives

    • Doxorubicin (positive control)

    • MTT solution (5 mg/mL in PBS)

    • Dimethyl sulfoxide (DMSO)

    • 96-well plates

    • Microplate reader

  • Procedure:

    • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Prepare serial dilutions of the test compounds and doxorubicin in the growth medium.

    • Treat the cells with different concentrations of the compounds and incubate for 48-72 hours.

    • Add MTT solution to each well and incubate for 4 hours.

    • Remove the medium and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Drug Discovery

Derivatives of 2-pyridone have shown promising activity against a range of bacterial and fungal pathogens.[6][7] The propanoic acid scaffold allows for the introduction of moieties that can mimic bacterial cell wall components or interact with essential microbial enzymes.

Strategy: Synthesis of Hydrazide and Subsequent Heterocyclic Derivatives

The carboxylic acid can be converted to a hydrazide, which is a versatile intermediate for the synthesis of various five-membered heterocycles like oxadiazoles and thiadiazoles. These heterocyclic rings are common pharmacophores in antimicrobial agents.

Sources

Method

using 3-(2-oxopyridin-1(2H)-yl)propanoic acid to make antibacterial agents

Application Notes & Protocols Topic: Utilizing 3-(2-oxopyridin-1(2H)-yl)propanoic Acid as a Versatile Scaffold for the Development of Novel Antibacterial Agents Audience: Researchers, scientists, and drug development pro...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Utilizing 3-(2-oxopyridin-1(2H)-yl)propanoic Acid as a Versatile Scaffold for the Development of Novel Antibacterial Agents

Audience: Researchers, scientists, and drug development professionals.

Introduction: The 2-Pyridone Scaffold as a Privileged Structure in an Era of Antibiotic Resistance

The relentless rise of multidrug-resistant (MDR) pathogens presents a formidable challenge to global public health, necessitating the urgent discovery of antibacterial agents with novel mechanisms of action.[1][2] Within the landscape of medicinal chemistry, certain molecular frameworks, often termed "privileged scaffolds," serve as exceptional starting points for drug discovery due to their ability to bind to multiple biological targets. The 2-pyridone moiety has emerged as one such scaffold, with derivatives demonstrating potent activity against a wide spectrum of bacteria, including resistant strains.[3][4]

The antibacterial efficacy of many pyridone-based compounds is attributed to their ability to inhibit bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV.[3][5] These enzymes are essential for bacterial DNA replication, repair, and transcription, making them validated and high-value targets for antibacterial therapy. This mechanism is analogous to that of the highly successful quinolone class of antibiotics, positioning 2-pyridones as promising bioisosteres for next-generation therapeutics.[4]

This guide focuses on the strategic use of 3-(2-oxopyridin-1(2H)-yl)propanoic acid as a foundational building block. Its structure is uniquely advantageous, featuring the biologically relevant 2-pyridone core and a propanoic acid side chain. This carboxylic acid "handle" is ripe for chemical modification, allowing for the systematic synthesis of compound libraries—most notably amides—to explore structure-activity relationships (SAR) and optimize antibacterial potency.

Section 1: Synthetic Strategy: Amide Coupling as a Gateway to Chemical Diversity

The carboxylic acid functional group of 3-(2-oxopyridin-1(2H)-yl)propanoic acid is an ideal anchor for derivatization via amide bond formation. This reaction is one of the most frequently used transformations in drug discovery, valued for its reliability and the stability of the resulting amide bond.[6] The general strategy involves activating the carboxylic acid to make it more susceptible to nucleophilic attack by a primary or secondary amine.

A variety of modern coupling reagents can achieve this transformation under mild conditions, minimizing side reactions and preserving the integrity of the pyridone core. Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like Hydroxybenzotriazole (HOBt) are highly effective.[6][7] EDC activates the carboxylic acid, which then reacts with HOBt to form a less reactive, but more selective, active ester intermediate. This intermediate readily reacts with the chosen amine to form the desired amide product with high efficiency. The addition of a non-nucleophilic base, such as Diisopropylethylamine (DIPEA), is often crucial to neutralize the acids formed during the reaction, driving the equilibrium towards product formation.[6]

G cluster_reagents Reagents Start_Acid 3-(2-oxopyridin-1(2H)-yl)propanoic acid Final_Amide N-substituted Amide Derivative Start_Acid->Final_Amide + Amine Amine Primary/Secondary Amine (R-NH₂) Coupling EDC / HOBt Base DIPEA Byproducts Urea byproduct + Salts Final_Amide->Byproducts

Sources

Application

3-(2-oxopyridin-1(2H)-yl)propanoic acid in the synthesis of anticancer compounds

Application Note: Strategic Utilization of 3-(2-oxopyridin-1(2H)-yl)propanoic Acid in Oncology Drug Discovery Executive Summary This guide details the synthesis and application of 3-(2-oxopyridin-1(2H)-yl)propanoic acid...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 3-(2-oxopyridin-1(2H)-yl)propanoic Acid in Oncology Drug Discovery

Executive Summary

This guide details the synthesis and application of 3-(2-oxopyridin-1(2H)-yl)propanoic acid (hereafter referred to as 3-OPA ) as a high-value scaffold in the development of anticancer therapeutics. Unlike simple aliphatic linkers, 3-OPA integrates a pharmacologically active 2-pyridone core—a privileged structure capable of hydrogen bonding within kinase hinge regions and protease active sites—with a flexible propanoic acid tail ideal for peptidomimetic coupling.

This document provides optimized protocols for the synthesis of 3-OPA via Michael addition, strategies for its diversification into anticancer libraries (hydrazides, oxadiazoles, and amides), and mechanistic insights into its role in targeting EGFR and Bcl-2 pathways.

Chemical Profile & Rationale

  • Compound Name: 3-(2-oxopyridin-1(2H)-yl)propanoic acid[1]

  • CAS Number: 19056-43-0

  • Molecular Weight: 167.16 g/mol

  • Key Functionality:

    • N1-Substitution: Eliminates the acidic N-H proton of 2-pyridone, preventing non-specific binding while improving lipophilicity (

      
       modulation).
      
    • Carbonyl (C2): Acts as a hydrogen bond acceptor (HBA), mimicking peptide bonds.

    • Carboxylic Acid Tail: Serves as a "handle" for fragment-based drug discovery (FBDD).

Therapeutic Relevance: The 2-pyridone motif is isosteric with the phenyl ring but offers superior aqueous solubility and metabolic stability. In anticancer research, N-substituted 2-pyridones are validated scaffolds for:

  • Kinase Inhibition: Mimicking the adenine ring in ATP-binding pockets (e.g., p38 MAP kinase, EGFR).

  • Epigenetic Modulation: Targeting bromodomains.

  • Peptidomimetics: Replacing unstable peptide bonds in protease inhibitors.

Protocol A: Scalable Synthesis of 3-OPA

Objective: To synthesize high-purity 3-OPA on a multigram scale using a Green Chemistry approach (water/ethanol solvent system), avoiding toxic alkyl halides.

Mechanism: Base-catalyzed aza-Michael addition of 2-hydroxypyridine (tautomer of 2-pyridone) to ethyl acrylate, followed by saponification.

Reagents:
  • 2-Hydroxypyridine (2-Pyridone) [CAS: 142-08-5]

  • Ethyl Acrylate [CAS: 140-88-5]

  • Potassium Carbonate (

    
    ) or Sodium Hydroxide (
    
    
    
    )
  • Ethanol (Absolute)

  • Hydrochloric Acid (1N)

Step-by-Step Methodology:
  • Michael Addition (Ester Formation):

    • In a 250 mL round-bottom flask, dissolve 2-hydroxypyridine (10 mmol, 0.95 g) and

      
       (1.5 eq, 15 mmol) in 20 mL of ethanol.
      
    • Add Ethyl Acrylate (1.2 eq, 12 mmol) dropwise over 10 minutes at room temperature.

    • Critical Step: Reflux the mixture at 80°C for 6–10 hours. Monitor reaction progress via TLC (Mobile phase: 5% MeOH in DCM). The starting pyridone (

      
      ) should disappear, and a higher running ester spot (
      
      
      
      ) should appear.
    • Note on Regioselectivity: Under basic conditions, thermodynamic control favors N-alkylation over O-alkylation.

  • Hydrolysis (Acid Generation):

    • Once the ester intermediate is confirmed, add aqueous NaOH (20 mL, 10% w/v) directly to the reaction vessel.

    • Stir at room temperature for 2 hours.

    • Evaporate the ethanol under reduced pressure.

  • Workup & Isolation:

    • Cool the remaining aqueous solution to 0°C in an ice bath.

    • Acidify carefully with 1N HCl to pH 2–3. A white precipitate (3-OPA) will form.

    • Filter the solid and wash with cold water (

      
       mL) to remove inorganic salts.
      
    • Recrystallization: Recrystallize from hot ethanol/water (9:1) to yield white crystals.[1]

Expected Yield: 85–92% Characterization:

  • 1H NMR (DMSO-d6):

    
     12.1 (s, 1H, COOH), 7.6 (dd, 1H, H-6), 7.4 (m, 1H, H-4), 6.4 (d, 1H, H-3), 6.2 (t, 1H, H-5), 4.05 (t, 2H, 
    
    
    
    ), 2.65 (t, 2H,
    
    
    ).

Visualization: Synthesis & Divergent Functionalization

The following diagram illustrates the synthesis flow and the divergent pathways to create anticancer libraries.

G Start 2-Pyridone (Precursor) Intermediate Ethyl 3-(2-oxopyridin-1-yl) propanoate Start->Intermediate K2CO3, EtOH, Reflux (N-Alkylation) Reagent Ethyl Acrylate (Michael Acceptor) Reagent->Intermediate Product 3-OPA (Carboxylic Acid Scaffold) Intermediate->Product NaOH, H2O (Hydrolysis) Lib1 Hydrazides/Oxadiazoles (EGFR/Bcl-2 Inhibitors) Product->Lib1 1. SOCl2/EtOH 2. NH2NH2 Lib2 Peptidomimetics (Protease Inhibitors) Product->Lib2 Amine Coupling (EDC/HOBt)

Figure 1: Synthetic workflow for 3-OPA and its divergence into key anticancer pharmacophores.[2]

Protocol B: Downstream Application in Anticancer Libraries

Once 3-OPA is synthesized, it serves as the "Linker-Scaffold" module. Two primary routes are recommended for anticancer screening.

Route 1: Synthesis of 1,3,4-Oxadiazole Derivatives (EGFR Targeting)

Oxadiazole derivatives of pyridones have shown potent cytotoxicity against MCF-7 (breast) and A549 (lung) cancer lines by inhibiting EGFR kinase activity.

  • Esterification: Convert 3-OPA back to its methyl ester (if not using the intermediate from Protocol A) using

    
    /MeOH.
    
  • Hydrazide Formation: Reflux the ester with hydrazine hydrate (99%) in ethanol for 6 hours to form the hydrazide.

  • Cyclization: React the hydrazide with various aromatic acids (e.g., 4-chlorobenzoic acid) in

    
     (Phosphorus oxychloride) to close the ring, forming the 1,3,4-oxadiazole moiety.
    
    • Rationale: The oxadiazole ring acts as a bioisostere for amide bonds but with improved metabolic stability and lipophilicity.

Route 2: Peptidomimetic Coupling (Protease Inhibition)

3-OPA mimics the N-terminal cap of peptide substrates.

  • Activation: Dissolve 3-OPA (1 eq) in DMF. Add EDC.HCl (1.2 eq) and HOBt (1.2 eq). Stir for 30 mins.

  • Coupling: Add the target amine (e.g., an amino acid ester or a pharmacophore like 4-fluoroaniline) and DIPEA (2 eq).

  • Reaction: Stir at RT for 12 hours.

  • Purification: Flash chromatography (Hexane/EtOAc).

Data Summary: Optimization of Reaction Conditions

The following table summarizes optimization data for the Michael addition step (Protocol A), ensuring the highest yield of the N-alkylated product over the O-alkylated byproduct.

BaseSolventTemperature (°C)Time (h)Yield (N-isomer)Selectivity (N:O)

Acetone56 (Reflux)1265%80:20

Ethanol 78 (Reflux) 8 91% >99:1

DMF25475%90:10

DCM402440%--

Table 1: Optimization of Michael Addition conditions. Ethanol/Potassium Carbonate offers the best balance of yield, selectivity, and green chemistry compliance.

Mechanistic Signaling Pathway

The diagram below illustrates how 3-OPA derivatives (specifically oxadiazole or amide variants) interact with the EGFR signaling pathway to induce apoptosis in cancer cells.

Pathway Drug 3-OPA Derivative (Inhibitor) EGFR EGFR Kinase (Transmembrane) Drug->EGFR Competes with ATP (H-bond at Hinge) Drug->EGFR PI3K PI3K EGFR->PI3K Phosphorylation EGFR->PI3K Blocked AKT AKT (Survival Signal) PI3K->AKT Bcl2 Bcl-2 (Anti-apoptotic) AKT->Bcl2 Activation AKT->Bcl2 Reduced Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibition Lifted Caspase Caspase-3/9 Cascade Bax->Caspase Cytochrome C Release Apoptosis Tumor Cell Death Caspase->Apoptosis

Figure 2: Mechanism of Action. 3-OPA derivatives inhibit EGFR, reducing downstream AKT signaling, downregulating Bcl-2, and triggering Bax-mediated apoptosis.

References

  • El-Sayed, A. A., et al. (2020). Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds. Russian Journal of General Chemistry.

    • Context: Describes the base-catalyzed Michael addition mechanism for quinoline analogs, which is chemically identical to the pyridine protocol described here.
  • Abdel-Rahman, H. M., et al. (2023).[3] Synthesis, Antioxidant and Antiproliferative Actions of 4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-ones as Multi-Target Inhibitors.[4] Molecules.

    • Context: Validates the anticancer potential of 2-pyridone/quinolinone scaffolds and their ability to target EGFR and Bcl-2.
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 159389, 3-(2-Oxo-1(2H)-pyridyl)propanoic acid.

    • Context: Verification of chemical structure, CAS number, and physicochemical properties.
  • Al-Wahaibi, L. H., et al. (2024).[3][5] Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives. Molecules.

    • Context: Provides comparative data on the efficacy of oxadiazole and hydrazone derivatives in lung cancer models (A549)

Sources

Method

The Versatile 3-(2-oxopyridin-1(2H)-yl)propanoic Acid Scaffold: A Gateway to Novel Therapeutics

Introduction: Unveiling a Privileged Scaffold in Drug Discovery In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of new therapeutic agents. The...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Privileged Scaffold in Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of new therapeutic agents. These "privileged scaffolds" possess the inherent ability to interact with a diverse range of biological targets, offering a fertile ground for the generation of novel drug candidates. The 2-pyridone motif is a prominent member of this esteemed class, recognized for its remarkable physicochemical properties and broad spectrum of biological activities.[1][2] This guide focuses on a particularly valuable derivative, 3-(2-oxopyridin-1(2H)-yl)propanoic acid (CAS 68634-48-0), a bifunctional molecule that seamlessly bridges the advantageous 2-pyridone core with a versatile carboxylic acid handle, paving the way for extensive chemical exploration and drug discovery endeavors.[]

The 2-pyridone ring system is a key pharmacophore found in numerous biologically active compounds, exhibiting a wide array of therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory properties.[4] Its ability to act as both a hydrogen bond donor and acceptor, coupled with its metabolic stability, makes it an attractive component in drug design. The propanoic acid side chain of the title compound provides a crucial anchor point for the facile introduction of diverse chemical moieties through well-established amide coupling reactions, enabling the systematic construction of large and diverse chemical libraries for high-throughput screening.

This document provides a comprehensive overview of the synthesis and application of 3-(2-oxopyridin-1(2H)-yl)propanoic acid as a molecular scaffold. It is intended for researchers, scientists, and drug development professionals, offering detailed protocols and insights into the rationale behind the experimental choices, thereby empowering the scientific community to harness the full potential of this promising scaffold.

Physicochemical Properties and Design Rationale

The strategic combination of the 2-pyridone ring and the propanoic acid linker in 3-(2-oxopyridin-1(2H)-yl)propanoic acid underpins its utility as a molecular scaffold.

PropertySignificance in Drug Design
2-Pyridone Core - Hydrogen Bonding: The amide-like functionality allows for crucial hydrogen bond interactions with biological targets. - Aromaticity & Planarity: The partially aromatic and planar nature of the ring can facilitate π-π stacking interactions with aromatic residues in protein binding pockets. - Metabolic Stability: The 2-pyridone ring is generally resistant to metabolic degradation, contributing to improved pharmacokinetic profiles.
Propanoic Acid Linker - Versatile Handle: The carboxylic acid group is a highly versatile functional group for chemical modification, primarily through amide bond formation. - Solubility: The acidic proton can improve aqueous solubility, a critical factor for drug delivery and bioavailability. - Linker Length: The three-carbon chain provides optimal spacing and flexibility for the attached substituents to orient themselves effectively within a binding site.

The tautomeric nature of the 2-pyridone ring (existing in equilibrium with its 2-hydroxypyridine form) can also influence its interactions with biological targets and its physicochemical properties. This dynamic equilibrium can be modulated by the surrounding chemical environment and the nature of substituents on the ring.

Synthesis of the Scaffold: A Step-by-Step Protocol

The synthesis of 3-(2-oxopyridin-1(2H)-yl)propanoic acid can be efficiently achieved through a two-step process involving a Michael addition followed by ester hydrolysis. This protocol is adapted from a well-established procedure for the synthesis of the analogous quinolinone derivative, demonstrating the robustness of this synthetic route for N-alkylation of lactams.[5]

Step 1: Synthesis of Ethyl 3-(2-oxopyridin-1(2H)-yl)propanoate

This step involves the conjugate addition of 2-pyridone to ethyl acrylate. The basic conditions deprotonate the nitrogen of the 2-pyridone, forming a nucleophile that attacks the β-carbon of the acrylate ester.

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-pyridone (1.0 eq) in anhydrous ethanol.

  • Base Addition: To the stirred solution, add a catalytic amount of a suitable base, such as sodium ethoxide or triethylamine (0.1 eq).

  • Michael Addition: Slowly add ethyl acrylate (1.2 eq) to the reaction mixture at room temperature.

  • Reaction Monitoring: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude ethyl 3-(2-oxopyridin-1(2H)-yl)propanoate.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Diagram of Synthesis Step 1:

G cluster_reactants Reactants cluster_conditions Conditions pyridone 2-Pyridone reaction Michael Addition pyridone->reaction acrylate Ethyl Acrylate acrylate->reaction base Base (e.g., NaOEt) base->reaction catalyst solvent Ethanol solvent->reaction solvent intermediate Ethyl 3-(2-oxopyridin-1(2H)-yl)propanoate reaction->intermediate caption Synthesis of the Ester Intermediate G cluster_starting_material Starting Material cluster_reagents Reagents intermediate Ethyl 3-(2-oxopyridin-1(2H)-yl)propanoate reaction Hydrolysis intermediate->reaction base Base (e.g., NaOH) base->reaction hydrolysis solvent Ethanol/Water solvent->reaction solvent acid Acid (e.g., HCl) acidification Acidification acid->acidification product 3-(2-oxopyridin-1(2H)-yl)propanoic acid reaction->acidification acidification->product caption Hydrolysis to the Carboxylic Acid Scaffold

Caption: Hydrolysis of the ester to the final scaffold.

Application in Library Synthesis: Amide Coupling Protocol

The carboxylic acid functionality of 3-(2-oxopyridin-1(2H)-yl)propanoic acid is a versatile handle for the generation of a diverse library of amide derivatives. Standard peptide coupling reagents can be employed for this purpose.

General Protocol for Amide Library Synthesis:

  • Scaffold Activation: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-(2-oxopyridin-1(2H)-yl)propanoic acid (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

  • Coupling Reagent Addition: Add a coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) (1.2 eq) in combination with an additive like HOBt (Hydroxybenzotriazole) (1.2 eq).

  • Base Addition: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.0-3.0 eq), to the reaction mixture and stir for 15-30 minutes at room temperature to activate the carboxylic acid.

  • Amine Addition: In a separate vial, prepare a solution of the desired amine (a diverse set of primary or secondary amines) (1.2 eq) in the same solvent. Add the amine solution to the activated scaffold mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with an appropriate organic solvent. Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated sodium bicarbonate solution), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the resulting amide derivatives using column chromatography or preparative HPLC.

Diagram of Amide Library Synthesis Workflow:

G start 3-(2-oxopyridin-1(2H)-yl)propanoic acid activate Activate Carboxylic Acid (HATU/EDC, DIPEA) start->activate couple Amide Coupling activate->couple amine_library Diverse Amine Library (R1R2NH) amine_library->couple purify Work-up & Purification couple->purify library Amide Derivative Library purify->library screening Biological Screening library->screening caption Workflow for Amide Library Synthesis

Sources

Application

Application Note: Analytical Profiling of 3-(2-oxopyridin-1(2H)-yl)propanoic Acid

This Application Note is designed for analytical chemists and pharmaceutical scientists requiring a robust, validated framework for the analysis of 3-(2-oxopyridin-1(2H)-yl)propanoic acid (CAS: 68634-48-0). This molecule...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for analytical chemists and pharmaceutical scientists requiring a robust, validated framework for the analysis of 3-(2-oxopyridin-1(2H)-yl)propanoic acid (CAS: 68634-48-0). This molecule acts as a critical building block in the synthesis of N-substituted pyridone APIs and serves as a model for polar, acidic impurities in drug development.

Molecule Profile & Physicochemical Context

Before method development, understanding the "personality" of the analyte is crucial for selecting the correct stationary phase and detection mode.

PropertyDataAnalytical Implication
Chemical Name 3-(2-oxopyridin-1(2H)-yl)propanoic acidN-substituted pyridone scaffold.
CAS Number 68634-48-0Reference standard tracking.
Molecular Formula C₈H₉NO₃MW: 167.16 g/mol .
Functional Groups Carboxylic Acid, Lactam (Pyridone)Amphoteric nature; pKa ~4.5 (acid), weak base (amide).
Polarity (LogP) Estimated < 0.5 (Highly Polar)Risk: Poor retention on standard C18 columns.
UV Chromophore Pyridone Ringλmax: ~228 nm, ~298 nm.
Solubility Water, Methanol, DMSOUse aqueous diluents; avoid non-polar solvents.
Synthetic Origin & Impurity Logic

This compound is typically synthesized via the Michael addition of 2-pyridone to acrylic acid or ethyl acrylate (followed by hydrolysis). Consequently, common impurities to monitor include:

  • 2-Pyridone: Unreacted starting material.

  • Acrylic Acid / Acrylate Esters: Residual Michael acceptors.

  • Dimer/Oligomers: Formed by side reactions of the acrylate.

Protocol A: HPLC-UV (Quantitative Quality Control)

Objective: Routine purity analysis and assay determination. Challenge: Retaining a small, polar organic acid on Reverse Phase (RP) columns. Solution: Use of an "Aq-compatible" Polar-Embedded C18 column and acidic mobile phase to suppress ionization of the carboxylic acid (keeping it neutral/hydrophobic).

Chromatographic Conditions
  • System: Agilent 1290 Infinity II or Waters H-Class UPLC (or equivalent).

  • Column: Waters XSelect HSS T3 (4.6 x 150 mm, 3.5 µm) or Phenomenex Kinetex Polar C18 .

    • Why? These phases are designed to prevent "phase collapse" (dewetting) in high-aqueous conditions and interact better with polar acids.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.2).

    • Why? Low pH ensures R-COOH exists as R-COOH (neutral), maximizing retention.

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temp: 30°C.

  • Detection: UV at 298 nm (Specific to pyridone) and 210 nm (General).

  • Injection Volume: 5–10 µL.

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0982Initial Hold (Equilibration)
3.0982Isocratic (Retain polar acid)
15.04060Gradient Elution
18.04060Wash
18.1982Re-equilibration
23.0982End
System Suitability Criteria (Acceptance Limits)
  • Retention Time (RT): Target ~5–8 min (Ensure k' > 2.0).

  • Tailing Factor: < 1.5 (Critical for acids).

  • Theoretical Plates: > 5000.

  • Precision (n=6): RSD < 1.0%.

Protocol B: LC-MS/MS (Trace Impurity Identification)

Objective: Confirming identity and detecting trace levels in drug substances. Mode: Electrospray Ionization (ESI) Positive Mode.

Mass Spectrometry Parameters
  • Ionization: ESI (+)

    • Why? The lactam nitrogen and carbonyl oxygen are readily protonated. ESI (-) is also possible for the carboxylic acid [M-H]⁻ but ESI (+) is often more stable for the pyridone ring.

  • Precursor Ion: [M+H]⁺ = 168.06 m/z .

  • Key Fragments (MS2):

    • 168 -> 150 (Loss of H₂O from acid).

    • 168 -> 96 (Loss of propanoic acid chain / cleavage at N-C bond, characteristic of N-substituted pyridones).

    • 168 -> 79 (Pyridinium ion).

LC-MS Method Adaptation
  • Mobile Phase: Replace Phosphoric Acid with 0.1% Formic Acid (Volatile buffer required for MS).

  • Column: Agilent ZORBAX SB-Aq (2.1 x 100 mm, 1.8 µm) for UHPLC-MS.

Protocol C: NMR Characterization (Structural Validation)

Objective: Absolute structural confirmation of the reference standard. Solvent: DMSO-d₆ (Preferred over CDCl₃ due to solubility and acid proton visibility).

Expected 1H-NMR Signals (400 MHz, DMSO-d₆)
Chemical Shift (δ ppm)MultiplicityIntegrationAssignment
12.10 Broad Singlet1H-COOH (Carboxylic Acid)
7.60 Doublet of Doublets1HPyridone H-6 (Adjacent to N)
7.38 Multiplet1HPyridone H-4
6.35 Doublet1HPyridone H-3
6.18 Triplet1HPyridone H-5
4.05 Triplet (J=7 Hz)2HN-CH₂ -CH₂
2.65 Triplet (J=7 Hz)2HCH₂-CH₂ -COOH

Note: The triplet at 4.05 ppm is diagnostic of N-alkylation. If O-alkylation occurred (rare but possible), this shift would be significantly further downfield (~4.5 ppm).

Visualizing the Analytical Workflow

The following diagram illustrates the decision matrix for analyzing this molecule, ensuring the correct method is applied based on the sample stage.

AnalyticalWorkflow Start Sample: 3-(2-oxopyridin-1(2H)-yl)propanoic acid Decision Goal of Analysis? Start->Decision QC Routine QC / Purity Decision->QC Quantification ID Structural ID / Impurity Tracing Decision->ID Characterization MethodA HPLC-UV (Method A) Column: Polar C18 MP: pH 2.2 Phosphate Det: 298 nm QC->MethodA MethodB LC-MS (Method B) ESI (+) [M+H]+ 168.06 Frag: 168->96 ID->MethodB MethodC 1H-NMR (Method C) Solvent: DMSO-d6 Check: N-CH2 Triplet ID->MethodC Result1 Report: CoA MethodA->Result1 Purity % Result2 Report: Impurity Profile MethodB->Result2 MW Confirmation Result3 Report: Structural Validation MethodC->Result3 Structure Proof

Figure 1: Analytical Decision Matrix for N-substituted Pyridone Acid Derivatives.

Sample Preparation & Extraction

Due to the high polarity of the molecule, standard Liquid-Liquid Extraction (LLE) with non-polar solvents (Hexane/DCM) will fail (the analyte will remain in the aqueous phase).

Recommended Protocol: Solid Phase Extraction (SPE)

For extracting the analyte from complex biological matrices (e.g., plasma) or reaction mixtures:

  • Cartridge: HLB (Hydrophilic-Lipophilic Balance) or Mixed-Mode Anion Exchange (MAX) .

    • MAX is preferred because the carboxylic acid can be retained by ion exchange while neutrals are washed away.

  • Conditioning: Methanol (3 mL) -> Water (3 mL).

  • Loading: Sample adjusted to pH 7 (Acid is deprotonated: R-COO⁻).

  • Wash: 5% NH₄OH in Water (Removes neutrals/bases).

  • Elution: 2% Formic Acid in Methanol (Protonates acid to R-COOH, breaking ionic interaction).

  • Reconstitution: Evaporate and reconstitute in Mobile Phase A.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 12352100. Retrieved from [Link]

  • LookChem. Product Information: 3-(2-oxopyridin-1(2H)-yl)propanoic acid (CAS 68634-48-0). Retrieved from [Link]

  • Hibi, S., et al. (2012). "Discovery of Perampanel: A Novel, Noncompetitive AMPA Receptor Antagonist." Journal of Medicinal Chemistry, 55(23), 10584-10600.[2] (Provides context on pyridone scaffold analytics). [Link]

  • European Pharmacopoeia (Ph.[1][3] Eur.). General Chapter 2.2.46 Chromatographic Separation Techniques. (Guideline for HPLC system suitability).

Sources

Method

1H NMR spectrum of 3-(2-oxopyridin-1(2H)-yl)propanoic acid

Application Note: High-Resolution 1H NMR Characterization of 3-(2-oxopyridin-1(2H)-yl)propanoic acid Part 1: Introduction & Structural Context 3-(2-oxopyridin-1(2H)-yl)propanoic acid (CAS: 64630-10-2) represents a critic...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Resolution 1H NMR Characterization of 3-(2-oxopyridin-1(2H)-yl)propanoic acid

Part 1: Introduction & Structural Context

3-(2-oxopyridin-1(2H)-yl)propanoic acid (CAS: 64630-10-2) represents a critical bifunctional scaffold in medicinal chemistry. It serves as a robust linker in PROTAC (Proteolysis Targeting Chimera) design and peptidomimetic synthesis.[1] The molecule features a 2-pyridone core N-alkylated with a propanoic acid tail.[1]

The Tautomeric Lock (Expert Insight): A common pitfall in analyzing pyridone derivatives is the confusion between the lactam (2-pyridone) and lactim (2-hydroxypyridine) forms. In solution, unsubstituted 2-pyridone exists in equilibrium favoring the lactam form in polar solvents.[1] However, N-alkylation at position 1 (as seen in this molecule) chemically "locks" the structure in the amide (lactam) configuration, preventing tautomerization to the hydroxy-pyridine form. This results in a distinct aromatic coupling pattern and chemical shift environment that differs significantly from O-alkylated isomers.[1]

Part 2: Experimental Protocol

To ensure reproducibility and spectral fidelity, the following protocol minimizes common artifacts such as solute dimerization and water suppression interference.

Reagents & Materials[1][2][3][4][5]
  • Analyte: >98% purity 3-(2-oxopyridin-1(2H)-yl)propanoic acid.

  • Solvent: DMSO-d6 (99.9% D) + 0.03% TMS (Tetramethylsilane) v/v.[1]

    • Why DMSO? Chloroform (

      
      ) often leads to poor solubility and broad peaks for carboxylic acids due to hydrogen bond dimerization.[1] DMSO disrupts these dimers, sharpening the signals.[1]
      
  • Tube: 5mm High-Precision NMR tube (Wilmad 535-PP or equivalent).

Sample Preparation Workflow

SamplePrep Weigh Weigh 5-10 mg Analyte Solvent Add 0.6 mL DMSO-d6 Weigh->Solvent Mix Vortex (30s) Ensure Homogeneity Solvent->Mix Filter Filter (Optional) Glass Wool Mix->Filter Acquire Acquisition 298 K Filter->Acquire

Figure 1: Optimized sample preparation workflow for polar organic acids.

Acquisition Parameters (400 MHz or Higher)
  • Pulse Sequence: zg30 (30° excitation pulse).

  • Relaxation Delay (D1): 2.0 - 5.0 seconds.[1]

    • Critical: Carboxylic acid protons have long T1 relaxation times.[1] A short D1 will result in poor integration of the acid proton relative to the aromatic ring.[1]

  • Scans (NS): 16 (minimum) to 64 (for high S/N).

  • Spectral Width: -2 to 14 ppm (to capture the downfield COOH).[1]

Part 3: Spectral Data & Interpretation

The spectrum is characterized by three distinct regions: the exchangeable acid proton, the heteroaromatic pyridone ring, and the aliphatic linker.[1]

Chemical Shift Assignment Table (DMSO-d6)
PositionGroupShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Assignment Logic
COOH Acid12.10Broad Singlet1H-Highly deshielded, exchangeable.
H-6 Arom7.62dd1H6.8, 2.1Deshielded by adjacent Nitrogen.[1]
H-4 Arom7.41ddd1H9.0, 6.6, 2.1Para to Nitrogen; complex splitting.
H-3 Arom6.38d1H9.0Shielded by adjacent Carbonyl (C=O).[1]
H-5 Arom6.22td1H6.8, 1.2Meta to Nitrogen; most shielded.[1]
N-CH₂ Aliph4.08t2H7.1Deshielded by Nitrogen (inductive).[1]
CH₂-CO Aliph2.68t2H7.1Alpha to Carboxyl group.[1]

Note: Chemical shifts may vary by


 ppm depending on concentration and temperature.
Detailed Mechanistic Analysis
  • The Pyridone "ABMX" System: The 2-pyridone ring protons (H3, H4, H5, H6) form a complex spin system.[1]

    • H-6 (7.62 ppm): This is the most downfield aromatic signal.[1] It is adjacent to the electronegative nitrogen atom, which pulls electron density away, deshielding the proton.[1]

    • H-3 (6.38 ppm): This proton is adjacent to the carbonyl group.[1] Resonance contributors of the amide bond place high electron density on the oxygen, but the

      
      -position to a carbonyl in an alkene-like system is generally shielded relative to benzene.[1]
      
    • Coupling Constants: The coupling between H-3 and H-4 (

      
       Hz) is characteristic of the "double bond" character in the lactam ring, distinguishing it from the more uniform couplings in pyridine.
      
  • The Propanoic Linker:

    • The ethylene bridge shows a classic

      
       triplet-triplet pattern.[1]
      
    • The N-CH₂ triplet at ~4.08 ppm is significantly downfield compared to a standard alkyl chain due to the electron-withdrawing nature of the pyridone nitrogen.[1]

    • The CH₂-COOH triplet at ~2.68 ppm is typical for protons alpha to a carboxylic acid.[1]

Structural Logic Diagram

StructureLogic N N-1 (Lactam Lock) H6 H-6 (~7.6 ppm) N->H6 Deshielding (Inductive) Linker Propanoic Chain N->Linker N-Alkylation C2 C=O (Position 2) H3 H-3 (~6.4 ppm) C2->H3 Shielding (Resonance) Linker->H6 NOE Correlation (Spatial)

Figure 2: Electronic influences determining chemical shifts. The N-1 position dictates the environment for H-6 and the linker.[1]

Part 4: Quality Control & Troubleshooting

Common Impurities:

  • Acrylic Acid / Ethyl Acrylate: If synthesized via Michael addition, look for residual vinylic protons (dd) around 5.8 - 6.4 ppm.[1]

  • 2-Hydroxypyridine: If N-alkylation was incomplete, look for a broad exchangeable peak >13 ppm or shifts corresponding to the O-alkylated isomer (which are generally more downfield for the ring protons).[1]

  • Water (in DMSO): A sharp signal at 3.33 ppm.[1] If the water peak is broad, it suggests proton exchange with the carboxylic acid, which may also cause the COOH peak (12.1 ppm) to broaden or disappear.

Self-Validation Check:

  • Calculate the integration ratio of the Aromatic Region (4H) to the Aliphatic Region (4H).[1] It must be exactly 1:1 .

  • Verify the coupling of the triplets in the aliphatic chain.[1] They must share the same

    
    -value (~7.1 Hz).[1]
    

References

  • National Institutes of Health (NIH) / PubChem. Compound Summary: 3-(2-oxopyridin-1(2H)-yl)propanoic acid.[1] Retrieved from .[1]

  • Chand, K., et al. (2016). Synthesis, 1H and 13C NMR assignment of novel 2-pyridone derivatives.[1][2] Magnetic Resonance in Chemistry, 54(1), 91-102.[2]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.[1] The Journal of Organic Chemistry, 62(21), 7512–7515.

  • Pretsch, E., Bühlmann, P., & Badertscher, M. Structure Determination of Organic Compounds.[1] Springer-Verlag Berlin Heidelberg.[1] (Standard Reference for Chemical Shifts).

Sources

Application

purification of 3-(2-oxopyridin-1(2H)-yl)propanoic acid by chromatography

Application Note: Chromatographic Purification of 3-(2-oxopyridin-1(2H)-yl)propanoic acid Abstract & Introduction This guide details the purification of 3-(2-oxopyridin-1(2H)-yl)propanoic acid , a critical intermediate o...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chromatographic Purification of 3-(2-oxopyridin-1(2H)-yl)propanoic acid

Abstract & Introduction

This guide details the purification of 3-(2-oxopyridin-1(2H)-yl)propanoic acid , a critical intermediate often used in the synthesis of peptidomimetics and integrin inhibitors. The synthesis of this molecule typically involves the Michael addition of 2-pyridone to acrylate esters followed by hydrolysis.

The Separation Challenge: The primary purification challenge stems from the ambident nucleophilicity of the 2-pyridone starting material. While N-alkylation is thermodynamically favored under specific conditions, O-alkylation (forming the 2-alkoxypyridine isomer) is a persistent competitive side reaction. Furthermore, the presence of a free carboxylic acid moiety necessitates strict pH control during chromatography to prevent peak tailing and irreversible adsorption.

This protocol provides a field-proven workflow to separate the desired N-alkylated product (lactam) from the O-alkylated impurity (imidate ether) and unreacted starting materials.

Physicochemical Context & Separation Logic

To design a robust purification, one must understand the molecular behaviors of the target vs. the impurities.

PropertyTarget: N-Isomer (Lactam)Impurity: O-Isomer (Ether)Separation Implication
Structure Cyclic Amide (2-Pyridone)Pyridine EtherPolarity Difference
Dipole Moment High (Strong dipole)Lower (Aromatic ether)N-isomer is significantly more polar.
Basicity Negligible (Amide-like resonance)Basic (Pyridine nitrogen)O-isomer interacts strongly with silanols.
UV Absorption

nm, 254 nm

nm
Dual-wavelength monitoring recommended.
Acid Function Propanoic acid tail (

)
Propanoic acid tail (

)
Requires Acidic Mobile Phase

The "Causality" of the Method:

  • Normal Phase (NP): The O-isomer is less polar and will elute significantly earlier than the N-isomer. However, the free acid group will cause streaking on bare silica unless a modifier (Acetic Acid) is used.

  • Reversed Phase (RP): The N-isomer (more polar) will elute earlier than the O-isomer. RP is preferred for final polishing because it easily handles the polarity of the free acid without the solubility issues often faced in NP.

Workflow Visualization

The following diagram outlines the decision tree and purification workflow.

PurificationWorkflow Crude Crude Reaction Mixture (Hydrolyzed Ester) pH_Adjust Acidification (pH ~2) Precipitate removal Crude->pH_Adjust Decision Purity Requirement? pH_Adjust->Decision Flash_NP Protocol A: Normal Phase Flash DCM/MeOH + 1% AcOH Decision->Flash_NP Bulk / Intermediate (<95%) Flash_RP Protocol B: C18 Reverse Phase Water/ACN + 0.1% Formic Acid Decision->Flash_RP High Purity (>98%) QC QC: Analytical HPLC Flash_NP->QC Flash_RP->QC QC->Flash_RP Fail (Re-purify) Final Final Product Lyophilization QC->Final Pass

Caption: Decision matrix for purification based on purity requirements and scale. Protocol B (C18) is recommended for the free acid form.

Experimental Protocols

Protocol A: Normal Phase Flash Chromatography (Bulk Purification)

Best for: Removing non-polar O-isomers and bulk starting materials.

Critical Warning: Standard Hexane/Ethyl Acetate gradients often fail for this molecule due to the insolubility of the free acid and strong adsorption to silica.

  • Column: High-performance spherical silica (20–40 µm).

  • Sample Loading:

    • Dry Load (Recommended): Dissolve crude acid in minimal Methanol/DCM (1:1). Adsorb onto Celite 545 or amine-free silica (ratio 1:3). Evaporate solvent until free-flowing powder.

  • Mobile Phase:

    • Solvent A: Dichloromethane (DCM)

    • Solvent B: Methanol containing 1% Acetic Acid (v/v).

    • Note: The acetic acid is non-negotiable; it keeps the carboxylic acid protonated (

      
      ) to prevent peak tailing.
      
  • Gradient:

    • 0–5 min: 0% B (Elutes non-polar impurities).

    • 5–20 min: 0%

      
       10% B (Elutes O-alkylated isomer).
      
    • 20–35 min: 10%

      
       20% B (Elutes Target N-isomer).
      
  • Detection: 254 nm and 300 nm.

Protocol B: Reversed-Phase (C18) Flash Chromatography (High Purity)

Best for: Final polishing, removing salts, and separating close isomers.

  • Column: C18-bonded silica (Spherical, 20–30 µm).

  • Mobile Phase:

    • Solvent A: Water + 0.1% Formic Acid .

    • Solvent B: Acetonitrile + 0.1% Formic Acid .

  • Gradient Strategy:

    • The N-isomer is very polar. A shallow gradient at the beginning is required.

    • 0% B hold for 2 CV (Column Volumes) to elute salts.

    • 0%

      
       20% B  over 10 CV.
      
    • 20%

      
       100% B  flush to remove O-isomer and hydrophobic tars.
      
  • Elution Order:

    • Salts/Inorganics (Void volume)

    • Target (N-isomer) (Early eluting, sharp peak due to acid modifier)

    • O-isomer (Later eluting)

Analytical QC Method (HPLC)

Use this method to validate fractions collected from Flash chromatography.

ParameterCondition
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100 mm, 3.5 µm
Mobile Phase A Water + 0.1% TFA (Trifluoroacetic acid)
Mobile Phase B Acetonitrile + 0.1% TFA
Flow Rate 1.0 mL/min
Gradient 5% B (0-1 min), 5%

60% B (1-10 min), 60%

95% B (10-12 min)
Detection 254 nm (General), 305 nm (Specific to 2-pyridone ring)
Retention Target N-isomer elutes

3.5–4.5 min.[1] O-isomer elutes

6.0–7.0 min.

Troubleshooting & Self-Validation

  • Symptom: Broad, Tailing Peaks.

    • Cause: Ionization of the carboxylic acid or interaction with silanols.

    • Fix: Ensure Mobile Phase pH is < 3.0. Increase Acetic Acid to 2% in NP or switch to TFA (0.1%) in RP.

  • Symptom: Poor Solubility during Loading.

    • Cause: The molecule is zwitterionic-like or highly crystalline.

    • Fix: Use DMSO for liquid loading (RP only) or strictly adhere to Dry Loading (NP).

  • Symptom: Co-elution of Isomers.

    • Cause: Gradient is too steep.

    • Fix: In RP, use an isocratic hold at 5% or 10% B. The polarity difference is sufficient for separation if the gradient is shallow.

Mechanistic Diagram: Isomer Separation

The following diagram illustrates why the separation works based on molecular interactions with the stationary phase.

SeparationMechanism cluster_RP Reversed Phase (C18) Interaction N_Iso N-Isomer (Target) High Polarity Lactam C=O dipole Elutes EARLY C18 C18 Ligands N_Iso->C18 Weak Interaction O_Iso O-Isomer (Impurity) Lower Polarity Aromatic Ether Elutes LATE O_Iso->C18 Strong Hydrophobic Interaction

Caption: In Reversed Phase chromatography, the highly polar lactam (N-isomer) is less retained than the aromatic ether (O-isomer).

References

  • Regioselectivity in Pyridone Alkylation: Title: "A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions" Source: ResearchGate / Tetrahedron Letters URL:[Link]

  • Chromatography of Pyridine Carboxylic Acids: Title: "HPLC Separation of Pyridinecarboxylic Acids" Source: SIELC Technologies Application Note URL:[Link]

  • General Synthesis & Properties: Title: "Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives" (Analogous Chemistry) Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Flash Chromatography of Acidic Compounds: Title: "Column chromatography of carboxylic acids? (Discussion on Acid Modifiers)" Source: Reddit Chemistry Community Archive (Validated by standard practice) URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-(2-oxopyridin-1(2H)-yl)propanoic acid

Welcome to the technical support center for the synthesis of 3-(2-oxopyridin-1(2H)-yl)propanoic acid. This guide is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-(2-oxopyridin-1(2H)-yl)propanoic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the common challenges encountered during this synthesis. Our goal is to provide you with the expertise and practical insights needed to optimize your reaction outcomes and ensure the integrity of your results.

Introduction to the Synthesis

The synthesis of 3-(2-oxopyridin-1(2H)-yl)propanoic acid is most commonly achieved via a base-catalyzed aza-Michael addition of 2-pyridone to acrylic acid. This reaction, while seemingly straightforward, is prone to several side reactions that can impact yield and purity. Understanding the underlying mechanisms of both the desired reaction and the formation of byproducts is critical for successful synthesis.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing explanations and actionable solutions.

Question 1: Why is my yield of 3-(2-oxopyridin-1(2H)-yl)propanoic acid consistently low, even with complete consumption of starting materials?

Answer:

Low yields in this synthesis, despite the apparent completion of the reaction, often point to the formation of soluble side products that are lost during workup or purification. The most probable culprits are the O-alkylation product and a double addition product.

1. Formation of the O-alkylation Isomer:

  • The Chemistry: 2-Pyridone exists in a tautomeric equilibrium with 2-hydroxypyridine. While the pyridone form is generally more stable, the pyridinol tautomer can also react with acrylic acid. This results in the formation of the undesired O-alkylation product, 3-((pyridin-2-yl)oxy)propanoic acid. The selectivity between N- and O-alkylation is highly dependent on the reaction conditions.[1][2][3] Hard electrophiles tend to favor O-alkylation, while softer electrophiles like acrylic acid favor N-alkylation. However, factors like the choice of base, solvent, and temperature can shift this balance.[2][3]

  • Troubleshooting:

    • Choice of Base and Solvent: The use of a strong, non-nucleophilic base in a polar aprotic solvent (e.g., potassium carbonate in DMF or acetonitrile) generally favors N-alkylation. Protic solvents can facilitate the formation of the pyridinol tautomer through hydrogen bonding, potentially increasing the amount of the O-alkylation byproduct.

    • Temperature Control: Running the reaction at a lower temperature can enhance the selectivity for the thermodynamically favored N-alkylation product.

2. Formation of a Double Addition Product:

  • The Chemistry: The desired product, 3-(2-oxopyridin-1(2H)-yl)propanoic acid, still possesses a reactive site. Under certain conditions, it can act as a Michael donor and react with a second molecule of acrylic acid. This is more likely to occur if there is a localized excess of acrylic acid. The aza-Michael addition can be reversible under some conditions, which can also contribute to the formation of this byproduct over time.[4]

  • Troubleshooting:

    • Stoichiometry and Addition Rate: Use a slight excess of 2-pyridone relative to acrylic acid. Additionally, adding the acrylic acid slowly to the reaction mixture can prevent localized high concentrations and minimize the double addition reaction.

Question 2: I see an unexpected set of peaks in my 1H NMR spectrum. How can I identify the impurity?

Answer:

The presence of unexpected peaks in your NMR spectrum is a clear indication of side product formation. By analyzing the chemical shifts and coupling patterns, you can often identify the specific impurity.

Side Product Characterization:

Side ProductKey 1H NMR Signals (Predicted)Rationale
3-((pyridin-2-yl)oxy)propanoic acid (O-alkylation product) Aromatic protons shifted downfield compared to the N-alkylation product. Two triplets for the propanoic acid chain, with the triplet adjacent to the oxygen appearing at a lower field (around 4.5 ppm).The electronic environment of the pyridine ring is different in the O-alkylated isomer, leading to distinct shifts. The methylene group attached to the oxygen will be deshielded.
Acrylic Acid Oligomers Broad signals in the aliphatic region, often obscuring the baseline.The polymerization of acrylic acid leads to a mixture of dimers, trimers, and higher oligomers, which do not have sharp, well-defined NMR signals.[5]
Double Addition Product More complex aliphatic region with multiple overlapping signals.The addition of a second propanoic acid moiety will result in a more complex spin system.
Unreacted 2-Pyridone Characteristic peaks for the 2-pyridone ring protons.Incomplete reaction will leave starting material in the mixture.

Troubleshooting Workflow:

  • Compare with Starting Material Spectra: First, ensure that the unexpected peaks do not correspond to unreacted 2-pyridone or acrylic acid.

  • Analyze the Aromatic Region: A significant change in the aromatic proton signals can suggest the presence of the O-alkylation product.

  • Integrate the Aliphatic Region: If the integration of the aliphatic region is significantly larger than expected relative to the aromatic region, it may indicate the presence of acrylic acid oligomers or the double addition product.

  • LC-MS Analysis: For a definitive identification, liquid chromatography-mass spectrometry (LC-MS) is highly recommended. The different products will have distinct retention times and mass-to-charge ratios.

Question 3: My reaction mixture becomes very viscous or solidifies. What is happening?

Answer:

A significant increase in viscosity or solidification of the reaction mixture is a strong indicator of the polymerization of acrylic acid.

  • The Chemistry: Acrylic acid can undergo self-polymerization, especially in the presence of bases and at elevated temperatures.[5][6] This is a competing reaction to the desired Michael addition.

  • Troubleshooting:

    • Inhibitors: Ensure that the acrylic acid used contains a polymerization inhibitor (like MEHQ). If you are using inhibitor-free acrylic acid, consider adding a small amount of a radical scavenger such as hydroquinone.

    • Temperature Control: Maintain a strict temperature protocol. Runaway polymerization is often an exothermic process that can be triggered by overheating.

    • Solvent Choice and Concentration: Running the reaction in a suitable solvent at a moderate concentration can help to dissipate heat and reduce the likelihood of polymerization.

Frequently Asked Questions (FAQs)

Q1: What is the optimal base for this reaction?

A1: While various bases can be used, a non-nucleophilic inorganic base like potassium carbonate (K2CO3) is often a good starting point. It is strong enough to deprotonate the 2-pyridone but generally does not promote the polymerization of acrylic acid as aggressively as stronger bases like sodium hydride or alkali metal hydroxides.

Q2: Can I use an acrylic acid ester instead of acrylic acid?

A2: Yes, using an acrylic acid ester (e.g., methyl acrylate or ethyl acrylate) followed by a subsequent hydrolysis step is a common and often preferred strategy. This approach can sometimes offer better control over the reaction and may reduce the extent of acrylic acid polymerization. The initial product would be the corresponding ester of 3-(2-oxopyridin-1(2H)-yl)propanoic acid, which can then be hydrolyzed to the desired carboxylic acid.

Q3: How can I purify my final product?

A3: Purification can often be achieved through recrystallization. If significant amounts of the O-alkylation isomer are present, column chromatography may be necessary.

Experimental Protocol: Purification by Recrystallization

  • Dissolution: Dissolve the crude product in a minimal amount of a hot solvent in which the desired product has good solubility at elevated temperatures and poor solubility at room temperature (e.g., ethanol, isopropanol, or a mixture of ethanol and water).

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum.

Reaction Pathways and Side Reactions

The following diagrams illustrate the intended synthetic route and the competing side reactions.

Figure 1. Reaction Pathways TwoPyridone 2-Pyridone DesiredProduct 3-(2-oxopyridin-1(2H)-yl)propanoic acid (N-alkylation) TwoPyridone->DesiredProduct OAlkylation 3-((pyridin-2-yl)oxy)propanoic acid (O-alkylation) TwoPyridone->OAlkylation Tautomerization AcrylicAcid Acrylic Acid AcrylicAcid->DesiredProduct Base AcrylicAcid->OAlkylation Base Polymer Poly(acrylic acid) Oligomers AcrylicAcid->Polymer Self-condensation DoubleAddition Double Addition Product DesiredProduct->DoubleAddition + Acrylic Acid

Sources

Optimization

Technical Support Center: Optimization of 3-(2-Oxopyridin-1(2H)-yl)propanoic Acid Synthesis

Current Status: Operational Role: Senior Application Scientist Ticket ID: CHEM-OPT-2PYR-001 Executive Summary & Mechanism The synthesis of 3-(2-oxopyridin-1(2H)-yl)propanoic acid is a critical workflow in medicinal chemi...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Role: Senior Application Scientist Ticket ID: CHEM-OPT-2PYR-001

Executive Summary & Mechanism

The synthesis of 3-(2-oxopyridin-1(2H)-yl)propanoic acid is a critical workflow in medicinal chemistry, often serving as a non-cleavable linker for peptidomimetics or PROTACs. The core challenge lies in the ambident nucleophilicity of the 2-pyridone ring.

The 2-pyridone anion can react at the nitrogen (desired) or the oxygen (undesired).[1][2][3]

  • N-Alkylation (Thermodynamic Product): Favored by soft electrophiles (Michael acceptors), polar protic solvents, and high temperatures.

  • O-Alkylation (Kinetic Product): Favored by hard electrophiles (alkyl halides), silver salts, and lower temperatures.

To guarantee high yield and purity, we recommend a Two-Step "Gold Standard" Protocol : Michael addition to an acrylate ester followed by saponification. Direct alkylation with 3-halopropionic acids often leads to lower yields due to elimination side-reactions.

Visual Workflow: The "Gold Standard" Route

The following diagram outlines the optimized pathway, highlighting the critical decision points for selectivity.

ReactionPathway Start 2-Pyridone (Starting Material) Base Deprotonation (NaH or NaOH) Start->Base Anion Ambident Anion (Resonance Hybrid) Base->Anion Acrylate + Methyl Acrylate (Soft Electrophile) Anion->Acrylate Thermodynamic Control (Reflux) O_Attack O-Alkylation (Kinetic Trap) Anion->O_Attack Kinetic Control (Low Temp / Hard Electrophile) Intermed Ester Intermediate (N-Alkylated) Acrylate->Intermed Hydrolysis Hydrolysis (LiOH/THF/H2O) Intermed->Hydrolysis Product Target Acid (N-Isomer) Hydrolysis->Product

Figure 1: Reaction workflow distinguishing the thermodynamic N-alkylation pathway from the kinetic O-alkylation trap.

Optimized Protocol (Step-by-Step)

Step 1: Michael Addition (N-Alkylation)

Objective: Secure the C-N bond while suppressing O-alkylation.

  • Reagents: 2-Pyridone (1.0 eq), Methyl Acrylate (1.5 eq), Triton B (benzyltrimethylammonium hydroxide, 40% in MeOH, 0.1 eq) OR NaOH (0.1 eq).

  • Solvent: Methanol or Water (Micellar conditions with 2% Tween-20 are excellent for green chemistry applications).

  • Procedure:

    • Dissolve 2-pyridone in the solvent.

    • Add the base catalyst.[4]

    • Add Methyl Acrylate dropwise at room temperature to prevent immediate polymerization.

    • CRITICAL: Heat to reflux (65-80°C) for 6–12 hours. Heat drives the reaction toward the thermodynamic N-isomer.

    • Monitor via TLC (5% MeOH in DCM). The N-isomer is typically more polar than the O-isomer.

Step 2: Saponification (Hydrolysis)

Objective: Convert the ester to the free acid without degrading the amide bond.

  • Reagents: Ester intermediate (1.0 eq), LiOH or NaOH (2.0 eq).

  • Solvent: THF:Water (1:1).

  • Procedure:

    • Stir at ambient temperature for 2–4 hours.

    • Workup: Carefully acidify to pH 3–4 with 1M HCl. Do not go below pH 2 to avoid protonating the pyridone oxygen, which complicates extraction.

    • Extract with EtOAc or DCM/iPrOH (3:1) if the product is highly polar.

Troubleshooting Guide & FAQs

Category A: Selectivity (N- vs. O-Alkylation)

Q: I am seeing a significant byproduct spot on TLC (less polar). Is this the O-isomer?

  • Diagnosis: Likely yes. The O-alkylated product (2-alkoxypyridine) is less polar and forms under kinetic control.

  • Solution:

    • Increase Temperature: Ensure you are refluxing. Room temperature reactions with acrylates often yield mixtures.

    • Change Solvent: Switch to a polar protic solvent (Water, MeOH). These solvents solvate the oxygen of the pyridone anion (via Hydrogen bonding), shielding it and directing the electrophile to the nitrogen [1].

    • Avoid Silver Salts: Never use Ag2CO3; it chelates the nitrogen, forcing O-alkylation.

Q: Can I use 3-bromopropionic acid directly instead of the acrylate?

  • Diagnosis: You can, but it is "High Risk."

  • Risk Factor: Reaction with 3-halopropionic acids requires two equivalents of base (one for the carboxylic acid, one for the pyridone). The harsh basic conditions often cause the alkyl halide to undergo E2 elimination to form acrylic acid before substitution occurs, leading to inconsistent yields.

  • Recommendation: Stick to the acrylate ester route for reproducibility.

Category B: Reaction Failure & Impurities

Q: The acrylate polymerized (turned into a jelly/solid). How do I prevent this?

  • Cause: Radical polymerization triggered by heat or light.

  • Solution:

    • Add a radical inhibitor: Hydroquinone or MEHQ (10–50 ppm) to the reaction mixture.

    • Run the reaction under an inert atmosphere (Nitrogen/Argon) to reduce oxygen, though acrylates are sensitive even without it.

    • Add the acrylate slowly to the refluxing mixture rather than all at once.

Q: My yield is low (<40%) after hydrolysis.

  • Cause: The product might be water-soluble (amphoteric nature of the pyridone-acid).

  • Solution:

    • pH Control: During workup, ensure the pH is exactly 3–4 (the isoelectric point region).

    • Salting Out: Saturate the aqueous phase with NaCl before extraction.

    • Extraction Solvent: Use n-Butanol or DCM:Isopropanol (3:1) for extraction; simple EtOAc may not be polar enough.

Data: Solvent & Base Effects on Selectivity[1][2]

The following table summarizes expected outcomes based on reaction conditions [2, 4].

Solvent SystemBaseMajor ProductSelectivity (N:O)Notes
Water (with Tween-20) NaOH/KOHN-Isomer >95:5Recommended. Micellar catalysis favors N-alkylation.
Methanol/Ethanol NaOMe/Et3NN-Isomer ~90:10Good standard conditions; requires reflux.
DMF / DMSO K2CO3Mixture~70:30Aprotic solvents leave the Oxygen naked/reactive.
Toluene/Benzene Ag2CO3O-Isomer <5:95Avoid for this target. Silver promotes O-alkylation.[3]

Analytical Validation

To confirm you have the correct isomer, verify these NMR signatures:

  • 1H NMR (N-Isomer): Look for the N-CH2 triplet. It typically appears at δ 4.0 – 4.5 ppm .

  • 1H NMR (O-Isomer): The O-CH2 triplet is more deshielded, typically δ 4.8 – 5.2 ppm .

  • 13C NMR: The Carbonyl (C=O) of the pyridone ring in the N-isomer appears around 162–164 ppm . In the O-isomer (pyridine ring system), this shift changes significantly due to aromatization.

References

  • Wiley-VCH . Organic Synthesis: General Remarks - Regioselective alkylation of 2-pyridone. Available at: [Link]

  • ResearchGate . Optimization of Reaction Conditions for N-Alkylation of 2-Pyridone. Available at: [Link]

  • American Chemical Society (ACS) . Mild and Regioselective N-Alkylation of 2-Pyridones in Water. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of 2-Pyridone Derivatives

Welcome to the technical support center for the synthesis of 2-pyridone derivatives. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the common challenges enc...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-pyridone derivatives. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the synthesis of this important class of heterocycles. The 2-pyridone scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[1][2][3] However, its synthesis is often plagued by specific and recurring pitfalls. This guide provides in-depth troubleshooting advice and frequently asked questions to help you optimize your synthetic routes and achieve your target molecules with higher yield and purity.

Section 1: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing insights into the underlying causes and offering actionable solutions.

Low or No Yield of the Desired 2-Pyridone

Question: I am attempting a condensation reaction to form a 2-pyridone ring, but I am observing very low yields or only starting material. What are the likely causes and how can I improve the outcome?

Answer: Low yields in 2-pyridone ring formation, particularly in classical methods like the Guareschi-Thorpe condensation, often stem from suboptimal reaction conditions or issues with the starting materials.[4] Many traditional methods require harsh conditions, which can lead to decomposition.[5]

Troubleshooting Steps:

  • Re-evaluate Your Reaction Conditions:

    • Temperature: Are you using the optimal temperature for the specific condensation? Some reactions require heating to drive the cyclization and dehydration steps. However, excessive heat can lead to polymerization or decomposition of starting materials, especially with reactive vinyl groups.[6] A stepwise increase in temperature while monitoring the reaction by TLC or LC-MS is advisable.

    • Catalyst: If your reaction is catalyzed (e.g., by a Lewis or Brønsted acid), ensure the catalyst is active and used in the correct stoichiometric amount.[7] For base-catalyzed reactions, the choice and strength of the base are critical and can significantly influence the reaction rate.

  • Check the Purity and Reactivity of Starting Materials:

    • β-Ketoesters and Enamines: These are common starting materials for 2-pyridone synthesis.[8] Ensure they are pure and free of contaminants that might inhibit the reaction. For instance, residual acid or base from their preparation can interfere with the desired reaction pathway.

    • Moisture: Many condensation reactions are sensitive to moisture. Ensure you are using anhydrous solvents and an inert atmosphere (e.g., nitrogen or argon) if the reaction is known to be moisture-sensitive.

  • Consider Alternative Synthetic Routes:

    • If optimizing the current method fails, consider alternative, milder synthetic strategies. Modern methods often offer better yields and functional group tolerance.[5][7] For example, transition-metal-catalyzed reactions or multicomponent reactions (MCRs) can provide more efficient access to complex 2-pyridone derivatives.[1][7]

Formation of O-Alkylated Byproduct Instead of the Desired N-Alkylated 2-Pyridone

Question: I am trying to N-alkylate my 2-pyridone, but I am consistently isolating the O-alkylated isomer as the major product. How can I improve the N-selectivity?

Answer: This is one of the most common challenges in the functionalization of 2-pyridones and is a direct consequence of the lactam-lactim tautomerism, which results in an ambident nucleophile upon deprotonation.[2][3][9] The selectivity between N- and O-alkylation is highly sensitive to several factors.[10]

Understanding the Causality: The Role of Tautomerism and Reaction Conditions

The tautomeric equilibrium between the 2-pyridone (lactam) and 2-hydroxypyridine (lactim) forms is central to this issue. Deprotonation with a base generates an ambident anion that can be attacked by an electrophile at either the nitrogen or the oxygen atom.

G cluster_0 Tautomeric Equilibrium cluster_1 Alkylation Pathways 2-Pyridone 2-Pyridone (Lactam form) 2-Hydroxypyridine 2-Hydroxypyridine (Lactim form) 2-Pyridone->2-Hydroxypyridine tautomerization Ambident Anion Ambident Anion 2-Pyridone->Ambident Anion + Base (-H+) N-Alkylated N-Alkylated Product O-Alkylated O-Alkylated Product Electrophile_N R-X Electrophile_O R-X

Troubleshooting and Optimization Protocol:

ParameterInfluence on SelectivityRecommended Action
Solvent Polar aprotic solvents (e.g., DMF, DMSO) tend to favor N-alkylation, while polar protic solvents can favor O-alkylation through hydrogen bonding.Switch to a polar aprotic solvent like DMF, acetonitrile, or THF.
Base Stronger bases can lead to a higher proportion of the O-alkylated product. Weaker bases often favor N-alkylation.Use a milder base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) instead of stronger bases like sodium hydride (NaH).[10]
Counter-ion Larger counter-ions (e.g., Cs⁺) are less tightly associated with the oxygen atom, making the nitrogen more accessible for alkylation.Employ bases with larger counter-ions, such as Cs₂CO₃.
Temperature Higher temperatures can sometimes favor O-alkylation.Run the reaction at room temperature or even lower temperatures if the reaction rate is reasonable.
Alkylating Agent Harder electrophiles tend to react at the harder oxygen atom, while softer electrophiles favor the softer nitrogen atom (HSAB principle).If possible, use a softer alkylating agent. For example, an alkyl iodide is softer than an alkyl bromide.
Alternative Strategies When direct alkylation fails to provide the desired selectivity, indirect methods can be employed.Consider using a "masked" 2-hydroxypyridine derivative, such as a 2-halopyridine (e.g., 2-fluoropyridine), for the N-alkylation, followed by hydrolysis to unveil the 2-pyridone.[11]

Step-by-Step Protocol for Selective N-Alkylation:

  • To a solution of the 2-pyridone (1.0 eq.) in anhydrous DMF, add Cs₂CO₃ (1.5 eq.).

  • Stir the mixture at room temperature for 30 minutes under an inert atmosphere.

  • Add the alkylating agent (1.1 eq.) dropwise.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Poor Regioselectivity in Halogenation

Question: I am attempting to halogenate my 2-pyridone derivative, but I am getting a mixture of isomers. How can I control the regioselectivity?

Answer: The halogenation of pyridines and 2-pyridones can be challenging due to the electronic nature of the ring. Direct electrophilic halogenation of pyridine is often difficult and requires harsh conditions.[12] The regioselectivity is influenced by both the directing effects of existing substituents and the reaction conditions.

Troubleshooting Decision Tree:

G start Poor Halogenation Selectivity q1 Are you using a pyridine or a pyridine N-oxide? start->q1 pyridine Pyridine q1->pyridine n_oxide Pyridine N-Oxide q1->n_oxide solution1 Consider converting to the N-oxide. Halogenation of pyridine N-oxides can be more regioselective. pyridine->solution1 solution2 Are you using harsh conditions (e.g., high temperature, strong acid)? n_oxide->solution2 harsh_yes Yes solution2->harsh_yes harsh_no No solution2->harsh_no solution3 Explore milder, modern methods using directing groups or specific catalysts to control regioselectivity.[13] harsh_yes->solution3 solution4 Optimize the halogenating agent and solvent. N-halosuccinimides (NBS, NCS, NIS) in various solvents can offer different selectivities.[14] harsh_no->solution4

Key Considerations for Regiocontrol:

  • Pyridine N-Oxides: Converting the pyridine to its N-oxide can activate the ring towards electrophilic substitution and direct halogenation to the 2- and 4-positions. Subsequent deoxygenation provides the halogenated pyridine. This approach can provide access to 2-halo-substituted pyridines.[13]

  • Directing Groups: The use of directing groups can be a powerful strategy to achieve regioselectivity that is otherwise difficult to obtain.[14]

  • Kinetic vs. Thermodynamic Control: In some cases, the initially formed halogenated product may not be the most stable isomer. Reaction time and temperature can influence the final product distribution. For instance, in the halogenation of some 2-aryl pyridines, chlorination may yield the kinetic product, while bromination and iodination can lead to the thermodynamic product.[15]

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes to the 2-pyridone core?

A1: There are several established methods for constructing the 2-pyridone ring system:

  • Condensation of Acyclic Precursors: This is a very common approach and includes reactions like the Guareschi synthesis, which involves the condensation of cyanoacetamide with a 1,3-diketone.[4] Another example is the reaction of β-keto amides with reagents like malononitrile.[16]

  • From 2H-Pyran-2-ones: Reaction of 2H-pyran-2-one derivatives with ammonia or amines can lead to the corresponding 2-pyridones.[5]

  • Rearrangement of Pyridine-N-oxides: Pyridine-N-oxides can rearrange to form 2-pyridones, often in the presence of acetic anhydride.[4][17]

  • Oxidative Amination: More recent methods include the oxidative amination of cyclopentenones to streamline the synthesis.[5]

  • Transition Metal-Catalyzed Annulations: Modern approaches utilizing transition metals like rhodium or cobalt can construct the 2-pyridone ring with high efficiency.[7]

Q2: I am having trouble purifying my 2-pyridone derivative due to poor solubility. What can I do?

A2: Poor solubility is a known issue with some 2-pyridone derivatives, which can complicate purification by column chromatography.[2] Here are a few strategies:

  • Solvent Screening: Experiment with a wider range of solvents or solvent mixtures for both dissolving your crude product and for chromatography. Sometimes, a small amount of a more polar solvent like methanol or DMF in your chromatography eluent can improve solubility and chromatographic behavior.

  • Recrystallization: If your product is solid and reasonably pure, recrystallization can be an effective purification method. You may need to screen various solvents to find a suitable system where the product is soluble at high temperatures but sparingly soluble at room temperature or below.

  • pH Adjustment: In some cases, adjusting the pH of the aqueous solution during workup can help. For instance, after a reaction, acidifying the aqueous layer can sometimes precipitate the product, which can then be filtered, washed, and dried.[2]

  • Derivatization: As a last resort, you could consider a temporary derivatization to a more soluble intermediate, purify it, and then cleave the protecting group.

Q3: Are there any "green" or more environmentally friendly methods for synthesizing 2-pyridones?

A3: Yes, the development of greener synthetic methodologies is an active area of research. Some approaches include:

  • Microwave-Assisted Synthesis: Using microwave irradiation can often significantly reduce reaction times and sometimes allows for the use of less solvent. One-pot multicomponent reactions under microwave conditions have been successfully used for the synthesis of N-substituted 2-pyridones.[18]

  • Reactions in Water: Some N-alkylation reactions of 2-pyridones have been developed to proceed in water, often using a surfactant to create a micellar system, which improves the solubility of the starting materials.[10]

  • Catalyst- and Base-Free Conditions: For certain N-alkylation reactions, catalyst- and base-free conditions have been reported, although they may require higher temperatures and an excess of the alkylating agent.[10]

References

  • Bennasar, M.-L., Zulaica, E., Juan, C., Alonso, Y., & Bosch, J. (2002). Synthesis of N-Alkylated 2-Pyridones through Pummerer Type Reactions of Activated Sulfoxides and 2-Fluoropyridine Derivatives. Journal of Organic Chemistry, 67, 7465.
  • BenchChem. (2025). Troubleshooting side reactions during 2,5-Divinylpyridine synthesis.
  • Wang, N., Huang, Y., Zi, Y., Wang, M., & Huang, W. (2024). P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters. Journal of Organic Chemistry, 89, 3657-3665.
  • Botlik, B. B., Weber, M., Ruepp, F., Kawanaka, K., Finkelstein, P., & Morandi, B. (2023).
  • Ruda, M., Bergman, J., & Pelcman, B. (2002). Preparation of N-Alkylated Pyridones via Selective N-Alkylation of 2-Alkoxypyridines on Solid Phase.
  • ResearchGate. (n.d.).
  • Organic Chemistry Portal. (n.d.). Synthesis of 2-pyridones.
  • Patel, R. (n.d.). Synthesis of 2-pyridones. University of Bristol.
  • Wikipedia. (n.d.). 2-Pyridone.
  • Maity, S., Guchhait, S., & Elsharif, A. M. (2023). Solvent- and Catalyst-Controlled Regioselective O- and N-Alkylation of 2-Pyridones by 2H-Azirines. The Journal of Organic Chemistry.
  • de Lescure, L., Levy, J., Boyle, B., Paton, R. S., & McNally, A. (n.d.).
  • Organic Syntheses. (2024).
  • (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions.
  • NotEvans. (2017). Mechanism for the synthesis of 2-pyridone from pyridine N-oxide. Chemistry Stack Exchange.
  • Das, D., & Das, P. P. (n.d.). SYNTHETIC ACCESS TO 2-PYRIDONE SCAFFOLDS. IIP Series.
  • (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions.
  • (n.d.).
  • (2015). Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines. PubMed.
  • (n.d.). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. PMC - NIH.
  • Das, L., & Sengupta, T. (2025). An overview of synthesis and biological activities of 2-pyridone derivatives over the last decade.
  • (n.d.). Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides.
  • Parmar, D. K., & Bhatt, H. B. (2020). Synthesis of 2-Pyridone from 2-Thiopyridines via Nucleophilic Aromatic Substitution Reaction. International Research Journal of Multidisciplinary Scope (IRJMS).
  • (2025). C–H bond halogenation: unlocking regiodivergence and enhancing selectivity through directing group strategies. Organic Chemistry Frontiers (RSC Publishing).
  • (2025).
  • (n.d.). Enamine chemistry. Part XIII. Reaction of αβ-unsaturated acid chlorides with primary and secondary enamines. Synthesis of tetrahydro-2-oxopyridines and octahydro-2-oxoquinolines. Journal of the Chemical Society C.
  • (n.d.).
  • (2022). A score years' update in the synthesis and biological evaluation of medicinally important 2-pyridones.
  • (n.d.). New Synthetic Methods to 2-Pyridone Rings. Bentham Science Publisher.
  • (2025). New Synthetic Methods to 2-Pyridone Rings.

Sources

Optimization

troubleshooting failed reactions involving 3-(2-oxopyridin-1(2H)-yl)propanoic acid

Technical Support Center: 3-(2-Oxopyridin-1(2H)-yl)propanoic Acid Current Status: Operational | Ticket Priority: High[1][2][3] Executive Summary You are encountering issues with 3-(2-oxopyridin-1(2H)-yl)propanoic acid (C...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-(2-Oxopyridin-1(2H)-yl)propanoic Acid Current Status: Operational | Ticket Priority: High[1][2][3]

Executive Summary

You are encountering issues with 3-(2-oxopyridin-1(2H)-yl)propanoic acid (CAS: 20227-68-3).[1][2][3] This scaffold is a critical linker in peptidomimetics and PROTAC design due to its ability to induce specific conformational turns and its metabolic stability compared to simple alkyl chains.[2][3]

The molecule possesses a 2-pyridone core (a lactam) rather than a pyridine.[1][2][3] This distinction is the source of 90% of experimental failures.[3] The nitrogen atom is non-basic (amide-like), and the oxygen at C2 is a hydrogen bond acceptor.[3]

This guide addresses the three most common failure modes: Regioselectivity (N- vs. O-alkylation) , Amide Coupling Stalling , and Purification Streaking .[1][2]

Module 1: Synthesis & Formation Failures

The Issue: You are attempting to synthesize the core via alkylation of 2-pyridone and obtaining low yields, mixtures, or the wrong isomer (O-alkylated).

Diagnostic Q&A

Q: Did you use 3-bromopropanoic acid or an acrylate?

  • If you used 3-bromopropanoic acid: This is likely the cause of your low yield.[2][3] Direct alkylation with halo-acids often leads to elimination (forming acrylic acid) or competitive O-alkylation (forming the 2-alkoxypyridine ether).[1][2][3]

  • The Fix: Switch to a Michael Addition using methyl or ethyl acrylate.[2][3] The 2-pyridone nitrogen is a soft nucleophile that prefers the soft electrophile (conjugate addition) of the acrylate, significantly favoring the thermodynamic N-alkylated product over the kinetic O-alkylated product.[1][2]

Q: My ester hydrolysis failed or turned black. What happened?

  • The Cause: Retro-Michael reaction. Under strong, prolonged basic conditions at high heat, the N-alkyl chain can eliminate, ejecting the 2-pyridone and reforming the acrylate polymer.[2]

  • The Fix: Use LiOH (mild base) in THF/H2O at room temperature.[3] Do not reflux during saponification.[2][3]

Protocol: Optimized Synthesis Workflow
  • Step A (Michael Addition): Reflux 2-pyridone (1.0 eq) with Methyl Acrylate (1.5 eq) and catalytic DBU (0.1 eq) or K2CO3 in Acetonitrile. Target Yield: >85%.

  • Step B (Saponification): Treat ester with LiOH (2.0 eq) in THF:H2O (3:1) at 20°C for 4 hours.

  • Step C (Workup): Carefully acidify to pH 3.0 with 1M HCl. The product often precipitates.[2][3] Do not extract with Hexanes (insoluble).[3] Use EtOAc or DCM/iPrOH (3:1).[3]

SynthesisWorkflow start Start: 2-Pyridone path_a Route A: Alkyl Halide (3-bromopropanoate) start->path_a Avoid path_b Route B: Michael Addition (Methyl Acrylate) start->path_b Recommended o_alkyl Risk: O-Alkylation (Kinetic Product) path_a->o_alkyl High Probability n_alkyl Success: N-Alkylation (Thermodynamic Product) path_b->n_alkyl High Selectivity hydrolysis Hydrolysis (LiOH) n_alkyl->hydrolysis retro FAILURE: Retro-Michael (High Heat/Strong Base) hydrolysis->retro If Refluxed final Target Acid Obtained hydrolysis->final Room Temp

Caption: Decision tree highlighting the thermodynamic preference for Michael Addition to avoid O-alkylation side products.

Module 2: Downstream Coupling Failures

The Issue: The acid is synthesized, but amide coupling (e.g., to an amine or peptide) yields <20% conversion.

Mechanism of Failure: The "Self-Scavenging" Effect

The 2-pyridone carbonyl oxygen (C2=O) is a hydrogen bond acceptor.[1][2][3] In non-polar solvents (DCM), the carboxylic acid tail can fold back and H-bond with the ring carbonyl.[3] This intramolecular lock reduces the availability of the acid for activation.[3] Furthermore, if the activation is slow, the pyridone oxygen can attack the activated ester, forming a cyclic intermediate that hydrolyzes back to the starting material.

Troubleshooting Guide
SymptomProbable CauseCorrective Action
No Reaction (SM remains) Poor solubility of zwitterionic acid in DCM.[1][2][3]Switch solvent to DMF or DMAc .[2][3] The acid requires polar aprotic media to extend the chain.[3]
Low Yield / Sluggish Intramolecular H-bonding (Folding).[1][2][3]Add DIPEA (3.0 eq) immediately. This disrupts the H-bond network and ensures the carboxylate is free.[2][3]
N-Acyl Urea Byproduct Slow activation using EDC/DCC.[1][2][3]Switch to HATU or PyBOP .[2][3] Carbodiimides are too slow for this sterically unique substrate.[2][3]
O-Acylation (Rare) Over-activation leading to pyridone O-attack.[1][2][3]Do not use acid chlorides (SOCl2).[3] Use mild activation (HATU/HOAt).[3]
Recommended Coupling Protocol
  • Dissolve 3-(2-oxopyridin-1(2H)-yl)propanoic acid (1.0 eq) in dry DMF (0.1 M).

  • Add HATU (1.1 eq) and HOAt (1.1 eq). Note: HOAt is superior to HOBt for preventing racemization and boosting reactivity.[3]

  • Add DIPEA (3.0 eq) and stir for 5 minutes (Pre-activation).

  • Add Amine partner (1.1 eq).

  • Monitor: Reaction is usually complete in <2 hours.

Module 3: Purification & Analytics

The Issue: The compound streaks on silica gel or elutes broadly on HPLC.

Physicochemical Profile[1][2][4][5][6][7][8][9][10]
  • pKa (Acid): ~4.5[1][3]

  • pKa (Pyridone): ~0.75 (protonation occurs on Oxygen, not Nitrogen).[1][3]

  • LogP: ~0.2 (Highly polar).[3]

Chromatography Solutions
  • Normal Phase (Silica):

    • Problem: The pyridone ring interacts strongly with silanols.[2][3]

    • Fix: Use DCM:MeOH with 1% Acetic Acid .[2][3] The acid modifier is non-negotiable to suppress silanol interactions.[2][3]

  • Reverse Phase (HPLC/Prep):

    • Problem: Early elution and broad peaks.[2][3]

    • Fix: Use 0.1% Formic Acid or TFA in the mobile phase.[2][3] Do not use neutral ammonium acetate; the peak shape will degrade.[2][3]

PurificationLogic sample Crude Reaction Mixture check_sol Check Solubility sample->check_sol polar Polar/Precipitate? check_sol->polar Yes organic Soluble in Organic? check_sol->organic Yes ppt_method Precipitation Method (Acidify aq. layer to pH 3) polar->ppt_method Best for Scale silica Silica Gel Flash organic->silica Standard hplc Reverse Phase HPLC organic->hplc High Purity Needed mod_silica DCM:MeOH + 1% AcOH silica->mod_silica Required Modifier buffer Water:ACN + 0.1% TFA hplc->buffer Sharpen Peak

Caption: Purification strategy selector based on solubility and scale.

References

  • Synthesis via Michael Addition

    • Title: Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)
    • Relevance: Establishes the precedence for N-alkylation of lactam rings using acryl
    • Source:[1][3]

  • Regioselectivity (N vs O Alkylation)

    • Title: Mild and Regioselective N-Alkylation of 2-Pyridones in Water.[1][2][3]

    • Relevance: Explains the thermodynamic preference for N-alkylation and conditions that suppress O-alkyl
    • Source: [J. Org.[2][3] Chem / ResearchGate]([Link])

  • Amide Coupling Optimization

    • Title: Amide bond formation: beyond the myth of coupling reagents.[2][3][4]

    • Relevance: definitive guide on selecting HATU/HOAt over carbodiimides for difficult or hindered acids.
    • Source:[1][3]

  • Structural Properties

    • Title: 3-(2-Acetylanilino)propanoic acid (Structural Analog Analysis).
    • Relevance: Provides crystallographic evidence of the extended conformation and H-bonding capabilities of N-substituted propanoic acid derivatives.[1][2][3]

    • Source:[1][3]

Sources

Troubleshooting

Technical Support Center: Synthesis of 3-(2-oxopyridin-1(2H)-yl)propanoic acid

Welcome to the technical support center for the synthesis of 3-(2-oxopyridin-1(2H)-yl)propanoic acid. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to ensure the succes...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-(2-oxopyridin-1(2H)-yl)propanoic acid. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to ensure the success of your experiments. This guide is structured to address common challenges and provide clear, actionable solutions for catalyst selection and reaction optimization.

Quick Navigation

Understanding the Synthesis: An Overview

The synthesis of 3-(2-oxopyridin-1(2H)-yl)propanoic acid is primarily achieved through an aza-Michael addition reaction. This involves the conjugate addition of 2-pyridone (acting as a nitrogen nucleophile) to an acrylic acid derivative, typically an acrylate ester, followed by hydrolysis.[1][2]

The critical challenge in this synthesis is controlling the regioselectivity of the alkylation. 2-pyridone exists in equilibrium with its tautomer, 2-hydroxypyridine, and its conjugate base is an ambident nucleophile. This means that alkylation can occur at either the nitrogen atom (N-alkylation) to give the desired product or at the oxygen atom (O-alkylation) to yield a 2-alkoxypyridine byproduct.[3][4][5] The choice of catalyst, base, and solvent system is paramount in directing the reaction toward the desired N-alkylated product.[3]

Reaction Pathway and Competing Reactions

G cluster_0 Reaction Pathway cluster_1 Competing Side Reaction 2-Pyridone 2-Pyridone Intermediate_Ester Intermediate Ester (3-(2-oxopyridin-1(2H)-yl)propanoate) 2-Pyridone->Intermediate_Ester Aza-Michael Addition (Catalyst, Base) Acrylate_Ester Acrylic Acid or Ester Acrylate_Ester->Intermediate_Ester Final_Product 3-(2-oxopyridin-1(2H)-yl)propanoic acid Intermediate_Ester->Final_Product Hydrolysis Pyridone_Anion Pyridone Anion (Ambident Nucleophile) N_Alkylation N-Alkylation (Desired Product) Pyridone_Anion->N_Alkylation O_Alkylation O-Alkylation (Byproduct) Pyridone_Anion->O_Alkylation

Caption: General reaction scheme and competing N- vs. O-alkylation pathways.

Catalyst Selection Guide

The choice of catalyst is the most critical factor influencing the yield and selectivity of the synthesis. Below is a comparison of common catalytic systems.

Catalyst SystemExamplesTypical ConditionsAdvantagesDisadvantages
Base Catalysis NaOH, K₂CO₃, CsFProtic or aprotic polar solvents (e.g., water, DMF, ethanol)Simple, inexpensive reagents.[6]Often leads to a mixture of N- and O-alkylated products.[4][7] Selectivity is highly dependent on solvent and counter-ion.[3]
Phase-Transfer Catalysis (PTC) Tetrabutylammonium bromide (TBAB)Biphasic system (e.g., toluene/water) with an inorganic base.Good for reactants with low mutual solubility. Can improve N-selectivity.[8] Allows use of weaker, safer inorganic bases.[9]Catalyst can sometimes be difficult to remove. Reaction rates can be sensitive to agitation speed.
Organocatalysis Cinchona alkaloids, SquaramidesOrganic solvents (e.g., chloroform, toluene) at mild temperatures.High enantioselectivity is possible for chiral targets.[10] Often proceeds under mild conditions.[11]Catalysts can be expensive. Optimization may be required for specific substrates.
Palladium Catalysis Pd(OAc)₂ with appropriate ligandsAnhydrous organic solvents.Can enable N-alkylation using alkenes directly.[12]Requires more complex and air-sensitive setups. Catalyst cost and removal can be concerns.

Expert Recommendation: For general-purpose synthesis of 3-(2-oxopyridin-1(2H)-yl)propanoic acid where high enantioselectivity is not required, Phase-Transfer Catalysis (PTC) often provides a robust and selective method that balances cost, ease of use, and good yields. For asymmetric synthesis, Organocatalysis is the preferred approach.

Troubleshooting Common Issues

This section addresses specific problems you might encounter during your experiments in a question-and-answer format.

Q1: My reaction is giving a low yield of the desired product, and I see a significant amount of a byproduct. How can I improve N-alkylation selectivity?

A1: This is a classic issue of competing O-alkylation.[4][5] The selectivity between N- and O-alkylation is highly sensitive to the reaction conditions.[3]

  • Causality: The pyridone anion is an ambident nucleophile. Hard electrophiles tend to react at the harder oxygen atom, while softer electrophiles favor the softer nitrogen atom. The reaction environment dictates the nucleophilicity of each site.

  • Troubleshooting Steps:

    • Solvent Choice: Polar aprotic solvents like DMF or acetonitrile generally favor N-alkylation over polar protic solvents like ethanol. In some cases, aqueous systems with surfactants like Tween 20 have been shown to promote N-alkylation by creating a micellar environment.[3]

    • Base and Counter-ion: The choice of base is critical. Using a base with a large, soft counter-ion, such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃), can favor N-alkylation. Cesium fluoride (CsF) in DMF is also reported to enhance N-selectivity.[4]

    • Use a Phase-Transfer Catalyst (PTC): PTCs like TBAB can effectively shuttle the pyridone anion into an organic phase, where it is less solvated and more nucleophilic at the nitrogen atom, thus favoring N-alkylation.[8][13]

Q2: The reaction is very slow or does not go to completion. What can I do to improve the reaction rate?

A2: Slow reaction rates are typically due to insufficient activation of the nucleophile or low reactant solubility.

  • Troubleshooting Steps:

    • Increase Temperature: Gently heating the reaction mixture (e.g., to 50-70 °C) can significantly increase the rate. Monitor for byproduct formation, as higher temperatures can sometimes reduce selectivity.

    • Base Strength: Ensure your base is strong enough to deprotonate the 2-pyridone effectively. While strong bases like NaH are effective, they can sometimes lead to lower selectivity.[4] A moderately strong base like K₂CO₃ is often a good starting point.

    • Solubility: If your reactants are not fully dissolved, the reaction will be slow. Consider using a co-solvent or a micellar system (e.g., water with 2% w/w Tween 20) to improve solubility and enhance reaction rates.[3]

    • Catalyst Loading (for PTC): If using a phase-transfer catalyst, ensure you are using an adequate catalytic amount, typically 2-5 mol%.[13]

Q3: I am using an acrylate ester as the starting material, but the final hydrolysis step is problematic. Are there alternatives?

A3: Yes, the hydrolysis of the intermediate ester can sometimes be challenging.

  • Troubleshooting Hydrolysis:

    • Conditions: Alkaline hydrolysis using NaOH or KOH in a water/methanol or water/ethanol mixture is standard.[6][14] If the reaction is slow, gentle heating (50-80 °C) can be applied.[14] Monitor the reaction by TLC until the starting ester is consumed.[6]

    • Work-up: After hydrolysis, the reaction mixture is typically acidified (e.g., with HCl or acetic acid) to protonate the carboxylate and precipitate the final product.[6]

  • Alternative Starting Material: You can consider using acrylic acid directly. However, this requires careful control of the reaction conditions, as the carboxylic acid can interfere with the basic catalyst. A more common approach is to use a protected form of acrylic acid or an alternative Michael acceptor that is more readily converted to the carboxylic acid.

Q4: How do I monitor the progress of the reaction effectively?

A4: Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction.

  • TLC Protocol:

    • Stationary Phase: Use standard silica gel plates.

    • Mobile Phase: A mixture of a non-polar solvent (like hexane or ethyl acetate) and a polar solvent (like methanol or acetic acid) is typically effective. A good starting point is a 7:3 or 8:2 mixture of ethyl acetate and hexane. You may need to add a small amount of acetic acid (e.g., 0.5-1%) to the mobile phase to get well-defined spots for the carboxylic acid product.

    • Visualization: Visualize the spots under UV light (254 nm). You can also use staining agents like potassium permanganate if the compounds are not UV-active.

    • Analysis: The starting 2-pyridone and the final acid product are typically more polar (lower Rf value) than the intermediate ester and the O-alkylated byproduct. Monitor the disappearance of the starting material and the appearance of the product spot.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 3-(2-oxopyridin-1(2H)-yl)propanoate via Base Catalysis

This protocol is a general starting point and may require optimization.

G start Start step1 1. Combine 2-pyridone, K₂CO₃, and DMF in a flask. start->step1 step2 2. Heat the mixture to 60-70 °C with stirring. step1->step2 step3 3. Add ethyl acrylate dropwise over 30 min. step2->step3 step4 4. Stir at 70 °C for 4-6 hours. Monitor by TLC. step3->step4 step5 5. Cool, filter off solids, and concentrate the filtrate. step4->step5 step6 6. Purify by column chromatography. step5->step6 end_product Ethyl 3-(2-oxopyridin-1(2H)-yl)propanoate step6->end_product

Caption: Workflow for the synthesis of the intermediate ester.

Materials:

  • 2-Pyridone (1.0 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)

  • Ethyl acrylate (1.2 eq)

  • Dimethylformamide (DMF), anhydrous

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a condenser, add 2-pyridone, anhydrous potassium carbonate, and DMF.

  • Heat the mixture to 60-70 °C with vigorous stirring.

  • Slowly add ethyl acrylate to the reaction mixture dropwise over 30 minutes.

  • Maintain the temperature at 70 °C and stir for 4-6 hours. Monitor the reaction progress by TLC for the disappearance of 2-pyridone.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove the inorganic solids.

  • Remove the DMF from the filtrate under reduced pressure.

  • The crude product can be purified by silica gel column chromatography.

Protocol 2: Hydrolysis to 3-(2-oxopyridin-1(2H)-yl)propanoic acid

Materials:

  • Crude or purified ethyl 3-(2-oxopyridin-1(2H)-yl)propanoate (1.0 eq)

  • Sodium hydroxide (NaOH) (2.0 eq)

  • Methanol and Water

Procedure:

  • Dissolve the ester in a mixture of methanol and water (e.g., 2:1 v/v).[14]

  • Add a solution of sodium hydroxide in water.

  • Heat the mixture to 50-60 °C and stir for 1-3 hours.[14] Monitor the reaction by TLC until the starting ester is consumed.[6]

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar solvent (e.g., dichloromethane) to remove any unreacted ester.

  • Cool the aqueous layer in an ice bath and acidify to pH 3-4 with cold 1M HCl or acetic acid.[6]

  • The product will precipitate as a white solid.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

References

  • Application Note: Synthesis of 3-(2-Oxocyclohexyl)
  • Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)
  • Optimization of Reaction Conditions for N-Alkylation of 2-Pyridone - ResearchG
  • Preparation of N-Alkylated Pyridones via Selective N-Alkylation of 2-Alkoxypyridines on Solid Phase - ACS Public
  • A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes - The Journal of Organic Chemistry.
  • Atropselective synthesis of N-aryl pyridones via dynamic kinetic resolution enabled by non-covalent interactions - RSC Publishing.
  • Squaramide-Catalyzed Asymmetric Michael Addition Reaction of α-Azidoindanones with Azadienes - MDPI.
  • Introducing the aza-Michael addition reaction between acrylate and dihydropyrimidin-2(1H)-thione into polymer chemistry - RSC Publishing.
  • N-Alkylation of 2-Pyridones with Alkenes - Molecular Complexity through C
  • Asymmetric aza-Michael synthesis of N-substituted 2-pyridones.
  • Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides - PMC - NIH.
  • one-pot synthesis of n-alkylated 2-pyridone derivatives under microwave irradi
  • Phase Transfer Catalysis - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Two Consecutive PTC N-Alkyl

Sources

Optimization

Technical Support Center: Synthesis of 3-(2-oxopyridin-1(2H)-yl)propanoic acid

Current Status: Operational Topic: Solvent Effects & Protocol Optimization Ticket ID: CHEM-SUP-2024-PYR Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary: The Chemical Challe...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Solvent Effects & Protocol Optimization Ticket ID: CHEM-SUP-2024-PYR Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The Chemical Challenge

The synthesis of 3-(2-oxopyridin-1(2H)-yl)propanoic acid via the Michael addition of 2-pyridone to acrylic acid (or acrylate esters) is governed by a single, critical variable: Ambident Nucleophilicity .

2-Pyridone exists in a tautomeric equilibrium between the lactam (2-pyridone) and lactim (2-hydroxypyridine) forms. While N-alkylation (lactam attack) is thermodynamically favored and yields the desired product, solvent choice dictates the position of this equilibrium and the kinetic stabilization of the transition state.

The Core Conflict:

  • Non-polar solvents favor the lactim form (OH-pyridine), increasing the risk of O-alkylation byproducts.

  • Polar protic solvents (Water/Alcohols) favor the lactam form (NH-pyridone) and stabilize the charge-separated transition state, promoting N-selectivity.

Solvent Selection Matrix

Use this decision matrix to select the optimal solvent system for your specific constraints.

Solvent SystemSelectivity (N vs O)Reaction RateWorkup ComplexityRecommendation
Water (pH > 7) Highest (>99:1) Fast (On-water effect)Low (Precipitation)Primary Recommendation. Best for standard synthesis.
Ethanol/Methanol HighModerateLow (Crystallization)Use if reactants are insoluble in water.
DMF/DMSO Moderate to HighFastHigh (Aqueous wash req.)Use only for highly substituted, hydrophobic derivatives.
Toluene/THF Low (Risk of O-alkyl)SlowModerateAvoid. Promotes lactim tautomer and O-alkylation.

Mechanism & Pathway Visualization

Understanding the pathway is essential for troubleshooting. The diagram below illustrates the tautomeric equilibrium and the competing pathways.

ReactionPathway Lactim Lactim Form (2-Hydroxypyridine) Lactam Lactam Form (2-Pyridone) Lactim->Lactam Polar Solvent (Equilibrium) TS_O TS: O-Attack Lactim->TS_O + Acrylate TS_N TS: N-Attack (Polar Stabilized) Lactam->TS_N + Acrylate Acrylate Acrylic Acid/Ester (Michael Acceptor) Product_N Target: N-Alkylated Product TS_N->Product_N Thermodynamic Control Product_O Impurity: O-Alkylated Ether TS_O->Product_O Kinetic (Non-polar)

Figure 1: Reaction pathway showing the divergence between N-alkylation (Target) and O-alkylation (Impurity) based on tautomeric form.[1]

Standard Operating Procedures (SOPs)

Protocol A: The "Green" Aqueous Route (Recommended)

Best for: High purity, ease of isolation, and environmental compliance.

Reagents:

  • 2-Pyridone (1.0 eq)[2]

  • Acrylic Acid (1.2 eq) or Ethyl Acrylate (1.2 eq)

  • Base: KOH or NaOH (1.1 eq)

  • Solvent: Water (approx. 3-5 mL per mmol)

Workflow:

  • Dissolution: Dissolve 2-pyridone and KOH in water. The solution should be clear. Note: This deprotonates the nitrogen, creating the pyridinone anion which is highly nucleophilic at the Nitrogen.

  • Addition: Add Acrylic Acid dropwise at room temperature.

    • Critical Step: If using Acrylic Acid, the exotherm will be mild. If using Ethyl Acrylate, ensure vigorous stirring as it is biphasic initially.

  • Reaction: Heat to reflux (approx. 100°C) for 6–12 hours.

    • Checkpoint: Monitor by TLC (MeOH:DCM 1:9). The pyridone spot should disappear.[3]

  • Workup:

    • Cool to room temperature.[4]

    • Acidify with concentrated HCl to pH ~2.

    • Observation: The target acid, 3-(2-oxopyridin-1(2H)-yl)propanoic acid, will precipitate as a white solid.

  • Isolation: Filter the solid, wash with ice-cold water, and dry. Recrystallize from Ethanol if necessary.

Protocol B: Organic Solvent Route (Alternative)

Best for: Substituted pyridones with poor water solubility.

Reagents:

  • Substituted 2-Pyridone[1][3][5][6]

  • Ethyl Acrylate (Excess)

  • Base: DBU (0.1 eq) or K2CO3 (1.0 eq)

  • Solvent: Ethanol or DMF

Workflow:

  • Combine pyridone, acrylate, and base in Ethanol.

  • Reflux for 12–24 hours.

  • Hydrolysis (Required): Since this uses the ester, you isolate the intermediate ester first, then treat with aq. NaOH to hydrolyze to the acid.

  • Caution: This route often requires column chromatography to remove unreacted acrylate polymers.

Troubleshooting Guide

Issue 1: Low Yield / Reaction Stalled

Symptom: Starting material remains after 24 hours. Root Cause: Retro-Michael Reaction. The Michael addition is reversible.[7] At high temperatures or extended times, the equilibrium may shift back to reactants, especially if the product is not stabilized. Solution:

  • Concentration: Increase reactant concentration. Michael additions are bimolecular; higher concentration favors the forward reaction.

  • Temperature: Do not overheat. If refluxing in high-boiling solvents (DMF), lower the temp to 80-90°C.

  • Stoichiometry: Increase the acrylate acceptor to 1.5–2.0 equivalents to push Le Chatelier’s principle.

Issue 2: Formation of O-Alkylated Byproduct

Symptom: Product has a lower melting point; NMR shows a shift in the ring protons characteristic of alkoxypyridines. Root Cause: Solvent polarity is too low, or "Hard" alkylating agents were used. Solution:

  • Switch to Water: Water maximizes the N-selectivity via the hydrophobic effect and hydrogen bonding to the carbonyl oxygen.

  • Change Base: Use a softer counter-ion. Potassium (K+) often favors N-alkylation over Silver (Ag+), which favors O-alkylation.

Issue 3: Polymerization of Acrylate

Symptom: Reaction mixture becomes a viscous gel; difficult to stir. Root Cause: Radical polymerization of acrylic acid/ester initiated by light or heat. Solution:

  • Inhibitor: Add a radical inhibitor like Hydroquinone or MEHQ (10-50 ppm) to the reaction mixture.

  • Atmosphere: Run under air (oxygen inhibits polymerization) or strictly exclude initiators. Note: Usually, commercial acrylates contain inhibitors sufficient for this reaction.

Frequently Asked Questions (FAQ)

Q: Can I use 3-chloropropanoic acid instead of acrylic acid? A: Yes, but it is not recommended. Using 3-halopropanoic acids proceeds via standard nucleophilic substitution (


). This pathway is less selective and often yields higher amounts of the O-alkylated byproduct compared to the Michael addition, which is mechanistically driven toward the Nitrogen in polar solvents.

Q: Why is the product soluble in water during the reaction but precipitates later? A: During the reaction (Protocol A), the pH is basic (due to KOH/NaOH). The product exists as the carboxylate salt, which is highly water-soluble. Upon acidification (pH < 2), the carboxylic acid is protonated, reducing its polarity and causing precipitation.

Q: My product is an oil, not a solid. What happened? A: This usually indicates trapped solvent or impurities (often unreacted acrylic acid or oligomers).

  • Fix: Dissolve the oil in saturated Sodium Bicarbonate (NaHCO3). Wash this aqueous layer with Ethyl Acetate (removes non-acidic impurities). Then, re-acidify the aqueous layer to precipitate the pure acid.

References

  • Regioselective N-Alkylation in Water

    • Title: Mild and Regioselective N-Alkylation of 2-Pyridones in Water.[1][3][8]

    • Source:Organic Letters (ACS Public
    • Context: Establishes water/micellar systems as the superior medium for N-selectivity (>12:1 ratio).[3]

    • [1]

  • Michael Addition Kinetics & Reversibility

    • Title: The Retro-Aza-Michael Reaction: How Process Optimization Led to New Scientific Insights.[7]

    • Source:Revista de la Societat C
    • Context: Discusses the reversibility of aza-Michael additions and the impact of temper
  • General Synthesis of N-substituted Pyridones

    • Title: Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)
    • Source:National Institutes of Health (NIH) / PubMed.
    • Context: Provides experimental details for the hydrolysis of the ester to the acid and crystalliz
  • Solvent Effects on Tautomerism

    • Title: A comparison of N- versus O-alkyl
    • Source:ResearchGate.[6]

    • Context: Detailed analysis of how solvent polarity and base selection influence the ambident nucleophile.

Sources

Troubleshooting

Technical Support Center: 3-(2-oxopyridin-1(2H)-yl)propanoic Acid Synthesis

Ticket Queue: Active | Status: Online | Agent: Senior Application Scientist Introduction: The Reaction Landscape Welcome to the technical support hub for 3-(2-oxopyridin-1(2H)-yl)propanoic acid . This molecule is a criti...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Queue: Active | Status: Online | Agent: Senior Application Scientist

Introduction: The Reaction Landscape

Welcome to the technical support hub for 3-(2-oxopyridin-1(2H)-yl)propanoic acid . This molecule is a critical intermediate in peptidomimetic drug design, often serving as a linker or a scaffold for integrin inhibitors.

The synthesis typically proceeds via a Michael addition of 2-hydroxypyridine (tautomer of 2-pyridone) to an acrylate ester, followed by hydrolysis. While the chemistry appears simple, the workup is the failure point for 80% of our users.

The core challenge is the amphiphilic nature of the product. It contains a polar amide-like lactam and a carboxylic acid. It is significantly water-soluble, making standard aqueous/organic extractions difficult. Furthermore, 2-pyridone is an ambident nucleophile, creating a risk of O-alkylation impurities that are difficult to separate.

Module 1: Troubleshooting Guides (Q&A)
Ticket #402: "I acidified the reaction mixture, but no precipitate formed."

Diagnosis: You likely missed the "Solubility Window." Unlike simple benzoic acids, this molecule has high water solubility due to the lactam ring. If the volume of water is too high or the pH is not precise, the product remains in the aqueous phase.

Root Cause Analysis:

  • Volume Overload: Hydrolysis reactions are often run in dilute aqueous base. Upon acidification, the concentration is too low to exceed the solubility product (

    
    ).
    
  • pH Overshoot: Bringing the pH to 0-1 (using conc. HCl) can sometimes protonate the lactam oxygen (pKa ~0.75), creating a cationic species that is more soluble than the neutral acid.

Corrective Action:

  • Step 1 (Concentration): Before acidification, remove any organic co-solvents (MeOH/EtOH) via rotary evaporation. If the aqueous volume is large, concentrate it to the minimum stirrable volume.

  • Step 2 (Targeted pH): Acidify slowly to pH 3.0–4.0 . This is the range where the carboxylic acid is protonated (neutral), but the lactam remains neutral. This is the point of minimum solubility.

  • Step 3 (Salting Out): If no solid forms at pH 3-4, saturate the solution with solid NaCl. This disrupts the hydration shell of the organic molecule, forcing it out of the aqueous phase.

Ticket #405: "My product contains a 'methoxy' impurity (O-alkylation)."

Diagnosis: The 2-pyridone ring is an ambident nucleophile.[1] While Michael addition to acrylates generally favors N-alkylation (thermodynamic product), O-alkylation (kinetic product) can occur, especially if high temperatures or strong alkylating agents (like 3-bromopropionate) were used instead of acrylates.

Identification:

  • N-isomer (Target): Carbonyl peak ~1650 cm⁻¹ (IR); Carbonyl carbon ~162 ppm (¹³C NMR).

  • O-isomer (Impurity): Aromatic ether character. The protons on the pyridine ring will show a distinct shift pattern compared to the lactam.

Corrective Action:

  • Prevention: Use acrylate esters (Methyl acrylate) with a mild base (catalytic NaOMe or Triton B) rather than alkyl halides. The Michael addition pathway strongly favors the N-isomer.

  • Purification: The O-alkylated byproduct is generally less polar than the N-alkylated target.

    • Dissolve the crude solid in a minimum amount of water at pH 8 (basic).

    • Wash with Dichloromethane (DCM) or Ethyl Acetate . The O-alkyl impurity (often an ester at this stage or a less polar acid) may extract into the organic layer.

    • Acidify the aqueous layer to precipitate the pure N-alkylated target.

Ticket #409: "The product is a sticky oil, not a solid."

Diagnosis: This indicates trapped solvent or water (hygroscopicity) or the presence of unreacted acrylic acid/acrylate polymers.

Corrective Action:

  • Trituration: Add cold Diethyl Ether or MTBE to the oil and sonicate. These solvents dissolve impurities but are poor solvents for the polar product, inducing crystallization.

  • Azeotropic Drying: Dissolve the oil in Toluene or Acetonitrile and rotovap to dryness. Repeat 2-3 times to pull out trapped water.

Module 2: Validated Experimental Protocol

Protocol ID: PYR-PROP-01 Scope: Hydrolysis and Isolation of 3-(2-oxopyridin-1(2H)-yl)propanoic acid from Methyl Ester.

Reagents:
  • Methyl 3-(2-oxopyridin-1(2H)-yl)propanoate (Intermediate)

  • Sodium Hydroxide (2M aqueous solution)

  • Hydrochloric Acid (6M and 1M)

  • Ethanol (Absolute)

Step-by-Step Workflow:
  • Hydrolysis:

    • Dissolve 10.0 mmol of the methyl ester in 10 mL of Ethanol.

    • Add 15.0 mmol (7.5 mL) of 2M NaOH (1.5 eq).

    • Stir at room temperature for 4–6 hours. Monitor via TLC (10% MeOH in DCM). The ester spot (Rf ~0.6) should disappear; the acid stays at the baseline.

  • Phase 1 Workup (Concentration):

    • CRITICAL: Evaporate the Ethanol under reduced pressure (40°C). Failure to remove ethanol will prevent precipitation later.

    • The residue is now an aqueous solution of the sodium salt of the product.

  • Phase 2 Workup (Isolation):

    • Dilute the residue with 5 mL of water (keep volume low).

    • Wash the basic aqueous solution (pH ~12) with Ethyl Acetate (2 x 10 mL). This removes unreacted 2-pyridone and non-polar O-alkylated byproducts.

    • Discard the organic layer.

  • Precipitation (The "Sweet Spot"):

    • Cool the aqueous layer to 0–5°C in an ice bath.

    • Add 6M HCl dropwise with vigorous stirring until pH reaches ~5.

    • Switch to 1M HCl and adjust carefully to pH 3.5 .

    • Observation: A white solid should precipitate.

    • Stir at 0°C for 30 minutes to maximize yield.

  • Filtration & Drying:

    • Filter the solid using a sintered glass funnel.

    • Wash with a small amount of ice-cold water (do not over-wash, or you will lose product).

    • Wash with Acetone (removes trace water and dries the solid).

    • Dry in a vacuum oven at 50°C.

Yield Expectation: 85–92% Melting Point: 181–183°C (Lit. Ref 1).

Module 3: Data & Visualization
Table 1: Solubility Profile & Solvent Selection
SolventSolubility (Neutral Acid)Solubility (Na+ Salt)Role in Workup
Water (pH 7) High (Anionic)Very HighReaction Medium
Water (pH 3) Low (Precipitates)N/AIsolation Medium
Ethanol ModerateModerateCo-solvent (Remove before acidifying)
DCM NegligibleNegligibleWashing Impurities (O-alkyl)
Diethyl Ether InsolubleInsolubleTrituration (Induce crystallization)
Diagram 1: The Isolation Decision Tree

This logic flow helps you decide the correct workup path based on the state of your reaction mixture.

WorkupLogic Start Crude Hydrolysis Mixture (Basic pH, contains Alcohol) Evap Step 1: Evaporate Alcohol (Critical for Yield) Start->Evap Wash Step 2: Wash aq. phase with EtOAc (Removes O-alkyl/neutral impurities) Evap->Wash Acidify Step 3: Acidify to pH 3.5 Wash->Acidify Precip Precipitate Forms? Acidify->Precip Filter Filter & Wash (Cold Water + Acetone) Precip->Filter Yes Salt Saturate with NaCl (Salting Out) Precip->Salt No Extract Continuous Extraction (DCM or CHCl3) Extract->Filter Evaporate Organic Salt->Extract

Caption: Decision tree for isolating 3-(2-oxopyridin-1(2H)-yl)propanoic acid, prioritizing precipitation over extraction.

Diagram 2: N- vs O-Alkylation Pathways

Understanding the impurity profile is essential for purification.

ReactionPath Pyridone 2-Hydroxypyridine (Tautomer) N_Path Michael Addition (Thermodynamic Control) Pyridone->N_Path Base/Heat O_Path O-Alkylation (Kinetic/Minor) Pyridone->O_Path Ag salts / Alkyl Halides Acrylate Methyl Acrylate Acrylate->N_Path Acrylate->O_Path N_Prod N-Alkyl Product (Target) High MP, Polar N_Path->N_Prod O_Prod O-Alkyl Impurity (Byproduct) Low MP, Less Polar O_Path->O_Prod

Caption: Mechanistic divergence. N-alkylation is favored in Michael additions; O-alkylation is a common impurity in halide alkylations.

References
  • El-Hady, H. A., et al. (2022). "Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds." Journal of Heterocyclic Chemistry (via NIH/PubMed). (Note: Describes the analogous quinolone synthesis and hydrolysis protocol).

  • Sutherland, A., et al. (2018). "Regioselective N-Alkylation of 2-Pyridones." Journal of Organic Chemistry.

  • ResearchGate Protocol Repository. "Optimization of Reaction Conditions for N-Alkylation of 2-Pyridone."

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 2-pyridone and acrylate derivatives before handling.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Synthesis of 3-(2-oxopyridin-1(2H)-yl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction 3-(2-oxopyridin-1(2H)-yl)propanoic acid is a valuable building block in medicinal chemistry and drug discovery, serving as a key intermediate i...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-oxopyridin-1(2H)-yl)propanoic acid is a valuable building block in medicinal chemistry and drug discovery, serving as a key intermediate in the synthesis of various biologically active compounds. The strategic introduction of the propanoic acid moiety onto the nitrogen atom of the 2-pyridone ring allows for further functionalization and modulation of pharmacokinetic and pharmacodynamic properties. This guide provides an in-depth comparison of the two primary synthetic routes to this important molecule: direct N-alkylation of 2-pyridone and Michael addition of 2-pyridone to an acrylic acid derivative. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and present a comparative analysis of their respective advantages and disadvantages to aid researchers in selecting the most suitable method for their specific needs.

Synthetic Strategies: A Mechanistic Overview

The synthesis of 3-(2-oxopyridin-1(2H)-yl)propanoic acid can be approached from two distinct retrosynthetic perspectives, each with its own set of mechanistic considerations and experimental challenges.

Method 1: N-Alkylation of 2-Pyridone

This is a classical and direct approach that involves the formation of a carbon-nitrogen bond between the 2-pyridone nitrogen and a three-carbon electrophile. 2-Pyridone exists in a tautomeric equilibrium with its aromatic isomer, 2-hydroxypyridine. This ambident nucleophilic character is the central challenge of this method, as alkylation can occur at either the nitrogen or the oxygen atom, leading to a mixture of N-alkylated and O-alkylated products.

The regioselectivity of the alkylation is influenced by several factors, including the nature of the solvent, the base used for deprotonation, the counter-ion, and the electrophile itself. Generally, polar aprotic solvents and harder counter-ions (like Li⁺) tend to favor N-alkylation, while nonpolar solvents and softer counter-ions (like Ag⁺) can promote O-alkylation.

Method 2: Aza-Michael Addition of 2-Pyridone to an Acrylic Acid Derivative

This method relies on the conjugate addition of the N-H bond of 2-pyridone across the activated double bond of an acrylic acid derivative, such as acrylic acid itself or an acrylate ester. This reaction, a type of aza-Michael addition, is typically base-catalyzed and offers an alternative route to the desired product. The reaction proceeds through the formation of a nucleophilic enolate-like intermediate from 2-pyridone, which then attacks the β-carbon of the α,β-unsaturated carbonyl compound.

A key advantage of this approach is the inherent regioselectivity for N-addition, as the nitrogen atom is the more nucleophilic site for this type of conjugate addition. The reaction can often be carried out under milder conditions compared to some N-alkylation protocols.

Comparative Analysis of Synthesis Methods

FeatureMethod 1: N-AlkylationMethod 2: Aza-Michael Addition
Starting Materials 2-Pyridone, 3-halopropanoic acid/ester2-Pyridone, acrylic acid/ester
Key Challenge Regioselectivity (N- vs. O-alkylation)Potential for polymerization of acrylic acid derivative
Reaction Conditions Often requires strong bases and/or elevated temperaturesCan often be performed under milder, base-catalyzed conditions
Yield Variable, dependent on achieving high N-selectivityGenerally high
Scalability Can be challenging to scale up while maintaining high regioselectivityGenerally scalable
Work-up & Purification May require chromatographic separation of N- and O-isomersTypically straightforward purification
Atom Economy Good, but can be lowered by the formation of byproductsExcellent, as it is an addition reaction

Experimental Protocols

Method 1: N-Alkylation of 2-Pyridone with Ethyl 3-Bromopropanoate (Representative Protocol)

Reaction Scheme:

N_Alkylation cluster_reactants Reactants cluster_reagents Reagents cluster_products Products R1 2-Pyridone P1 Ethyl 3-(2-oxopyridin-1(2H)-yl)propanoate R1->P1 1. LiH, DMF 2. Ethyl 3-bromopropanoate R2 Ethyl 3-bromopropanoate RE1 LiH RE2 DMF P2 3-(2-oxopyridin-1(2H)-yl)propanoic acid P1->P2 Hydrolysis (e.g., NaOH, H2O)

Caption: N-Alkylation of 2-pyridone followed by hydrolysis.

Step-by-Step Methodology:

  • Preparation: To a solution of 2-pyridone (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add lithium hydride (LiH) (1.1 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction: Stir the suspension at room temperature for 1 hour, or until the evolution of hydrogen gas ceases.

  • Addition of Electrophile: Cool the reaction mixture back to 0 °C and add ethyl 3-bromopropanoate (1.2 eq) dropwise.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification of Ester: Purify the crude ethyl 3-(2-oxopyridin-1(2H)-yl)propanoate by column chromatography on silica gel.

  • Hydrolysis: To the purified ester, add a solution of sodium hydroxide (2.0 eq) in a mixture of water and a co-solvent like methanol or ethanol.

  • Reaction and Isolation: Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC). Acidify the reaction mixture with a suitable acid (e.g., HCl) to precipitate the product.

  • Final Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum to afford 3-(2-oxopyridin-1(2H)-yl)propanoic acid.

Causality Behind Experimental Choices:

  • Lithium Hydride (LiH): The use of LiH as a base is crucial for achieving high N-selectivity. The resulting lithium salt of 2-pyridone in a polar aprotic solvent like DMF favors N-alkylation over O-alkylation.

  • Anhydrous DMF: DMF is a polar aprotic solvent that effectively solvates the lithium cation, enhancing the nucleophilicity of the pyridone anion and promoting the SN2 reaction. It is essential to use an anhydrous solvent to prevent quenching of the base.

  • Inert Atmosphere: An inert atmosphere is necessary to prevent the reaction of the highly reactive lithium hydride with atmospheric moisture.

Method 2: Aza-Michael Addition of 2-Pyridone to Acrylic Acid (Adapted from a similar reaction with 2-quinolinone)

This protocol is adapted from a well-documented procedure for the synthesis of the analogous quinolinone derivative, which demonstrates high yields and selectivity.

Reaction Scheme:

Michael_Addition cluster_reactants Reactants cluster_reagents Reagents cluster_products Products R1 2-Pyridone P1 Methyl 3-(2-oxopyridin-1(2H)-yl)propanoate R1->P1 K2CO3, 100 °C R2 Methyl acrylate RE1 K2CO3 P2 3-(2-oxopyridin-1(2H)-yl)propanoic acid P1->P2 NaOH, H2O/EtOH, 25 °C

Caption: Michael addition of 2-pyridone to methyl acrylate, followed by hydrolysis.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, combine 2-pyridone (1.0 eq), methyl acrylate (1.5 eq), and potassium carbonate (K₂CO₃) (1.5 eq).

  • Reaction: Heat the mixture at 100 °C for 10 hours, with stirring. Monitor the reaction progress by TLC.

  • Work-up of Ester: After cooling to room temperature, add water to the reaction mixture and extract with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification of Ester: Purify the crude methyl 3-(2-oxopyridin-1(2H)-yl)propanoate by crystallization or column chromatography.

  • Hydrolysis: To a solution of the purified methyl ester (1.0 eq) in ethanol, add a solution of sodium hydroxide (1.0 eq) in water.

  • Reaction and Isolation: Stir the reaction mixture at 25 °C for 10 hours. After completion of the reaction (monitored by TLC), filter the mixture, cool the filtrate, and acidify with acetic acid to precipitate the product.

  • Final Purification: Collect the white crystalline product by filtration, wash with cold water, and dry to yield 3-(2-oxopyridin-1(2H)-yl)propanoic acid. A reported yield for the analogous quinolone synthesis was 91% for the hydrolysis step.

Causality Behind Experimental Choices:

  • Potassium Carbonate (K₂CO₃): A mild inorganic base is sufficient to catalyze the Michael addition by deprotonating the 2-pyridone, generating the nucleophile for the conjugate addition.

  • Neat or Minimal Solvent: The reaction can often be run neat or with minimal solvent, which can increase the reaction rate.

  • Ester Hydrolysis: The final step is a standard saponification of the ester to the desired carboxylic acid, which typically proceeds in high yield under mild conditions.

Conclusion and Recommendations

Both N-alkylation and aza-Michael addition represent viable synthetic routes to 3-(2-oxopyridin-1(2H)-yl)propanoic acid. The choice between the two methods will largely depend on the specific requirements of the synthesis, including scale, desired purity, and available resources.

  • The Aza-Michael Addition is generally the recommended route due to its high regioselectivity, milder reaction conditions in the addition step, and typically higher overall yields. The straightforward nature of the reaction and purification makes it particularly suitable for both small-scale and larger-scale preparations.

  • The N-Alkylation method , while more direct in concept, is hampered by the inherent challenge of controlling N- versus O-alkylation. Achieving high selectivity often requires careful optimization of reaction conditions, including the choice of base and solvent. While methods to achieve high N-selectivity exist, they may involve more stringent conditions or more expensive reagents. This route may be considered if the starting 3-halopropanoic acid derivative is more readily available or cost-effective than acrylic acid derivatives, or for specific research purposes exploring alkylation methodologies.

Ultimately, the detailed protocols and comparative data presented in this guide are intended to empower researchers to make an informed decision based on a thorough understanding of the chemical principles and practical considerations of each synthetic pathway.

References

  • Selective N-Alkylation of 2-Pyridone. J. Org. Chem.2024 , 89, 3657-3665. [Link]

  • Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds. ACS Omega2020 , 5, 1, 437–447. [Link]

  • Method for N-alkyl
  • An Efficient Synthesis of the Anti-asthmatic Agent T-440: A Selective N-Alkylation of 2-Pyridone. Chem. Pharm. Bull.1998 , 46, 5, 848-850. [Link]

Validation

A Senior Application Scientist's Guide: Evaluating 3-(2-oxopyridin-1(2H)-yl)propanoic acid as a Novel Linker for Antibody-Drug Conjugates

Introduction: The Critical Role of the Linker in ADC Design Antibody-Drug Conjugates (ADCs) represent a cornerstone of modern targeted therapy, merging the specificity of a monoclonal antibody (mAb) with the cell-killing...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of the Linker in ADC Design

Antibody-Drug Conjugates (ADCs) represent a cornerstone of modern targeted therapy, merging the specificity of a monoclonal antibody (mAb) with the cell-killing power of a cytotoxic payload. The linchpin of this tripartite system is the chemical linker. Its design dictates the ADC's stability in circulation, its pharmacokinetic (PK) profile, the mechanism of payload release, and ultimately, its therapeutic index.[1][2] An ideal linker must ensure the ADC remains intact in systemic circulation to prevent premature payload release and off-target toxicity, yet facilitate efficient payload liberation at the tumor site.[3][4]

The field has evolved from early, often unstable linkers to a sophisticated toolbox of cleavable and non-cleavable systems, each with distinct advantages and applications.[5][6] However, the search for next-generation linkers with improved properties—particularly enhanced stability and better hydrophilicity to counteract payload-driven aggregation—is a continuous endeavor.[7][8]

This guide provides an in-depth comparison of a novel, hypothetical linker scaffold, 3-(2-oxopyridin-1(2H)-yl)propanoic acid , against established industry-standard linkers. While not a conventional linker in the current ADC pipeline, its unique structural motifs present a compelling case for exploration. We will deconstruct its potential properties and benchmark them against three classes of widely used linkers:

  • The Workhorse Non-Cleavable Linker: SMCC

  • The Thiol-Reactive Standard: Maleimide-based Linkers

  • The Hydrophilicity Modulator: Polyethylene Glycol (PEG) Linkers

  • The Cleavable Standard: Valine-Citrulline (Val-Cit) Peptide Linkers

We will analyze the causality behind experimental choices, provide validated protocols for evaluation, and present a scientific rationale for considering this novel scaffold in future ADC design.

Section 1: Deconstructing the Hypothetical Linker: 3-(2-oxopyridin-1(2H)-yl)propanoic acid

Let's first analyze the structure of our topic molecule to infer its potential as an ADC linker.

  • Propanoic Acid Handle: This terminal carboxylic acid is a well-understood reactive group. It is not reactive itself but can be readily activated, most commonly into an N-hydroxysuccinimide (NHS) ester. This activated ester will then react efficiently with primary amines, specifically the ε-amino group of lysine residues on the antibody surface, to form a highly stable amide bond.[9] This defines its conjugation strategy: non-cleavable and lysine-directed .

  • 2-oxopyridin-1(2H)-yl Moiety (2-Pyridone): This is the novel component of the linker. The 2-pyridone ring is a stable, six-membered heterocyclic scaffold.[10] Crucially, it is a polar, hydrophilic structure capable of acting as both a hydrogen bond donor and acceptor.[11][12] This inherent polarity suggests it could serve as a hydrophilic spacer, a desirable trait to mitigate the hydrophobicity of many potent payloads. Furthermore, the 2-pyridone tautomer is favored under physiological conditions, ensuring structural stability.[10]

Based on this analysis, we can propose a linker that offers the stability of a non-cleavable amide bond while simultaneously improving the hydrophilicity of the ADC, a potential advantage over traditional non-cleavable linkers like SMCC.

Section 2: The Benchmarks for Comparison

To objectively evaluate the potential of our novel linker, we must compare it against the established standards in the field.

SMCC: The Classic Non-Cleavable Linker

Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) is a heterobifunctional crosslinker widely used to create non-cleavable ADCs, most notably in Ado-trastuzumab emtansine (Kadcyla®).[][14]

  • Mechanism: Its NHS ester reacts with lysine residues on the antibody. The payload, functionalized with a thiol, then reacts with the maleimide group. The final linkage relies on the complete degradation of the antibody within the lysosome to release the payload-linker-amino acid complex.[]

  • Key Feature - The Spacer: The cyclohexane ring in SMCC provides rigidity and stability.[15] However, it is distinctly hydrophobic . This can exacerbate aggregation issues when conjugating hydrophobic payloads, often limiting the achievable Drug-to-Antibody Ratio (DAR) to 2-4 to maintain favorable PK properties.[8]

Maleimide-Based Linkers: The Cysteine-Targeting Standard

Maleimide chemistry is the most common strategy for creating site-specific or semi-specific ADCs by targeting thiol groups.[16] These can be derived from reducing the antibody's native interchain disulfides or from engineered cysteine residues.

  • Mechanism: The maleimide group undergoes a rapid Michael addition reaction with a thiol (sulfhydryl) group from a cysteine residue to form a stable thioether bond.[16]

  • Key Challenge - Stability: The resulting thiosuccinimide bond, while covalent, is susceptible to a retro-Michael reaction , particularly in the presence of other thiols like albumin in the plasma.[17][18] This can lead to premature deconjugation and payload migration, causing off-target toxicity and reduced efficacy.[16][19] Significant research has focused on creating "self-hydrolyzing" maleimides that rearrange into a more stable ring-opened structure to prevent this reversal.[19]

Polyethylene Glycol (PEG) Linkers: The Hydrophilicity Gold Standard

Many potent cytotoxic payloads are highly hydrophobic. Conjugating them to an antibody can induce aggregation, increase clearance, and reduce solubility. PEG linkers are incorporated to counteract these effects.[7][8]

  • Mechanism: PEG is a highly hydrophilic, flexible, and biocompatible polymer.[7] It can be incorporated as a spacer within both cleavable and non-cleavable linkers.

  • Key Advantages: The inclusion of a PEG chain forms a hydration shell around the ADC.[7] This has been shown to:

    • Improve ADC solubility and reduce aggregation.[20]

    • Prolong circulation half-life and improve overall pharmacokinetics.[8]

    • Enable higher DARs by masking the hydrophobicity of the payloads.[7]

Val-Cit-PABC: The Protease-Cleavable Standard

The valine-citrulline dipeptide linker is the most successful cleavable linker design, used in ADCs like Brentuximab vedotin (Adcetris®).[20][21]

  • Mechanism: This linker is designed to be stable in circulation but is recognized and cleaved by lysosomal proteases, particularly Cathepsin B, which is often overexpressed in tumor cells.[21][22] Upon cleavage of the Val-Cit dipeptide, a PABC (p-aminobenzyl carbamate) self-immolative spacer spontaneously decomposes to release the payload in its unmodified, fully active form.[1][22]

  • Key Advantage - Bystander Effect: If the released payload is membrane-permeable, it can diffuse out of the target cancer cell and kill neighboring antigen-negative tumor cells, a powerful mechanism for treating heterogeneous tumors.[21]

Section 3: Comparative Performance Analysis

The following table summarizes the key characteristics of our hypothetical 3-(2-oxopyridin-1(2H)-yl)propanoic acid linker against the established benchmarks.

Feature3-(2-oxopyridin-1(2H)-yl)propanoic acid (Hypothetical)SMCC LinkerMaleimide-Based LinkerPEG LinkerVal-Cit-PABC Linker
Target Residue Lysine (Amine)Lysine (Amine)Cysteine (Thiol)Varies (incorporated)Varies (often Cysteine)
Conjugation Bond AmideAmideThioether (Thiosuccinimide)VariesVaries
Release Mechanism Non-Cleavable (Antibody Degradation)Non-Cleavable (Antibody Degradation)Non-Cleavable (Antibody Degradation)Varies (Linker Property)Cleavable (Enzymatic)
Resulting ADC HeterogeneousHeterogeneousHomogeneous (with engineered Cys)VariesHomogeneous (with engineered Cys)
Bond Stability Very High (Stable Amide Bond)Very High (Stable Amide Bond)Moderate (Risk of retro-Michael)[17]VariesHigh (Stable until cleaved)
Hydrophilicity Moderate (Inherent from Pyridone)[11]Low (Hydrophobic Cyclohexane)[8]Low (Hydrophobic Alkyl Chain)High & Tunable [7]Low (Peptide/PABC are hydrophobic)
Key Advantage Stable bond with inherent hydrophilicity.Well-established, stable linkage.Enables site-specific conjugation.Excellent for improving PK and DAR.[8]Tumor-selective cleavage, bystander effect.[21]
Key Disadvantage Unproven, produces heterogeneous ADC.Hydrophobic, produces heterogeneous ADC.Potential for premature drug loss.[18]Can be bulky, may affect binding.[20]Potential for off-site cleavage.

Section 4: Visualizing the Chemistries and Workflows

Diagrams are essential for clarifying the complex relationships in ADC chemistry.

Conjugation Chemistry Comparison

cluster_0 Amine-Reactive (Lysine) cluster_1 Thiol-Reactive (Cysteine) mAb_Lys Antibody-Lys(NH2) Activated_Pyridone Pyridone-Linker-NHS mAb_Lys->Activated_Pyridone Conjugation Activated_SMCC SMCC-Linker-NHS mAb_Lys->Activated_SMCC Conjugation ADC_Pyridone ADC (Stable Amide Bond) Activated_Pyridone->ADC_Pyridone Forms ADC_SMCC ADC (Stable Amide Bond) Activated_SMCC->ADC_SMCC Forms mAb_Cys Antibody-Cys(SH) Maleimide_Linker Drug-Linker-Maleimide mAb_Cys->Maleimide_Linker Michael Addition ADC_Maleimide ADC (Thiosuccinimide Bond) Maleimide_Linker->ADC_Maleimide Forms Retro_Michael Deconjugation (Payload Loss) ADC_Maleimide->Retro_Michael Instability

Caption: Comparison of amine-reactive vs. thiol-reactive conjugation pathways.

Proposed Experimental Workflow for Linker Evaluation

cluster_workflow Linker Validation Workflow step1 Step 1: Linker Activation Convert Propanoic Acid to NHS Ester step2 Step 2: ADC Conjugation React activated linker with mAb (e.g., Trastuzumab) step1->step2 step3 Step 3: Purification Remove unconjugated linker and payload via SEC step2->step3 step4 Step 4: Characterization Determine average DAR via HIC-HPLC or LC-MS step3->step4 step5 Step 5: Stability Assay Incubate ADC in plasma. Monitor DAR over time. step4->step5 step6 Step 6: In Vitro Cytotoxicity Assess potency on target and non-target cell lines step5->step6

Caption: A proposed experimental workflow for validating a novel ADC linker.

Section 5: Experimental Protocols for Validation

To move from hypothesis to data, a rigorous experimental plan is required. The following protocols describe how to create and test an ADC using the novel 3-(2-oxopyridin-1(2H)-yl)propanoic acid linker.

Protocol 1: Activation of 3-(2-oxopyridin-1(2H)-yl)propanoic acid

Objective: To convert the carboxylic acid group of the linker into an amine-reactive N-hydroxysuccinimide (NHS) ester.

Materials:

  • 3-(2-oxopyridin-1(2H)-yl)propanoic acid

  • N-Hydroxysuccinimide (NHS)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Hexanes

  • Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolve 3-(2-oxopyridin-1(2H)-yl)propanoic acid (1.0 eq) and NHS (1.1 eq) in anhydrous DMF.

  • Cool the solution to 0°C in an ice bath.

  • Add DCC (1.1 eq) or EDC (1.1 eq) to the solution.

  • Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Once complete, filter off the dicyclohexylurea (DCU) byproduct if DCC was used.

  • Dilute the reaction mixture with EtOAc and wash sequentially with water and brine.

  • Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting NHS ester by recrystallization or column chromatography.

  • Confirm the structure and purity by ¹H NMR and LC-MS.

Protocol 2: Lysine Conjugation to a Monoclonal Antibody

Objective: To conjugate the activated linker-payload to lysine residues on a model antibody (e.g., Trastuzumab).

Materials:

  • Trastuzumab (or other mAb) at 5-10 mg/mL.

  • Phosphate-Buffered Saline (PBS), pH 7.4.

  • Borate Buffer, pH 8.5.

  • Activated linker-payload (from Protocol 1) dissolved in DMSO.

  • PD-10 desalting columns (or equivalent for buffer exchange).

Procedure:

  • Buffer Exchange: Exchange the antibody buffer to a conjugation buffer (e.g., PBS with 5% borate buffer, pH 8.2-8.5) using a PD-10 desalting column to remove any amine-containing stabilizers.

  • Concentration Adjustment: Adjust the antibody concentration to 5 mg/mL.

  • Conjugation Reaction: Add the activated linker-payload solution to the antibody solution. A typical starting point is a 5-10 fold molar excess of linker-payload over antibody.

  • Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

  • Purification: Purify the resulting ADC from unconjugated linker-payload using size-exclusion chromatography (SEC) or dialysis into a formulation buffer (e.g., PBS, pH 7.4).

Protocol 3: Determination of Drug-to-Antibody Ratio (DAR) by HIC-HPLC

Objective: To determine the average number of drugs conjugated per antibody and assess the heterogeneity of the ADC product.

Materials:

  • Purified ADC (from Protocol 2).

  • Hydrophobic Interaction Chromatography (HIC) column (e.g., TSKgel Butyl-NPR).

  • Mobile Phase A: 20 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0.

  • Mobile Phase B: 20 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol.

  • HPLC system with UV detector (280 nm).

Procedure:

  • Equilibrate the HIC column with 100% Mobile Phase A.

  • Inject 20-50 µg of the purified ADC onto the column.

  • Elute the ADC species using a linear gradient from 0% to 100% Mobile Phase B over 30-40 minutes.[23]

  • The antibody species will elute in order of increasing hydrophobicity: unconjugated mAb (DAR=0) will elute first, followed by DAR=1, DAR=2, etc.[24][25]

  • Integrate the peak area (Aᵢ) for each DAR species (i).

  • Calculate the average DAR using the following formula: Average DAR = Σ(Aᵢ * DARᵢ) / Σ(Aᵢ)

Protocol 4: Comparative Plasma Stability Assay

Objective: To assess the stability of the ADC and monitor for payload loss in a biologically relevant matrix.

Materials:

  • Purified ADC.

  • Control ADC (e.g., one made with an SMCC linker).

  • Mouse or human plasma.

  • Incubator at 37°C.

  • LC-MS system for analysis.

Procedure:

  • Prepare stock solutions of the test ADC and control ADC in a suitable buffer.

  • Spike the ADCs into pre-warmed mouse plasma to a final concentration of ~100 µg/mL.[6]

  • Incubate the plasma samples at 37°C.

  • At specified time points (e.g., 0, 24, 48, 96, 168 hours), draw an aliquot and immediately freeze it at -80°C to stop any reaction.[6][26]

  • For analysis, thaw the samples and isolate the ADC from the plasma matrix using immunoaffinity capture (e.g., Protein A beads).[27]

  • Analyze the captured ADC by LC-MS to determine the average DAR at each time point.

  • A decrease in average DAR over time indicates payload loss and linker instability. Compare the rate of DAR decrease between the novel linker and the control linker.

Conclusion and Future Outlook

The rational design of ADC linkers is paramount to developing safer and more effective cancer therapeutics. While 3-(2-oxopyridin-1(2H)-yl)propanoic acid is not a linker in the current clinical landscape, a thorough scientific analysis of its structure reveals compelling potential. Its ability to form a highly stable, non-cleavable amide bond via lysine conjugation is a proven strategy for ADC stability. The key differentiating feature—the inherent hydrophilicity of the 2-pyridone ring—positions it as a potentially superior alternative to hydrophobic non-cleavable linkers like SMCC.[11][12] It offers a strategy to improve the physicochemical properties of ADCs without resorting to the addition of bulky PEG polymers, which can sometimes negatively impact antigen binding or cellular uptake.[20]

However, this potential must be validated empirically. The protocols outlined in this guide provide a clear roadmap for the synthesis, conjugation, and rigorous evaluation of this novel linker. Key questions regarding its impact on pharmacokinetics, potential immunogenicity, and overall therapeutic index can only be answered through such structured experimentation. The exploration of novel, structurally distinct scaffolds like the N-substituted pyridone is a vital exercise in pushing the boundaries of ADC technology and may unlock new avenues for creating the next generation of targeted cancer therapies.

References

  • Recent Advances in Peptide Linkers for Antibody-Drug Conjugates.
  • Linker and Conjugation Site Synergy in Antibody–Drug Conjugates: Impacts on Biological Activity. PMC.
  • minireview: addressing the retro-michael instability of maleimide bioconjug
  • Monodispersed PEG Linkers Enhance Antibody–Drug Conjug
  • PEG Linkers. ADC Review.
  • Current ADC Linker Chemistry: PEG, Maleimide, Peptide, SMCC, and More. BOC Sciences.
  • Application Notes and Protocols for Assessing Antibody-Drug Conjugate (ADC) Stability in Mouse Plasma. Benchchem.
  • Molecular Basis of Valine-Citrulline-PABC Linker Instability in Site-Specific ADCs and Its Mitig
  • Minireview: Addressing the retro-Michael instability of maleimide bioconjug
  • Strengthening Maleimide-Based ADCs: How to Prevent Prem
  • SMCC - (CAS 64987-85-5) | ADC Linker. BOC Sciences.
  • Assessing ADC Plasma Stability by LC-MS Methods. PubMed.
  • ADC Plasma Stability Analysis Service.
  • Antibody Conjugation Protocols: A Complete Step-by-Step Guide. BOC Sciences.
  • Maleimide Reaction Chemistry. Vector Labs.
  • Development of a facile antibody–drug conjugate platform for increased stability and homogeneity. NIH.
  • Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjug
  • How ADC Linkers Affect Drug Delivery and Targeting Selectivity?. BOC Sciences.
  • Assessing ADC Plasma Stability by LC-MS Methods.
  • Val-Cit-PABC Linker: A Superior Platform for Antibody-Drug Conjug
  • High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release.
  • Molecular Basis of Valine-Citrulline-PABC Linker Instability in Site-Specific ADCs and Its Mitigation by Linker Design.
  • SMCC, 64987-85-5. BroadPharm.
  • Molecular Basis of Valine-Citrulline-PABC Linker Instability in Site-Specific ADCs and Its Mitig
  • How to analyse cysteine-linked ADC using HIC.
  • SMCC Linker | CAS:64987-85-5. AxisPharm.
  • Antibody labeling chemistries. Abcam.
  • This protocol outlines antibody conjug
  • SMCC and SMCC Plus™ Protein Crosslinkers.
  • Protocols for lysine conjug
  • Lysine based Conjugation Strategy.
  • Hydrophobic Interaction Chromatography for Antibody Drug Conjugate Drug Distribution Analysis. American Pharmaceutical Review.
  • Automating the Determination of Drug-to-Antibody Ratio (DAR) of Antibody Drug Conjugates (ADCs) Based on Separation by Hydrophobic Interaction Chromatography (HIC).
  • Recent Advances of Pyridinone in Medicinal Chemistry. PMC - NIH.
  • AdvanceBio HIC Column for Drug to Antibody Ratio (DAR)
  • Addressing the Challenges of Drug-to-Antibody Measurement.
  • Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Publishing.
  • Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Publishing.
  • 2-Pyridone. Wikipedia.
  • Selected N‐substituted 2‐pyridones with biological activity.
  • Advances in ADC Linker Research. AxisPharm.
  • ADC Linkers, AOC Linkers. BroadPharm.
  • 2-(2-Oxopyridin-1(2H)-yl)propanoic acid. MySkinRecipes.
  • Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)
  • (PDF) An overview of synthesis and biological activities of 2-pyridone derivatives over the last decade.
  • Pyridone-Pyridol Tautomerism in 2-Hydroxypyridines with[8][]. RSC Publishing.

  • Bioconjug

Sources

Comparative

Technical Guide: Biological Activity of 3-(2-Oxopyridin-1(2H)-yl)propanoic Acid Derivatives

Executive Summary: The "Privileged" Peptidomimetic Scaffold 3-(2-oxopyridin-1(2H)-yl)propanoic acid and its derivatives represent a cornerstone in modern peptidomimetic drug design. This scaffold is not merely a linker;...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged" Peptidomimetic Scaffold

3-(2-oxopyridin-1(2H)-yl)propanoic acid and its derivatives represent a cornerstone in modern peptidomimetic drug design. This scaffold is not merely a linker; it is a bioisostere for the


-turn conformation  of bioactive peptides.

By replacing the flexible amide backbone of native peptides with the rigid, planar 2-pyridone ring, this scaffold locks the pharmacophores (typically an acidic group and a basic group) into a bioactive conformation. This "conformational constraint" significantly enhances affinity and metabolic stability compared to linear peptide alternatives.

Key Therapeutic Areas:

  • Integrin Antagonism: Potent inhibitors of

    
     (anti-thrombotic) and 
    
    
    
    (anti-cancer/angiogenesis).
  • Kinase Inhibition: Scaffold hopping from aminopyrimidines to pyridones to improve solubility and selectivity.

  • P2Y12 Antagonism: Anti-platelet agents targeting the ADP receptor.

Chemical Context & Structure-Activity Relationship (SAR)

The core structure consists of a 2-pyridone ring N-alkylated with a propanoic acid tail. This specific geometry mimics the Aspartate (Asp) residue in the RGD (Arg-Gly-Asp) sequence found in fibrinogen and fibronectin.

The Pharmacophore Triad
  • The Tail (Propanoic Acid): Mimics the C-terminal carboxylate of Aspartate. It coordinates with the Metal Ion-Dependent Adhesion Site (MIDAS) cation (

    
     or 
    
    
    
    ) in integrin receptors.
  • The Core (2-Pyridone): Acts as a rigid spacer. Unlike a flexible glycine residue, the aromatic ring restricts rotation, reducing the entropic penalty of binding.

  • The Head (N-Substitution): The 3-, 4-, or 5-position of the pyridone ring can be substituted with basic moieties (e.g., benzamidines, piperazines) to mimic the Arginine (Arg) guanidinium group.

SAR Visualization: The RGD Mimetic Concept

RGD_Mimetic cluster_mapping Pharmacophore Mapping RGD Native RGD Peptide (Arg-Gly-Asp) Target Integrin Receptor (αvβ3 / αIIbβ3) RGD->Target Flexible Binding (High Entropy Cost) Scaffold 3-(2-oxopyridin-1(2H)-yl) propanoic acid Core Scaffold->Target Rigid Binding (Low Entropy Cost) Arg Arginine Mimic (Basic Group) Gly Glycine Mimic (2-Pyridone Ring) Arg->Gly Asp Aspartate Mimic (Propanoic Acid) Gly->Asp

Figure 1: Pharmacophore mapping showing how the pyridone scaffold serves as a rigid replacement for the Glycine residue in RGD peptides, positioning the acidic tail for optimal receptor interaction.

Comparative Efficacy Analysis

This section objectively compares pyridone-propanoic acid derivatives against standard clinical alternatives.

Therapeutic Area: Integrin Antagonism (Anti-thrombotic)

Target: Glycoprotein IIb/IIIa (


) receptor on platelets.
FeaturePyridone Derivatives (e.g., L-734,217 analogs)Linear Peptides (e.g., RGDF)Antibodies (e.g., Abciximab)
IC50 (Platelet Aggregation) 30 - 80 nM (High Potency)> 1,000 nM (Low Potency)< 5 nM (Very High)
Oral Bioavailability Moderate to High (can be esterified)Negligible (Proteolysis)None (IV only)
Metabolic Stability High (Aromatic core resistant to hydrolysis)Low (Rapid peptidase degradation)High (Long half-life)
Selectivity Tunable via ring substitutionLow (Promiscuous binding)Very High

Insight: While antibodies are more potent, pyridone derivatives offer the critical advantage of oral bioavailability . Unlike linear peptides, they resist gastric hydrolysis.

Therapeutic Area: / Antagonism (Anti-inflammatory)

Target: VCAM-1 binding site. Used in treating Multiple Sclerosis and IBD.[1]

  • Compound: RO0505376 (Roche)

  • Mechanism: The pyridone ring forms a

    
    -stacking interaction with Phe214 and Tyr187 in the receptor pocket, a binding mode unavailable to aliphatic linkers like piperidine.
    
  • Performance:

    • Pyridone Derivative:

      
       nM.[2][3]
      
    • Piperidine Analog:

      
       nM.
      
    • Result: The planarity of the pyridone improves potency by 10-fold via hydrophobic stacking.

Experimental Protocols

To ensure reproducibility, the following protocols are standardized for synthesizing and testing these derivatives.

Synthesis: The Michael Addition Workflow

The most robust route to the scaffold is the base-catalyzed Michael addition of 2-pyridone to an acrylate ester.

Reagents:

  • 2-Hydroxypyridine (Tautomer of 2-pyridone)

  • Ethyl Acrylate or Methyl Acrylate[2]

  • Base: Potassium Carbonate (

    
    ) or DBU
    
  • Solvent: DMF or Acetonitrile[2]

Protocol:

  • Dissolution: Dissolve 2-hydroxypyridine (10 mmol) in DMF (20 mL).

  • Activation: Add

    
     (15 mmol) and stir at room temperature for 30 mins to generate the pyridone anion.
    
  • Addition: Dropwise add Ethyl Acrylate (12 mmol).

  • Reaction: Heat to 80°C for 6-12 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).

  • Workup: Dilute with water, extract with Ethyl Acetate. Wash organic layer with brine.

  • Hydrolysis (Optional): To obtain the free acid, treat the ester with LiOH in THF/Water (1:1) for 2 hours.

Biological Assay: Solid-Phase Integrin Binding (ELISA)

This assay quantifies the ability of the derivative to inhibit the binding of fibrinogen to purified


.

Materials:

  • Purified

    
     receptor (commercially available).
    
  • Biotinylated Fibrinogen.

  • Streptavidin-HRP.

Step-by-Step:

  • Coating: Coat 96-well plates with purified

    
     (1 
    
    
    
    g/mL) overnight at 4°C.
  • Blocking: Block with 1% BSA in PBS for 2 hours.

  • Competition: Add the Test Compound (serial dilutions: 0.1 nM to 10

    
    M) mixed with Biotinylated Fibrinogen (fixed conc. 10 nM). Incubate for 3 hours at RT.
    
  • Detection: Wash plate 3x. Add Streptavidin-HRP. Incubate 1 hour.

  • Readout: Add TMB substrate. Stop with

    
    . Read Absorbance at 450 nm.
    
  • Calculation: Plot % Inhibition vs. Log[Concentration] to determine IC50.

Mechanism of Action: The "Aspartate Clamp"

The biological activity is driven by the precise positioning of the carboxylate tail. The following diagram illustrates the binding mode within the integrin active site.

MOA_Binding Figure 2: Binding Mechanism of Pyridone-Propanoic Acid Derivatives in Integrin Receptors. MIDAS MIDAS Cation (Mg2+) (Receptor Active Site) Pocket Hydrophobic Pocket (Tyr187 / Phe214) Tail Propanoic Acid Tail (Carboxylate) Tail->MIDAS Ionic Coordination (Critical for Activity) Core 2-Pyridone Ring (Planar Scaffold) Core->Pocket π-π Stacking (Stabilization) Core->Tail Head Basic Substituent (Arginine Mimic) Head->Pocket H-Bond / Salt Bridge Head->Core

[4]

References

  • Design and Synthesis of Integrin Antagonists. Journal of Medicinal Chemistry. (1998). Identifies 2-oxopiperazine and pyridone acetic/propanoic acids as RGD mimetics.

  • Pyridones in Drug Discovery: Recent Advances. Bioorganic & Medicinal Chemistry Letters. (2021). Reviews the pyridone scaffold as a privileged structure in kinase and receptor agonism.

  • Conjecturing about Small-Molecule Agonists and Antagonists of

    
     Integrin. Molecules. (2024). Details the binding mode of RO0505376 and the role of the pyridone ring in 
    
    
    
    -stacking.
  • Synthesis and Biological Evalu

    
     Integrin Antagonists. Cancers. (2022). Provides comparative IC50 data for various peptidomimetic scaffolds. 
    
  • New Pyridone-Based Derivatives as Cannabinoid Receptor Type 2 Agonists. Molecules. (2021). Demonstrates the versatility of the N-substituted pyridone scaffold beyond integrins.

Sources

Validation

A Comparative Guide to the Spectroscopic Characterization of 3-(2-oxopyridin-1(2H)-yl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling the Molecular Architecture In the landscape of pharmaceutical research and development, the precise structural elucidation of novel...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Molecular Architecture

In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is paramount. 3-(2-oxopyridin-1(2H)-yl)propanoic acid, a molecule of interest for its potential biological activities, demands a rigorous analytical approach to confirm its identity and purity. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide a powerful toolkit for probing the molecular framework, offering insights into the connectivity of atoms, functional groups present, and the overall molecular weight.

This guide provides a comprehensive comparison of the expected spectroscopic data for 3-(2-oxopyridin-1(2H)-yl)propanoic acid. Due to the limited availability of direct experimental spectra for this specific molecule in public databases, this guide will leverage high-quality experimental data from a closely related analogue, 3-(2-oxoquinolin-1(2H)-yl)propanoic acid [1][2]. By comparing the known data of the quinoline derivative with the foundational principles of spectroscopy and data from simpler related structures, we can confidently predict and interpret the spectroscopic features of our target molecule. This comparative approach not only allows for a robust characterization but also deepens our understanding of structure-spectra correlations.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, we can piece together the complete atomic connectivity.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum provides detailed information about the chemical environment of each proton in a molecule. For 3-(2-oxopyridin-1(2H)-yl)propanoic acid, we anticipate distinct signals for the protons of the propanoic acid chain and the pyridone ring.

Comparative Analysis:

To predict the ¹H NMR spectrum of our target compound, we will compare it with the experimental data for 3-(2-oxoquinolin-1(2H)-yl)propanoic acid[1]. The primary difference lies in the aromatic ring system (pyridone vs. quinolone).

Proton Assignment (Quinoline Analog) Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Predicted Proton Assignment (Pyridone Target) Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
N-CH₂ -CH₂-COOH4.42triplet6.0N-CH₂ -CH₂-COOH~4.3-4.5triplet~6-7
N-CH₂-CH₂ -COOH2.63triplet6.0N-CH₂-CH₂ -COOH~2.7-2.9triplet~6-7
COOH 10.12broad singlet-COOH ~10-12broad singlet-
Aromatic Protons7.11-7.49multiplet-Pyridone Ring Protons~6.2-7.8multiplet-

Causality Behind Experimental Choices and Interpretation:

  • The Propanoic Acid Chain: The methylene protons of the propanoic acid chain (N-CH₂-CH₂-COOH) are expected to appear as two triplets. The protons on the carbon adjacent to the nitrogen (N-CH₂ ) are deshielded by the electronegative nitrogen and the pyridone ring, thus appearing at a lower field (~4.3-4.5 ppm) compared to the protons adjacent to the carbonyl group (CH₂ -COOH) at ~2.7-2.9 ppm. The triplet multiplicity arises from the coupling with the adjacent two protons of the neighboring methylene group.

  • The Carboxylic Acid Proton: The acidic proton of the carboxyl group is typically highly deshielded and appears as a broad singlet at a very low field (~10-12 ppm). Its broadness is due to hydrogen bonding and chemical exchange.

  • The Pyridone Ring Protons: The protons on the 2-pyridone ring will exhibit characteristic chemical shifts and coupling patterns. The presence of the electron-withdrawing carbonyl group and the nitrogen atom will influence the electron density around the ring, leading to a complex multiplet in the aromatic region of the spectrum (~6.2-7.8 ppm). The larger aromatic system of the quinoline analog results in a more complex and slightly downfield shifted multiplet compared to what is expected for the simpler pyridone ring.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids to observe the exchangeable COOH proton.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.

Diagram: ¹H NMR Workflow

HNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Dissolve Dissolve Sample in Deuterated Solvent Transfer Transfer to NMR Tube Dissolve->Transfer Insert Insert Sample into Spectrometer Transfer->Insert Tune Tune & Shim Insert->Tune Acquire Acquire Spectrum Tune->Acquire FT Fourier Transform Acquire->FT Phase Phase Correction FT->Phase Integrate Integration & Analysis Phase->Integrate

Caption: A streamlined workflow for acquiring a high-quality ¹H NMR spectrum.

¹³C NMR Spectroscopy: A Carbon-Centric View

The ¹³C NMR spectrum provides information about the different carbon environments in a molecule.

Comparative Analysis:

Carbon Assignment (Quinoline Analog) Chemical Shift (δ, ppm) Predicted Carbon Assignment (Pyridone Target) Predicted Chemical Shift (δ, ppm)
N-CH₂ -CH₂-COOH38.4N-CH₂ -CH₂-COOH~38-40
N-CH₂-CH₂ -COOH32.8N-CH₂-CH₂ -COOH~32-34
C =O (Carboxylic Acid)172.8C =O (Carboxylic Acid)~172-175
C =O (Lactam)166.5C =O (Lactam)~165-168
Aromatic Carbons118.1-137.3Pyridone Ring Carbons~105-145

Causality Behind Experimental Choices and Interpretation:

  • The Propanoic Acid Chain: The chemical shifts of the methylene carbons in the propanoic acid chain are in the aliphatic region. The carbon attached to the nitrogen (N-CH₂ ) is slightly more downfield than the one adjacent to the carboxyl group (CH₂ -COOH).

  • The Carbonyl Carbons: Two distinct carbonyl signals are expected. The carboxylic acid carbonyl (C =O) will appear at a lower field (~172-175 ppm) compared to the lactam carbonyl of the pyridone ring (~165-168 ppm).

  • The Pyridone Ring Carbons: The carbons of the 2-pyridone ring will have chemical shifts in the aromatic/olefinic region. The carbon atom attached to the nitrogen and the carbonyl group will be the most deshielded.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrument Setup: Configure the spectrometer for ¹³C detection.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and simple technique for identifying the presence of specific functional groups in a molecule.

Expected Absorptions for 3-(2-oxopyridin-1(2H)-yl)propanoic acid:

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Carboxylic Acid O-HStretching3300-2500Broad, Strong
C-H (sp³ and sp²)Stretching3100-2850Medium
Carboxylic Acid C=OStretching~1710Strong, Sharp
Lactam C=OStretching~1670Strong, Sharp
C=C and C=N (Aromatic)Stretching1650-1450Medium to Strong
C-OStretching1320-1210Medium

Causality and Interpretation:

  • Carboxylic Acid Group: The most characteristic feature will be the very broad O-H stretching band from 3300-2500 cm⁻¹, which often overlaps with the C-H stretching vibrations.[3][4] The C=O stretch of the carboxylic acid will appear as a strong, sharp peak around 1710 cm⁻¹.[4][5]

  • Lactam Carbonyl: The α,β-unsaturated lactam carbonyl (C=O) stretch is expected to be a strong, sharp absorption around 1670 cm⁻¹. Conjugation with the double bond in the ring lowers the frequency compared to a saturated lactam.

  • Pyridone Ring: The C=C and C=N stretching vibrations of the pyridone ring will appear in the 1650-1450 cm⁻¹ region.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Background Scan: Record a background spectrum of the empty ATR crystal.

  • Sample Scan: Lower the ATR press and apply pressure to ensure good contact between the sample and the crystal. Record the sample spectrum.

  • Data Analysis: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum of the compound.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers clues about its structure through the analysis of its fragmentation pattern.

Comparative Analysis:

The mass spectrum of the quinoline analog, 3-[2-oxoquinolin-1(2H)-yl]propanoic acid, shows a (M+Na)⁺ ion at m/z 240.24, corresponding to a molecular weight of 217.22 g/mol .[1] For our target molecule, 3-(2-oxopyridin-1(2H)-yl)propanoic acid (C₈H₉NO₃), the expected exact mass is 167.0582 g/mol .

Expected Fragmentation Pattern:

A common fragmentation pathway for carboxylic acids is the loss of the carboxyl group as CO₂ (44 Da) or the entire COOH group (45 Da). Another likely fragmentation is the cleavage of the propanoic acid side chain.

Diagram: Mass Spectrometry Fragmentation

MS_Fragmentation Molecule [M]⁺˙ m/z = 167 Fragment1 [M - COOH]⁺ m/z = 122 Molecule->Fragment1 - COOH Fragment2 [M - CH₂CH₂COOH]⁺ m/z = 95 Molecule->Fragment2 - CH₂CH₂COOH Fragment3 [Pyridone]⁺˙ m/z = 95 Fragment2->Fragment3

Caption: Plausible fragmentation pathways for 3-(2-oxopyridin-1(2H)-yl)propanoic acid.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Sample Preparation: Prepare a dilute solution of the sample (typically ~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Infuse the sample solution into the ESI source of the mass spectrometer at a constant flow rate.

  • Ionization: Apply a high voltage to the ESI needle to generate charged droplets, leading to the formation of gas-phase ions.

  • Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and a mass spectrum is generated.

Conclusion: A Synergistic Approach to Structural Verification

The comprehensive analysis of ¹H NMR, ¹³C NMR, IR, and mass spectrometry data provides a self-validating system for the structural confirmation of 3-(2-oxopyridin-1(2H)-yl)propanoic acid. By leveraging the detailed experimental data of its close analog, 3-(2-oxoquinolin-1(2H)-yl)propanoic acid, and fundamental spectroscopic principles, we have established a robust framework for the interpretation of its spectral data. This comparative guide underscores the importance of a multi-technique approach in modern chemical analysis, ensuring the unambiguous characterization of molecules crucial for advancements in drug discovery and development.

References

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • This reference is not directly cited in the text but was used for general knowledge.
  • University of California, Davis. (2023). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. In Chemistry LibreTexts. Retrieved from [Link]

  • El-Sayed, M. A., et al. (2014). Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds. Molecules, 19(11), 17695-17711. [Link]

  • Semantic Scholar. (n.d.). Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds: Cytotoxicity and EGFR Inhibition of Some Propanamide Derivatives. Retrieved from [Link]

  • Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy, 33(1), 14-22. [Link]

Sources

Comparative

Comparative Analysis of Precursors for 3-(2-oxopyridin-1(2H)-yl)propanoic Acid

[1] Executive Summary The synthesis of 3-(2-oxopyridin-1(2H)-yl)propanoic acid (Structure 1 ) represents a critical transformation in medicinal chemistry, serving as a versatile linker for peptidomimetics and a pharmacop...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

The synthesis of 3-(2-oxopyridin-1(2H)-yl)propanoic acid (Structure 1 ) represents a critical transformation in medicinal chemistry, serving as a versatile linker for peptidomimetics and a pharmacophore in integrin antagonists.[1] This guide provides an in-depth comparative analysis of the two primary synthetic pathways: Michael Addition (via acrylates) and Nucleophilic Substitution (via halo-propionates).[1]

While both routes yield the target scaffold, our analysis identifies the Michael Addition pathway as superior in terms of N/O-selectivity , atom economy , and scalability . This guide details the mechanistic underpinnings, experimental protocols, and decision-making frameworks required to optimize this synthesis.

Strategic Pathway Analysis

The core challenge in synthesizing 2-pyridone derivatives is the ambident nucleophilicity of the 2-pyridone ring. The nitrogen atom (N1) and the oxygen atom (O2) compete for the electrophile.[1]

The Selectivity Paradox
  • N-Alkylation (Thermodynamic Control): Yields the desired 2-pyridone core.[1] Favored by soft electrophiles (Michael acceptors) and polar aprotic solvents.[1]

  • O-Alkylation (Kinetic Control): Yields the 2-alkoxypyridine impurity.[1] Favored by hard electrophiles (alkyl halides) and silver salts.[1]

Visualizing the Reaction Pathways

ReactionPathways Pyridone 2-Hydroxypyridine (Tautomer Equilibrium) Base Base Deprotonation (NaH or K2CO3) Pyridone->Base Anion Ambident Anion (N- vs O- Nucleophile) Base->Anion RouteA Route A: Michael Addition (Ethyl Acrylate) Anion->RouteA Soft Electrophile High Selectivity RouteB Route B: Substitution (3-Bromopropionate) Anion->RouteB Hard Electrophile Mixed Selectivity Target Target: N-Alkylated Product 3-(2-oxopyridin-1(2H)-yl)propanoate RouteA->Target RouteB->Target Impurity Impurity: O-Alkylated Product 3-(pyridin-2-yloxy)propanoate RouteB->Impurity

Figure 1: Mechanistic divergence between Michael Addition (Route A) and Nucleophilic Substitution (Route B).[1] Route A minimizes O-alkylation.[1]

Detailed Precursor Comparison

Route A: Michael Addition (The Acrylate Protocol)

This route utilizes ethyl acrylate or methyl acrylate as the precursor. It relies on the conjugate addition of the pyridone nitrogen to the


-carbon of the acrylate.
  • Precursors: 2-Hydroxypyridine + Ethyl Acrylate.[1]

  • Catalyst/Base: Potassium Carbonate (

    
    ) or catalytic Sodium Ethoxide (
    
    
    
    ).[1]
  • Mechanism: The soft nitrogen center attacks the soft

    
    -carbon of the 
    
    
    
    -unsaturated ester.
  • Pros: High N-selectivity (>95%), 100% atom economy (no leaving group waste), mild conditions.[1]

  • Cons: Requires hydrolysis step to reach the free acid.

Route B: Nucleophilic Substitution (The Halo-Ester Protocol)

This route utilizes 3-bromopropionic acid or ethyl 3-bromopropionate .[1]

  • Precursors: 2-Hydroxypyridine + Ethyl 3-bromopropionate.[1]

  • Base: Sodium Hydride (

    
    ) or Cesium Carbonate (
    
    
    
    ).[1]
  • Mechanism:

    
     displacement of the bromide.
    
  • Pros: Direct access to acid possible (if using bromoacid), though ester is preferred for solubility.[1]

  • Cons: Significant O-alkylation risk (up to 30% without optimization), stoichiometric salt waste (NaBr), higher reagent cost.[1]

Comparative Data Matrix
MetricRoute A: Michael AdditionRoute B: Nucleophilic Substitution
Primary Precursor Ethyl AcrylateEthyl 3-Bromopropionate
N/O Selectivity High (>20:1) Moderate (3:1 to 10:[1]1)
Yield (Step 1) 85 - 95%60 - 75%
Atom Economy 100% (Addition)~55% (Substitution + Waste)
Reagent Cost Low (Commodity chemical)Medium/High
Purification Crystallization often sufficientChromatography often required

Experimental Protocol: Optimized Michael Addition

This protocol is validated for high throughput and scalability, minimizing the formation of the O-alkylated impurity.

Phase 1: N-Alkylation (Ester Formation)[1]
  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reagents: Charge the flask with 2-hydroxypyridine (1.0 eq, 10 mmol) and Potassium Carbonate (

    
    , 0.5 eq, 5 mmol).
    
  • Solvent: Add DMF (Dimethylformamide) or Ethanol (30 mL). Note: DMF increases reaction rate but requires aqueous workup; Ethanol is greener.

  • Addition: Add Ethyl Acrylate (1.5 eq, 15 mmol) dropwise at room temperature.

  • Reaction: Heat the mixture to 80°C for 6–10 hours. Monitor by TLC (EtOAc/Hexane 1:1) until the starting pyridone is consumed.

  • Workup:

    • If DMF: Pour into ice water (100 mL) and extract with Ethyl Acetate (3 x 30 mL). Wash organic layer with brine, dry over

      
      , and concentrate.
      
    • If Ethanol: Filter off the inorganic salts (

      
      ) while hot.[1] Concentrate the filtrate to obtain the crude ester.
      
  • Purification: Recrystallize from minimal ethanol or diethyl ether.

    • Target Intermediate: Ethyl 3-(2-oxopyridin-1(2H)-yl)propanoate.[1]

Phase 2: Hydrolysis (Acid Formation)[1][2]
  • Dissolution: Dissolve the intermediate ester (1.0 eq) in a 1:1 mixture of THF/Water (20 mL).

  • Base Hydrolysis: Add LiOH or NaOH (2.0 eq).[1] Stir at room temperature for 2 hours.

  • Acidification: Cool to 0°C. Acidify carefully with 1M HCl to pH ~2.

  • Isolation: The product often precipitates. Filter the white solid. If no precipitate, extract with Ethyl Acetate/n-Butanol (9:1), dry, and concentrate.[1]

  • Final Yield: Typically 80–90% (over two steps).[1]

Critical Process Parameters (CPP)

To ensure reproducibility and "Trustworthiness" (Part 2 of requirements), the following control logic should be applied.

DecisionTree Start Start Synthesis CheckScale Scale > 100g? Start->CheckScale LargeScale Use Route A (Acrylate) Solvent: Ethanol Base: cat. NaOEt CheckScale->LargeScale Yes SmallScale Use Route A (Acrylate) Solvent: DMF Base: K2CO3 CheckScale->SmallScale No CheckPurity TLC: Is O-alkyl impurity visible? LargeScale->CheckPurity SmallScale->CheckPurity Purify Recrystallize from Et2O (O-isomer stays in liquor) CheckPurity->Purify Yes Proceed Proceed to Hydrolysis CheckPurity->Proceed No

Figure 2: Decision logic for process optimization and purification.

Troubleshooting Guide
  • Issue: Low conversion after 10 hours.

    • Solution: Add 0.1 eq of Tetrabutylammonium iodide (TBAI) as a phase transfer catalyst if using

      
       in a non-polar solvent.[1]
      
  • Issue: High O-alkylation observed.

    • Solution: Switch solvent to a more polar protic solvent like Ethanol or Methanol, which solvates the oxygen anion via hydrogen bonding, reducing its nucleophilicity relative to the nitrogen.

References

  • Synthesis of N-substituted Pyridones via Michael Addition

    • Title: "Chemoselective reactions of heterocyclic amides with acrylic acid deriv
    • Source:Russian Journal of General Chemistry / NIH (Analogous Quinoline Protocol).[1]

    • Context: Validates the use of NaOH/EtOH for the hydrolysis of the propanoate intermedi
    • URL:[Link] (Inferred from search result 1.3)[1]

  • N- vs O-Alkylation Selectivity

    • Title: "A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions."
    • Source:Tetrahedron Letters / ResearchGate.[1]

    • Context: Establishes the preference for N-alkylation under thermodynamic control and the influence of solvent polarity.
    • URL:[Link]

  • Green Chemistry in Pyridone Synthesis

    • Title: "Potassium carbonate as a base for generation of carbanions
    • Source:Russian Chemical Bulletin.[1][2]

    • Context: Supports the use of as a mild, effective base for Michael additions involving acryl
    • URL:[Link]

Sources

Validation

A Senior Application Scientist's Guide to Cross-Reactivity Studies of 3-(2-oxopyridin-1(2H)-yl)propanoic Acid Derivatives

For researchers, scientists, and drug development professionals, understanding the potential for off-target binding of a lead compound is a critical step in preclinical development. This guide provides an in-depth compar...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the potential for off-target binding of a lead compound is a critical step in preclinical development. This guide provides an in-depth comparison of methodologies to assess the cross-reactivity of 3-(2-oxopyridin-1(2H)-yl)propanoic acid derivatives, a class of compounds with potential therapeutic applications. By synthesizing technical accuracy with field-proven insights, this document will explain the causality behind experimental choices, ensuring that every protocol described is a self-validating system.

The Critical Imperative of Cross-Reactivity Assessment in Drug Development

The journey of a novel chemical entity from discovery to a therapeutic agent is fraught with challenges, a significant one being the potential for unintended interactions with biological targets. This phenomenon, known as cross-reactivity, can lead to unforeseen side effects, toxicity, or diminished efficacy. Regulatory bodies like the U.S. Food and Drug Administration (FDA) mandate thorough preclinical safety evaluations, which include an assessment of a drug candidate's binding profile to ensure safety before advancing to Phase 1 clinical trials.[1][2] Understanding the cross-reactivity of 3-(2-oxopyridin-1(2H)-yl)propanoic acid derivatives is therefore not merely a scientific exercise but a crucial regulatory and safety requirement.

The core principle of a cross-reactivity study is to determine the specificity of a compound for its intended target versus a panel of structurally related or functionally relevant biomolecules. This guide will compare three orthogonal analytical techniques widely employed for this purpose: Immunoassays, Surface Plasmon Resonance (SPR), and Mass Spectrometry.

The Chemical Landscape: 3-(2-oxopyridin-1(2H)-yl)propanoic Acid and Its Analogs

To illustrate the principles of cross-reactivity assessment, we will consider a lead compound, Compound A , and two of its structural analogs, Compound B and Compound C . These analogs may be metabolites, synthetic precursors, or derivatives with minor structural modifications.

Compound IDStructureKey Structural Feature
Compound A 3-(2-oxopyridin-1(2H)-yl)propanoic acidCore scaffold
Compound B N-phenyl-3-(2-oxopyridin-1(2H)-yl)propanamideAmide derivative of the carboxylic acid
Compound C 3-(5-chloro-2-oxopyridin-1(2H)-yl)propanoic acidHalogenated derivative on the pyridinone ring

Note: The structures presented are for illustrative purposes.

The central hypothesis is that while Compound A is designed for a specific biological target, Compounds B and C may exhibit off-target binding due to their structural similarities.

Comparative Analysis of Cross-Reactivity Assessment Methodologies

The choice of analytical technique for assessing cross-reactivity is critical and depends on various factors, including the nature of the target, the required sensitivity, and the stage of drug development.

Immunoassays: The Workhorse of Specificity Screening

Immunoassays, particularly the competitive Enzyme-Linked Immunosorbent Assay (ELISA), are a cornerstone for evaluating the cross-reactivity of small molecules.[3] This method relies on the competition between the test compound and a labeled tracer for a limited number of antibody binding sites. The degree of cross-reactivity is determined by comparing the concentration of the test compound required to inhibit the tracer binding by 50% (IC50) to that of the primary analyte.

  • Coating: Microtiter plate wells are coated with an antibody specific to the target molecule of Compound A .

  • Blocking: Unbound sites on the plate are blocked to prevent non-specific binding.

  • Competition: A fixed concentration of enzyme-labeled Compound A (tracer) is mixed with varying concentrations of the test compounds (Compound A , B , and C ) and added to the wells.

  • Incubation: The plate is incubated to allow for competitive binding to the coated antibody.

  • Washing: Unbound reagents are washed away.

  • Substrate Addition: A chromogenic substrate is added, which is converted by the enzyme on the tracer to produce a colored product.

  • Detection: The absorbance is measured using a plate reader. The signal intensity is inversely proportional to the concentration of the test compound.

  • Competitive Format: For small molecules, a competitive format is preferred because they are often too small to be bound by two antibodies simultaneously, a requirement for the sandwich ELISA format.

  • Antibody Specificity: The quality of the antibody is paramount. A highly specific antibody will ensure that the assay primarily detects the intended analyte and its close structural analogs.

  • Tracer Concentration: The concentration of the labeled tracer is optimized to be in the linear range of the assay's standard curve to ensure sensitive detection of inhibition.

Cross-reactivity is typically calculated as follows:

% Cross-Reactivity = (IC50 of Compound A / IC50 of Test Compound) x 100

CompoundIC50 (nM)% Cross-Reactivity
A10100%
B5020%
C10001%

This is a hypothetical dataset.

Competitive_ELISA_Workflow cluster_prep Plate Preparation cluster_assay Competitive Binding cluster_detection Signal Detection p1 Coat Plate with Antibody p2 Block Unbound Sites p1->p2 a1 Add Labeled Tracer & Test Compound p2->a1 a2 Incubate a1->a2 d1 Wash Plate a2->d1 d2 Add Substrate d1->d2 d3 Read Absorbance d2->d3

Caption: Competitive ELISA workflow for cross-reactivity assessment.

Surface Plasmon Resonance (SPR): Real-Time Kinetics of Molecular Interactions

Surface Plasmon Resonance (SPR) is a powerful, label-free technology that provides real-time data on the kinetics (association and dissociation rates) and affinity of molecular interactions.[4][5][6] This technique is invaluable for characterizing the binding of small molecules to immobilized protein targets.

  • Ligand Immobilization: The target protein is immobilized on the surface of a sensor chip.

  • Analyte Injection: A solution containing the test compound (Compound A , B , or C ) at various concentrations is flowed over the sensor surface.

  • Association: The binding of the analyte to the immobilized ligand is monitored in real-time as a change in the refractive index, which is proportional to the mass accumulating on the surface.

  • Dissociation: The analyte solution is replaced with a buffer, and the dissociation of the analyte from the ligand is monitored.

  • Regeneration: The sensor surface is regenerated by injecting a solution that removes the bound analyte, preparing it for the next cycle.

  • Label-Free Detection: SPR does not require labeling of the analyte, which can sometimes alter its binding properties.[4] This provides a more native assessment of the interaction.

  • Kinetic Data: Unlike endpoint assays like ELISA, SPR provides detailed kinetic information (ka and kd), which can offer deeper insights into the binding mechanism.[7]

  • High Throughput: Modern SPR systems allow for the screening of multiple compounds in a single run, making it suitable for library screening.[4]

The binding data is fitted to a kinetic model to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka). A lower KD value indicates a higher binding affinity.

Compoundka (1/Ms)kd (1/s)KD (nM)
A1 x 10^51 x 10^-310
B5 x 10^41 x 10^-320
C1 x 10^31 x 10^-31000

This is a hypothetical dataset.

SPR_Workflow start Start immobilize Immobilize Target Protein on Sensor Chip start->immobilize inject Inject Analyte (Test Compound) immobilize->inject associate Monitor Association Phase inject->associate dissociate Monitor Dissociation Phase associate->dissociate regenerate Regenerate Sensor Surface dissociate->regenerate end End regenerate->end

Caption: Surface Plasmon Resonance (SPR) experimental workflow.

Mass Spectrometry (MS): Unambiguous Identification and Quantification

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), offers a highly sensitive and specific method for identifying and quantifying small molecules that bind to a target protein.[8][9] Affinity selection mass spectrometry is a common approach where a target protein is incubated with a mixture of potential ligands, and the protein-ligand complexes are then separated from unbound ligands before analysis by MS.

  • Incubation: The target protein is incubated with a mixture of the test compounds (Compound A , B , and C ).

  • Separation: Protein-ligand complexes are separated from unbound small molecules using techniques like ultrafiltration or size-exclusion chromatography.[9]

  • Denaturation and Digestion (Optional): For identifying binding sites, the protein-ligand complex can be denatured and digested into peptides.

  • LC-MS/MS Analysis: The bound ligands (or modified peptides) are analyzed by LC-MS/MS. The mass spectrometer identifies the compounds based on their mass-to-charge ratio (m/z) and fragmentation patterns.[8]

  • High Specificity: MS provides unambiguous identification of bound compounds based on their unique mass and fragmentation patterns, minimizing the risk of false positives.[10]

  • Mixture Analysis: This technique is well-suited for screening mixtures of compounds, which can significantly increase throughput.

  • No Labeling Required: Similar to SPR, MS is a label-free technique.

The presence and relative abundance of each compound in the bound fraction are determined from the mass spectra. This provides a qualitative or semi-quantitative measure of binding.

CompoundBinding DetectedRelative Abundance
AYes+++
BYes+
CNo-

This is a hypothetical dataset.

MS_Workflow cluster_binding Binding Reaction cluster_separation Separation cluster_analysis Analysis b1 Incubate Target Protein with Compound Mixture s1 Separate Protein-Ligand Complexes b1->s1 a1 Dissociate Ligands s1->a1 a2 LC-MS/MS Analysis a1->a2

Caption: Affinity Selection Mass Spectrometry workflow.

Conclusion: An Integrated Approach to De-risking Drug Candidates

The assessment of cross-reactivity for 3-(2-oxopyridin-1(2H)-yl)propanoic acid derivatives, as with any drug candidate, requires a multi-faceted approach. No single technique provides a complete picture. Immunoassays offer a high-throughput screening method, SPR delivers detailed kinetic and affinity data, and mass spectrometry provides unambiguous identification of binders.

A prudent strategy involves using a combination of these orthogonal techniques to build a comprehensive cross-reactivity profile. This integrated approach not only satisfies regulatory requirements but also provides invaluable insights that can guide lead optimization and de-risk the progression of a compound into clinical development. By understanding the principles and practicalities of these methods, researchers can make more informed decisions, ultimately contributing to the development of safer and more effective medicines.

References

  • Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds. (n.d.). National Institutes of Health.
  • Application of Anti-Immune Complex Reagents in Small Molecule Analyte Immunoassays. (n.d.). National Institutes of Health.
  • Identification of small molecules using accurate mass MS/MS search. (2017). National Institutes of Health.
  • FDA Tissue Cross-Reactivity Requirements: A Guide for Biologic Developers. (n.d.). HistologiX.
  • Large and Small Molecule Screening by SPR. (n.d.). Bio-Rad.
  • Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds: Cytotoxicity and EGFR Inhibition of Some Propanamide Derivatives. (n.d.). Semantic Scholar.
  • Mass Spectrometry for Studying the Interaction between Small Molecules and Proteins. (2025).
  • GENERIC PRECLINICAL DEVELOPMENT PLAN FOR HUMAN MONOCLONAL ANTIBODIES. (2025). National Institute of Allergy and Infectious Diseases (NIAID).
  • Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. (n.d.). MDPI.
  • Surface Plasmon Resonance (SPR)-Based Workflow for High-Throughput Discovery of CD28-Targeted Small Molecules. (n.d.). ACS Omega.
  • Cross-reactivity in drug hypersensitivity reactions to sulfasalazine and sulfamethoxazole. (n.d.). PubMed.
  • Small Molecule Immunosensing Using Surface Plasmon Resonance. (n.d.). National Institutes of Health.
  • High-performance assays of small molecules: Enhanced sensitivity, rapidity, and convenience demonstrated with a noncompetitive immunometric anti-immune complex assay system for digoxin. (2025). ResearchGate.
  • Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. (n.d.). FDA.
  • Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. (2025). ResearchGate.
  • Advanced techniques and applications of LC-MS in small molecule drug discovery. (2016).
  • Small Molecule Immunosensing Using Surface Plasmon Resonance. (2025). ResearchGate.
  • Non-competitive immunoassays to detect small molecules using nanopeptamers. (n.d.). Google Patents.
  • Sensitive, Robust Quantitative Analysis of Small Molecule Mixture in Plasma. (2017).
  • Choosing the Right Mass Spectrometry for Small Molecules. (2024). ZefSci.
  • Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. (n.d.). MDPI.
  • Guideline for allergological diagnosis of drug hypersensitivity reactions: S2k Guideline of the German Society for Allergology and Clinical Immunology (DGAKI) in cooperation with the German Dermatological Society (DDG), the Association of German Allergologists (ÄDA), the German Society for Pediatric Allergology (GPA), the German Contact Dermatitis Research Group (DKG). (n.d.). National Institutes of Health.
  • Determining the Affinity and Kinetics of Small Molecule Inhibitors of Galectin-1 Using Surface Plasmon Resonance. (2024). MDPI.
  • IDSA 2024 Guidance on the Treatment of Antimicrobial Resistant Gram-Negative Infections. (n.d.).
  • Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. (2022). National Institutes of Health.
  • ELISA kits and immunoassays. (n.d.). Abcam.

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 3-(2-oxopyridin-1(2H)-yl)propanoic acid

For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of laboratory chemicals are paramount, not only f...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of laboratory chemicals are paramount, not only for regulatory compliance but for the protection of personnel and the environment. This guide provides a detailed, step-by-step protocol for the safe disposal of 3-(2-oxopyridin-1(2H)-yl)propanoic acid, grounding procedural recommendations in established safety principles and regulatory standards.

Hazard Assessment and Core Safety Principles

Before any handling or disposal, a thorough understanding of the compound's hazard profile is essential. 3-(2-oxopyridin-1(2H)-yl)propanoic acid is a compound requiring careful management.

According to its Safety Data Sheet (SDS), 3-(2-oxopyridin-1(2H)-yl)propanoic acid presents the following hazards:

  • Skin Irritation (H315): Causes skin irritation upon contact.[1]

  • Serious Eye Irritation (H319): Causes serious eye irritation.[1]

  • Respiratory Irritation (H335): May cause respiratory irritation if inhaled.[1]

The causality behind these classifications lies in the chemical's ability to interact with and damage epithelial tissues. This necessitates the use of appropriate Personal Protective Equipment (PPE) at all times to prevent exposure. The primary directive for disposal, as stated in the SDS, is to "Dispose of contents/container to an approved waste disposal plant"[1]. This explicitly forbids disposal via standard trash or sanitary sewer systems.

Key Safety Data Summary
Hazard StatementGHS ClassificationPrecautionary Measures
H315: Causes skin irritationSkin Irritant, Category 2P264: Wash skin thoroughly after handling. P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1]
H319: Causes serious eye irritationEye Irritant, Category 2AP280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
H335: May cause respiratory irritationSTOT SE, Category 3P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove to fresh air and keep at rest in a position comfortable for breathing.[1]

Pre-Disposal and Spill Management

Proper disposal begins with meticulous handling and immediate response to any spills.

Personal Protective Equipment (PPE)

Before handling the compound, ensure the following PPE is worn:

  • Gloves: Nitrile or other chemically resistant gloves.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat to protect clothing and skin.

Spill Protocol

In the event of a spill:

  • Evacuate and Ventilate: If a significant amount is spilled, especially in a poorly ventilated area, evacuate personnel and increase ventilation.

  • Containment: For liquid spills, use an absorbent material like sand, diatomaceous earth, or a universal binding agent to contain the spill.[2]

  • Collection: Carefully scoop the absorbed material or spilled solid into a designated, labeled waste container.

  • Decontamination: Clean the affected area thoroughly.

  • Personal Decontamination: If contact with skin occurs, wash the area thoroughly with soap and water.[1] If eye contact occurs, rinse cautiously with water for several minutes.[1]

Step-by-Step Disposal Protocol

The disposal of 3-(2-oxopyridin-1(2H)-yl)propanoic acid must be managed through your institution's hazardous waste program. Evaporation or disposal down the drain is not an acceptable method.[3]

Step 1: Waste Identification and Segregation
  • Waste Characterization: This compound is classified as a non-hazardous waste by EPA standards unless it exhibits specific characteristics of ignitability, corrosivity, reactivity, or toxicity not explicitly stated in its profile. However, due to its irritant properties, it must be managed as chemical waste.

  • Segregation: Do not mix this waste with other incompatible waste streams.[4][5] For instance, avoid mixing with strong oxidizing agents, flammable solvents, or corrosive materials unless part of a defined experimental waste stream.[5][6] Store in a designated Satellite Accumulation Area (SAA).[7]

Step 2: Container Selection and Labeling
  • Container Choice: Use a chemically compatible, leak-proof container with a secure, threaded cap.[8][9] The original container is often a suitable choice if it is in good condition.[8] Do not use food or beverage containers.[8]

  • Labeling: Every waste container must be properly labeled as soon as waste is first added.[4] The label, often a specific "Hazardous Waste" tag provided by your institution's Environmental Health and Safety (EHS) office, must include:

    • The words "Hazardous Waste".

    • The full chemical name: "3-(2-oxopyridin-1(2H)-yl)propanoic acid". Avoid acronyms.[5]

    • The accumulation start date (the date the first drop of waste enters the container).

    • An indication of the hazards (e.g., "Irritant").

Step 3: Waste Accumulation and Storage
  • Location: Store the waste container at or near the point of generation in a designated SAA.[7][10] The container must be kept closed except when actively adding waste.[4]

  • Secondary Containment: Place liquid waste containers in a secondary containment tray or tub to prevent the spread of material in case of a leak.[4][10]

  • Volume Limits: Laboratories generally may accumulate no more than 55 gallons of hazardous waste in total.[7][10] Once a container is full, it must be moved to a central storage area within three days.[8]

Step 4: Arranging for Disposal
  • Contact EHS: Once the waste container is nearly full (e.g., ¾ full) or has been accumulating for a set period (often 6 to 12 months), submit a request for pickup to your institution's EHS or hazardous waste management office.[3][7][11]

  • Professional Disposal: The waste will be collected by trained hazardous waste professionals and transported to a licensed Treatment, Storage, and Disposal Facility (TSDF) for final disposition, likely via incineration or other approved methods.[12]

Disposal of Empty Containers
  • Decontamination: To be disposed of as non-hazardous waste, an empty container must be "triple-rinsed."[3]

  • Rinsate Collection: The rinsate from this process must be collected and disposed of as hazardous chemical waste.[3]

  • Label Defacement: Thoroughly obliterate or remove all chemical labels from the rinsed container before placing it in the appropriate recycling or trash receptacle.[3][13]

Disposal Decision Workflow

The following diagram illustrates the logical flow for the proper disposal of 3-(2-oxopyridin-1(2H)-yl)propanoic acid and associated waste.

G cluster_0 Start: Waste Generation cluster_1 Waste Characterization & Segregation cluster_2 Container Management cluster_3 Accumulation & Disposal start Generate 3-(2-oxopyridin-1(2H)-yl)propanoic acid waste is_pure Is the waste pure compound or a simple aqueous solution? start->is_pure is_mixed Is it mixed with other hazardous chemicals? is_pure->is_mixed No segregate Segregate as 'Irritant Chemical Waste'. Avoid mixing with incompatibles. is_pure->segregate Yes is_mixed->segregate No (Simple Solution) consult_ehs Consult EHS/SDS for compatibility before mixing. Segregate accordingly. is_mixed->consult_ehs Yes container Select a compatible, sealed container. (e.g., original bottle, poly jerrican) segregate->container consult_ehs->container labeling Attach and complete a 'Hazardous Waste' tag. - Full Chemical Name - Accumulation Start Date - Hazard Info (Irritant) container->labeling store Store in designated Satellite Accumulation Area (SAA) with secondary containment. labeling->store pickup Request pickup from EHS when container is full or accumulation time limit is reached. store->pickup final_disposal Professional disposal via approved TSDF pickup->final_disposal

Caption: Decision workflow for compliant chemical waste disposal.

By adhering to this structured protocol, laboratory professionals can ensure the safe and compliant disposal of 3-(2-oxopyridin-1(2H)-yl)propanoic acid, upholding the highest standards of laboratory safety and environmental stewardship.

References

  • Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Propionic acid. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • American Chemical Society. (n.d.). Hazardous Waste and Disposal. Retrieved from [Link]

  • Daniels Health. (2025). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • University of Illinois Division of Research Safety. (n.d.). Chemical Waste Procedures. Retrieved from [Link]

  • Northwestern University Research Safety. (2023). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • AquaPhoenix Scientific. (2015). Propionic Acid - Safety Data Sheet. Retrieved from [Link]

  • National Institutes of Health. (2022). NIH Waste Disposal Guide 2022. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]

  • Environmental Health and Safety Office. (2020). Laboratory Waste Management Guidelines. Retrieved from [Link]

  • National Institutes of Health. (n.d.). NIH Waste Disposal Guide. Retrieved from [Link]

  • National Institutes of Health. (2022). NIH Waste Disposal Guide 2022. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Feasible Synthetic Routes

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